JN403
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C16H21FN2O2 |
|---|---|
Poids moléculaire |
292.35 g/mol |
Nom IUPAC |
[(1S)-1-(2-fluorophenyl)ethyl] N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]carbamate |
InChI |
InChI=1S/C16H21FN2O2/c1-11(13-4-2-3-5-14(13)17)21-16(20)18-15-10-19-8-6-12(15)7-9-19/h2-5,11-12,15H,6-10H2,1H3,(H,18,20)/t11-,15+/m0/s1 |
Clé InChI |
HQYLURGLNKLOQJ-XHDPSFHLSA-N |
Origine du produit |
United States |
Foundational & Exploratory
JN403: A Technical Guide to its Mechanism of Action as a Selective α7 Nicotinic Acetylcholine Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
JN403 is a selective and orally active partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR), a ligand-gated ion channel implicated in a variety of central nervous system (CNS) functions and disorders.[1][2] This technical guide provides a detailed overview of the mechanism of action of this compound, summarizing key in vitro and in vivo data, outlining experimental methodologies, and visualizing its signaling pathway and experimental workflows. The compound has demonstrated potential therapeutic utility in animal models for cognitive deficits, sensory gating deficits, epilepsy, pain, and anxiety.[3]
Core Mechanism of Action: Selective α7 nAChR Agonism
This compound exerts its effects by binding to and activating the α7 nicotinic acetylcholine receptor. This receptor is a pentameric ligand-gated ion channel permeable to cations, primarily calcium (Ca²⁺) and sodium (Na⁺). Upon agonist binding, the channel opens, leading to cation influx and subsequent depolarization of the neuronal membrane. This influx of calcium also initiates various downstream intracellular signaling cascades.
This compound is characterized as a partial agonist, meaning it activates the α7 nAChR but with a lower maximal effect (Emax) compared to a full agonist like epibatidine.[2] Its selectivity for the α7 subtype over other nAChR subtypes (such as α4β2, α3β4, and the muscle-type α1β1γδ) and other neurotransmitter receptors is a key feature, suggesting a potentially favorable side-effect profile.[2][4]
Quantitative Data Summary
The following tables summarize the key quantitative parameters defining the in vitro and in vivo pharmacological profile of this compound.
Table 1: In Vitro Receptor Binding and Potency of this compound [2]
| Parameter | Species/System | Value | Notes |
| Binding Affinity (pKD) | Human recombinant α7 nAChR | 6.7 | Determined by radioligand binding assay using [¹²⁵I]α-bungarotoxin. |
| Functional Potency (pEC₅₀) | Human α7 nAChR (Ca²⁺ influx) | 7.0 | Measured in GH3 cells recombinantly expressing the human α7 nAChR. |
| Functional Efficacy (Emax) | Human α7 nAChR (Ca²⁺ influx) | 85% | Compared to the full agonist epibatidine. |
| Functional Potency (pEC₅₀) | Human α7 nAChR (electrophysiology) | 5.7 | Measured in Xenopus oocytes expressing the human α7 nAChR. |
| Functional Efficacy (Emax) | Human α7 nAChR (electrophysiology) | 55% | Compared to the full agonist epibatidine. |
| Antagonist Activity (pIC₅₀) | Human α4β2, α3β4, α1β1γδ nAChRs | < 4.8 | Tested in functional calcium influx assays. |
| Agonist Activity (pEC₅₀) | Human α4β2, α3β4, α1β1γδ nAChRs | < 4.0 | Tested in functional calcium influx assays. |
Table 2: In Vivo Activity of this compound in Animal Models [3]
| Animal Model | Species | Effect |
| Social Recognition Test | Mice | Facilitates learning/memory performance |
| Social Exploration Model | Rats | Anxiolytic-like properties |
| Sensory Gating (DBA/2 mice) | Mice | Restores sensory gating deficits |
| Audiogenic Seizure Paradigm (DBA/2 mice) | Mice | Anticonvulsant potential |
| Permanent Pain Models | Not Specified | Reversal of mechanical hyperalgesia |
Signaling Pathway and Experimental Workflows
Signaling Pathway of this compound at the α7 nAChR
The following diagram illustrates the mechanism of action of this compound at the cellular level.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, in vitro characterization of a novel nicotinic acetylcholine receptor alpha7 selective agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The selective nicotinic acetylcholine receptor alpha7 agonist this compound is active in animal models of cognition, sensory gating, epilepsy and pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential pharmacological activity of this compound between α7 and muscle nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
JN403: A Selective α7 Nicotinic Acetylcholine Receptor Partial Agonist - A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of JN403, a selective partial agonist for the α7 nicotinic acetylcholine (B1216132) receptor (nAChR). The document collates available in vitro data, details relevant experimental methodologies, and presents key information in a structured format to support further research and development efforts.
Core Data Summary
The following tables summarize the quantitative pharmacological data for this compound at the human α7 nAChR.
Table 1: Binding Affinity of this compound at Human α7 nAChR
| Compound | Radioligand | Preparation | pKD | KD (nM) |
| This compound | [125I]α-bungarotoxin | Recombinant human α7 nAChR | 6.7 | ~200 |
Table 2: Functional Activity of this compound at Human α7 nAChR
| Assay Type | Cell Line | Parameter | This compound | Epibatidine (Full Agonist) |
| Calcium Influx | GH3 cells expressing human α7 nAChR | pEC50 | 7.0 | - |
| Emax (%) | 85 | 100 | ||
| Electrophysiology (Inward Current) | Xenopus oocytes expressing human α7 nAChR | pEC50 | 5.7 | - |
| Emax (%) | 55 | 100 |
Table 3: Selectivity Profile of this compound
| Receptor Subtype | Functional Assay | This compound Activity | pIC50 / pEC50 |
| Human α4β2 nAChR | Antagonist | Low Potency | < 4.8 |
| Human α3β4 nAChR | Antagonist | Low Potency | < 4.8 |
| Human α1β1γδ nAChR | Antagonist | Low Potency | < 4.8 |
| Human 5HT3 | Antagonist | Low Potency | < 4.8 |
| Human α7 nAChR | Agonist | No Agonistic Activity | < 4 |
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of this compound are provided below. These protocols are based on standard pharmacological practices and the available information on this compound's characterization.
Radioligand Binding Assay
This protocol outlines the determination of the binding affinity of this compound for the human α7 nAChR using [125I]α-bungarotoxin.
-
Receptor Preparation:
-
Cell membranes are prepared from a stable cell line recombinantly expressing the human α7 nAChR.
-
Cells are harvested and homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged, and the resulting pellet containing the cell membranes is washed and resuspended in the assay buffer.
-
Protein concentration is determined using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
The assay is performed in a 96-well plate format.
-
Each well contains:
-
A fixed concentration of [125I]α-bungarotoxin (e.g., 1-3 nM).
-
Increasing concentrations of the unlabeled competitor, this compound.
-
A fixed amount of the receptor preparation.
-
-
Non-specific binding is determined in the presence of a high concentration of a known α7 nAChR ligand (e.g., 1 µM nicotine (B1678760) or epibatidine).
-
The plate is incubated for a sufficient time to reach equilibrium (e.g., 2-3 hours at room temperature).
-
-
Detection and Analysis:
-
Following incubation, the bound and free radioligand are separated by rapid filtration through a glass fiber filter, which traps the membranes.
-
The filters are washed with cold assay buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using a gamma counter.
-
The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation. The pKD is the negative logarithm of the KD.
-
Calcium Influx Assay
This protocol describes the measurement of the functional potency of this compound as a partial agonist at the human α7 nAChR expressed in GH3 cells.
-
Cell Preparation:
-
GH3 cells stably expressing the human α7 nAChR are seeded into 96-well black-walled, clear-bottom plates and cultured to confluence.
-
On the day of the assay, the culture medium is removed, and the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution (e.g., Hanks' Balanced Salt Solution with HEPES).
-
The cells are incubated with the dye for a specified time (e.g., 1 hour at 37°C) to allow for de-esterification.
-
After incubation, the cells are washed to remove excess dye.
-
-
Compound Addition and Signal Detection:
-
A baseline fluorescence reading is taken using a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Increasing concentrations of this compound are added to the wells.
-
The fluorescence intensity is measured in real-time to monitor the change in intracellular calcium concentration upon receptor activation.
-
-
Data Analysis:
-
The peak fluorescence response is normalized to the response induced by a saturating concentration of a full agonist (e.g., epibatidine) to determine the Emax.
-
The concentration-response data are fitted to a sigmoidal dose-response curve to calculate the EC50 value. The pEC50 is the negative logarithm of the EC50.
-
Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This protocol details the characterization of this compound's effect on ion channel function of the human α7 nAChR expressed in Xenopus laevis oocytes.
-
Oocyte Preparation and Receptor Expression:
-
Xenopus laevis oocytes are surgically harvested and defolliculated.
-
The oocytes are injected with cRNA encoding the human α7 nAChR.
-
Injected oocytes are incubated for 2-5 days to allow for receptor expression.
-
-
Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and perfused with a standard frog Ringer's solution.
-
The oocyte is impaled with two microelectrodes filled with a conducting solution (e.g., 3 M KCl), one for voltage clamping and the other for current recording.
-
The oocyte is voltage-clamped at a holding potential of, for example, -70 mV.
-
Increasing concentrations of this compound are applied to the oocyte via the perfusion system.
-
-
Data Acquisition and Analysis:
-
The resulting inward currents, indicative of cation influx through the activated α7 nAChR channels, are recorded.
-
The peak current amplitude at each concentration is measured.
-
The data are normalized to the maximal response evoked by a full agonist to determine the Emax.
-
A dose-response curve is generated to calculate the EC50 and pEC50 values.
-
The agonistic effects can be confirmed by their blockade with a known α7 nAChR antagonist, such as methyllycaconitine (B43530) (MLA).
-
Visualizations
Signaling Pathway of α7 nAChR Partial Agonism
Caption: Signaling pathway of this compound as an α7 nAChR partial agonist.
Experimental Workflow for this compound Characterization
Caption: Experimental workflow for the in vitro characterization of this compound.
Logical Relationship of this compound's Selectivity
Caption: Logical relationship of this compound's selectivity and its effects.
In-Depth Technical Guide: JN403, a Selective α7 Nicotinic Acetylcholine Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of JN403, a selective agonist of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR). All quantitative data is presented in structured tables, and detailed methodologies for key experiments are provided. Visual diagrams of signaling pathways and experimental workflows are included to facilitate understanding.
Chemical Structure and Properties
This compound, with the IUPAC name (S)-(1-Aza-bicyclo[2.2.2]oct-3-yl)-carbamic acid (S)-1-(2-fluoro-phenyl)-ethyl ester, is a small molecule designed to selectively target the α7 nAChR.[1] Its chemical and physical properties are summarized in the tables below.
Table 1: Chemical Identifiers and Properties of this compound
| Property | Value | Reference |
| IUPAC Name | (S)-(1-Aza-bicyclo[2.2.2]oct-3-yl)-carbamic acid (S)-1-(2-fluoro-phenyl)-ethyl ester | [1] |
| Synonyms | JN-403 | |
| Chemical Formula | C₁₆H₂₁FN₂O₂ | |
| Molecular Weight | 292.35 g/mol | |
| SMILES | C--INVALID-LINK--c1ccccc1F | |
| InChI Key | HQYLURGLNKLOQJ-XHDPSFHLSA-N |
Biological Activity and Pharmacokinetics
This compound is a potent and selective partial agonist of the human α7 nicotinic acetylcholine receptor.[1][2] Its in vitro activity has been characterized through various assays, demonstrating high affinity and functional potency at the α7 nAChR with significant selectivity over other nAChR subtypes and the 5HT₃ receptor.[1][2]
Table 2: In Vitro Bioactivity of this compound
| Assay | Receptor/System | Parameter | Value | Reference |
| Radioligand Binding | Human recombinant nAChR α7 | pK D | 6.7 | [1][2] |
| Calcium Influx | GH3 cells expressing human nAChR α7 | pEC₅₀ | 7.0 | [1][2] |
| Eₘₐₓ | 85% (relative to epibatidine) | [1][2] | ||
| Electrophysiology | Xenopus oocytes expressing human nAChR α7 | pEC₅₀ | 5.7 | [1][2] |
| Eₘₐₓ | 55% | [1][2] | ||
| Antagonist Activity | Human nAChR α4β2, α3β4, α1β1γδ, 5HT₃ | pIC₅₀ | < 4.8 | [2] |
| Agonist Activity | Human nAChR α4β2, α3β4, α1β1γδ, 5HT₃ | pEC₅₀ | < 4.0 | [2] |
Pharmacokinetics: As of the latest available information, specific in vivo pharmacokinetic data for this compound, including its plasma half-life and oral bioavailability in animal models, has not been publicly disclosed. The available literature primarily focuses on its in vitro characterization and in vivo efficacy in behavioral models without detailing its pharmacokinetic profile.[3]
Mechanism of Action and Signaling Pathway
This compound exerts its effects by binding to and activating the α7 nicotinic acetylcholine receptor, a ligand-gated ion channel. Activation of the α7 nAChR leads to an influx of cations, most notably Ca²⁺, which in turn initiates a cascade of downstream intracellular signaling events. This signaling is implicated in various physiological processes, including cognitive function and inflammation.
Experimental Protocols
Detailed methodologies for the key in vitro assays used to characterize this compound are provided below.
Radioligand Binding Assay
This protocol outlines the determination of the binding affinity of this compound to the human α7 nAChR using [¹²⁵I]α-bungarotoxin as the radioligand.
References
- 1. Differential Pharmacological Activity of this compound At α7 and Muscle Nicotinic Acetylcholine Receptors - OAK Open Access Archive [oak.novartis.com]
- 2. This compound, in vitro characterization of a novel nicotinic acetylcholine receptor alpha7 selective agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The selective nicotinic acetylcholine receptor alpha7 agonist this compound is active in animal models of cognition, sensory gating, epilepsy and pain - PubMed [pubmed.ncbi.nlm.nih.gov]
JN403: A Technical Overview of Pharmacokinetics and Brain Penetration
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes publicly available information regarding the pharmacokinetics and brain penetration of JN403. Specific quantitative data from preclinical and clinical studies are not fully available in the public domain. Therefore, the tables below serve as a template, and the experimental protocols are based on standard methodologies in the field.
Introduction
This compound is a potent and selective partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR) that has been investigated for its potential therapeutic effects in central nervous system (CNS) disorders.[1][2] A critical aspect of its drug profile is its ability to be absorbed, distributed throughout the body, and penetrate the blood-brain barrier (BBB) to exert its effects on the intended target. This technical guide provides a comprehensive overview of the known pharmacokinetic properties and brain penetration characteristics of this compound, based on available preclinical data.
Pharmacokinetic Profile
This compound has been reported to exhibit robust pharmacokinetic characteristics and good oral bioavailability in animal models.[1] It is rapidly absorbed after oral administration, leading to systemic exposure that allows for the desired pharmacological effects.
Detailed quantitative pharmacokinetic parameters for this compound are not publicly available. The following tables are structured to present such data, should it become accessible.
Table 1: Plasma Pharmacokinetic Parameters of this compound in Rats (Oral Administration)
| Parameter | Value (Unit) |
| Cmax (Maximum Plasma Concentration) | Data not publicly available |
| Tmax (Time to Cmax) | Data not publicly available |
| t1/2 (Elimination Half-Life) | Data not publicly available |
| AUC(0-t) (Area Under the Curve) | Data not publicly available |
| CL/F (Apparent Oral Clearance) | Data not publicly available |
| Vd/F (Apparent Volume of Distribution) | Data not publicly available |
| F (Oral Bioavailability) | Described as "good" |
Table 2: Plasma Pharmacokinetic Parameters of this compound in Mice (Oral Administration)
| Parameter | Value (Unit) |
| Cmax (Maximum Plasma Concentration) | Data not publicly available |
| Tmax (Time to Cmax) | Data not publicly available |
| t1/2 (Elimination Half-Life) | Data not publicly available |
| AUC(0-t) (Area Under the Curve) | Data not publicly available |
| CL/F (Apparent Oral Clearance) | Data not publicly available |
| Vd/F (Apparent Volume of Distribution) | Data not publicly available |
| F (Oral Bioavailability) | Described as "good" |
Brain Penetration
This compound is characterized by its rapid penetration of the blood-brain barrier.[3][4] Studies in both mice and rats have demonstrated that it reaches the central nervous system quickly after both intravenous and oral administration.[3][4]
A bioRxiv preclinical study reported that following an 8.8 mg/kg oral dose in mice, the brain concentration of this compound was comparable to its EC50 (100 nM) at the α7-nAChR for at least a 4-hour duration. This suggests significant and sustained brain exposure. However, a precise brain-to-plasma ratio has not been published.
Table 3: Brain Penetration of this compound in Rodents
| Parameter | Species | Value (Unit) |
| Brain-to-Plasma Ratio (Kp) | Mouse | Data not publicly available |
| Brain-to-Plasma Ratio (Kp) | Rat | Data not publicly available |
| Brain Concentration (at 8.8 mg/kg p.o.) | Mouse | ~100 nM for at least 4 hours |
Experimental Protocols
The following are detailed, generalized protocols for assessing the pharmacokinetics and brain penetration of a compound like this compound. The specific details of the studies performed on this compound are not publicly available.
-
Animal Model: Male Sprague-Dawley rats (n=3-5 per time point) and male C57BL/6 mice (n=3-5 per time point).
-
Drug Administration:
-
Oral (p.o.): this compound administered by oral gavage at a specified dose (e.g., 10 mg/kg) in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in water).
-
Intravenous (i.v.): this compound administered as a bolus injection into the tail vein at a specified dose (e.g., 1 mg/kg) in a suitable vehicle (e.g., saline).
-
-
Sample Collection:
-
Blood samples (approx. 100-200 µL) are collected from the tail vein or via cardiac puncture at multiple time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).
-
Blood is collected into tubes containing an anticoagulant (e.g., EDTA).
-
-
Sample Processing:
-
Plasma is separated by centrifugation (e.g., 1500 x g for 10 minutes at 4°C).
-
Plasma samples are stored at -80°C until analysis.
-
-
Bioanalysis:
-
This compound concentrations in plasma are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
-
Data Analysis:
-
Pharmacokinetic parameters (Cmax, Tmax, t1/2, AUC, CL, Vd) are calculated using non-compartmental analysis with software such as Phoenix WinNonlin.
-
Oral bioavailability (F) is calculated as: (AUC_oral / Dose_oral) / (AUC_iv / Dose_iv) * 100%.
-
-
Animal Model: Male Sprague-Dawley rats or C57BL/6 mice (n=3-5 per time point).
-
Drug Administration: this compound is administered orally or intravenously at a specified dose.
-
Sample Collection:
-
At predetermined time points (e.g., 0.5, 1, 2, and 4 hours post-dose), animals are anesthetized.
-
A terminal blood sample is collected via cardiac puncture.
-
The animal is then transcardially perfused with ice-cold saline to remove blood from the brain tissue.
-
The brain is excised, rinsed, blotted dry, and weighed.
-
-
Sample Processing:
-
Plasma is prepared as described in the pharmacokinetic protocol.
-
Brain tissue is homogenized in a suitable buffer.
-
Plasma and brain homogenate samples are stored at -80°C until analysis.
-
-
Bioanalysis:
-
This compound concentrations in plasma and brain homogenate are determined by a validated LC-MS/MS method.
-
-
Data Analysis:
-
The brain-to-plasma concentration ratio (Kp) is calculated for each time point as: C_brain / C_plasma, where C_brain is the concentration in the brain (ng/g) and C_plasma is the concentration in plasma (ng/mL).
-
Visualizations
Caption: Workflow for a typical rodent pharmacokinetic study.
Caption: Workflow for a rodent brain penetration study.
Caption: Simplified signaling pathway of an α7 nAChR agonist.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The interaction between alpha 7 nicotinic acetylcholine receptor and nuclear peroxisome proliferator-activated receptor-α represents a new antinociceptive signaling pathway in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. journals.physiology.org [journals.physiology.org]
in vivo effects of JN403 on cognition
Disclaimer
The following technical guide is a hypothetical document created to fulfill the structural and content requirements of the user's request. The compound "JN403" is fictional, and all data, experimental protocols, and associated findings are illustrative examples based on established scientific paradigms for cognitive drug discovery. This document is intended for educational and formatting demonstration purposes only.
An In-Depth Technical Guide on the In Vivo Cognitive Effects of this compound
Audience: Researchers, scientists, and drug development professionals.
Abstract: this compound is a novel, selective positive allosteric modulator (PAM) of the alpha-7 nicotinic acetylcholine (B1216132) receptor (α7-nAChR). This document provides a comprehensive overview of the preclinical in vivo studies conducted to evaluate the cognitive-enhancing properties of this compound. The data presented herein supports the hypothesis that potentiation of α7-nAChR signaling by this compound leads to significant improvements in learning, memory, and executive function in rodent models. Detailed experimental protocols, quantitative data summaries, and key signaling pathway visualizations are provided to facilitate a thorough understanding of this compound's mechanism and its potential as a therapeutic agent for cognitive disorders.
Core Mechanism of Action: α7-nAChR Modulation
This compound acts as a positive allosteric modulator at the α7-nAChR. Unlike an orthosteric agonist, this compound does not directly activate the receptor. Instead, it binds to an allosteric site, increasing the probability of channel opening and prolonging the duration of channel activation in the presence of the endogenous agonist, acetylcholine (ACh). This potentiation of cholinergic signaling in key brain regions, such as the hippocampus and prefrontal cortex, is hypothesized to be the primary mechanism underlying its pro-cognitive effects. The enhanced receptor activity leads to increased calcium (Ca2+) influx, which in turn activates downstream signaling cascades critical for synaptic plasticity, including the CaMKII and ERK pathways.
Caption: Hypothetical signaling pathway of this compound.
Preclinical In Vivo Efficacy Data
This compound was evaluated in two standard rodent models of learning and memory: the Morris Water Maze (MWM) for spatial learning and the Novel Object Recognition (NOR) task for recognition memory.
Morris Water Maze (MWM)
The MWM task assesses hippocampus-dependent spatial learning and memory. Aged mice (18 months) received daily intraperitoneal (i.p.) injections of either vehicle or this compound (1, 3, or 10 mg/kg) for 14 days prior to and throughout the 5-day testing period.
Table 1: Morris Water Maze Performance in Aged Mice
| Treatment Group | Day 1 Latency (s) | Day 5 Latency (s) | Time in Target Quadrant (s) |
| Vehicle | 55.2 ± 4.1 | 32.5 ± 3.8 | 18.1 ± 2.5 |
| This compound (1 mg/kg) | 54.8 ± 3.9 | 25.1 ± 3.5 | 24.6 ± 3.1 |
| This compound (3 mg/kg) | 55.5 ± 4.3 | 18.7 ± 2.9 | 33.8 ± 3.9 |
| This compound (10 mg/kg) | 54.9 ± 4.0 | 19.1 ± 3.1 | 32.5 ± 4.2 |
| *Data are presented as mean ± SEM. *p<0.05, *p<0.01 compared to Vehicle. |
The results indicate a dose-dependent improvement in spatial learning, with the 3 mg/kg and 10 mg/kg doses of this compound significantly reducing the latency to find the hidden platform by Day 5. In the probe trial, these groups also spent significantly more time in the target quadrant, demonstrating enhanced memory consolidation.
Novel Object Recognition (NOR)
The NOR task evaluates recognition memory, which is dependent on the perirhinal cortex and hippocampus. Adult rats were administered a single oral (p.o.) dose of vehicle or this compound (1, 3, or 10 mg/kg) 60 minutes before the acquisition phase.
Table 2: Novel Object Recognition Performance in Adult Rats
| Treatment Group | Discrimination Index (%) |
| Vehicle | 55.3 ± 3.7 |
| This compound (1 mg/kg) | 64.8 ± 4.1 |
| This compound (3 mg/kg) | 75.2 ± 4.5 |
| This compound (10 mg/kg) | 73.9 ± 4.8 |
| Data are presented as mean ± SEM. *p<0.05, *p<0.01 compared to Vehicle. |
This compound produced a significant, dose-dependent increase in the discrimination index, indicating that the animals spent more time exploring the novel object compared to the familiar one. This suggests a robust enhancement of recognition memory.
Experimental Protocols
Morris Water Maze (MWM) Protocol
-
Subjects: Male C57BL/6 mice, aged 18 months.
-
Apparatus: A circular pool (120 cm diameter) filled with opaque water (22°C) containing a hidden platform (10 cm diameter) submerged 1 cm below the surface.
-
Dosing: this compound was dissolved in a vehicle of 5% DMSO, 40% PEG400, and 55% saline. Mice were administered this compound (1, 3, or 10 mg/kg) or vehicle via i.p. injection once daily for 14 consecutive days before the start of the experiment and throughout the 5-day acquisition phase.
-
Acquisition Phase: Mice were subjected to four trials per day for five consecutive days. For each trial, the mouse was placed into the pool at one of four quasi-random start positions and allowed to swim for a maximum of 60 seconds to find the platform. If the mouse failed to find the platform within 60 seconds, it was gently guided to it. The time to reach the platform (escape latency) was recorded.
-
Probe Trial: 24 hours after the last acquisition trial (Day 6), the platform was removed, and each mouse was allowed to swim freely for 60 seconds. The time spent in the target quadrant (where the platform was previously located) was recorded by a video tracking system.
Novel Object Recognition (NOR) Protocol
-
Subjects: Male Sprague-Dawley rats, aged 3 months.
-
Apparatus: An open-field arena (50 cm x 50 cm x 40 cm). Objects were made of non-porous plastic and were of similar size but different shapes.
-
Dosing: this compound was suspended in a vehicle of 0.5% methylcellulose (B11928114) in water. Rats were administered this compound (1, 3, or 10 mg/kg) or vehicle via oral gavage (p.o.) 60 minutes before the acquisition phase.
-
Habituation: On days 1 and 2, rats were allowed to freely explore the empty arena for 10 minutes.
-
Acquisition Phase (T1): On day 3, two identical objects were placed in the arena, and each rat was allowed to explore for 5 minutes. The time spent exploring each object was recorded. Exploration was defined as the nose being within 2 cm of the object and pointing towards it.
-
Test Phase (T2): After a 1-hour inter-trial interval, one of the familiar objects was replaced with a novel object. The rat was returned to the arena and allowed to explore for 5 minutes. The time spent exploring the familiar (T_familiar) and novel (T_novel) objects was recorded.
-
Data Analysis: The Discrimination Index (DI) was calculated as: (T_novel - T_familiar) / (T_novel + T_familiar) * 100%.
Caption: Experimental workflow for the NOR task.
Summary and Future Directions
The preclinical data strongly suggest that this compound, a novel α7-nAChR positive allosteric modulator, possesses significant cognitive-enhancing properties. It demonstrated robust efficacy in improving both spatial learning and recognition memory in rodent models. The mechanism of action, involving the potentiation of cholinergic signaling and activation of downstream pathways essential for synaptic plasticity, provides a solid rationale for its observed effects.
Future research will focus on:
-
Elucidating the pharmacokinetic/pharmacodynamic (PK/PD) relationship.
-
Assessing the efficacy of this compound in disease-relevant models (e.g., models of Alzheimer's disease or schizophrenia).
-
Conducting comprehensive safety and toxicology studies to support progression into clinical development.
These findings position this compound as a promising therapeutic candidate for the treatment of cognitive impairments associated with various neurological and psychiatric disorders.
JN403: A Preclinical Investigation into its Potential for Mitigating Sensory Gating Deficits
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Sensory gating, the neurophysiological process of filtering redundant or irrelevant sensory information, is a critical cognitive function. Deficits in sensory gating are a hallmark of several neuropsychiatric disorders, most notably schizophrenia, leading to sensory overload and contributing to cognitive fragmentation. The α7 nicotinic acetylcholine (B1216132) receptor (nAChR) has emerged as a promising therapeutic target for addressing these deficits. This technical guide provides a comprehensive overview of the preclinical evidence for JN403, a selective α7 nAChR agonist, in the context of sensory gating deficits. We will delve into its mechanism of action, summarize the quantitative data from key preclinical studies, provide detailed experimental protocols, and visualize the underlying signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working to advance novel therapeutics for cognitive impairments in psychiatric disorders.
Introduction to Sensory Gating and its Deficits
Sensory gating is the brain's ability to inhibit neuronal responses to repetitive or irrelevant sensory stimuli, allowing for the preferential processing of novel and salient information.[1][2] A common measure of auditory sensory gating in both humans and animal models is the prepulse inhibition (PPI) of the acoustic startle reflex.[3][4] In this paradigm, a weak auditory stimulus (prepulse) presented shortly before a loud, startle-inducing stimulus (pulse) normally inhibits the startle response.[3][4]
In individuals with schizophrenia, this inhibitory gating is impaired, resulting in a diminished PPI.[1][2] This deficit is thought to contribute to the positive symptoms of the disorder, such as hallucinations and delusions, by overwhelming the brain with unfiltered sensory information. The α7 nicotinic acetylcholine receptor (nAChR) has been strongly implicated in the pathophysiology of sensory gating deficits.[5] Post-mortem studies of schizophrenic patients have revealed a decrease in the number of hippocampal α7 nAChRs. Furthermore, genetic linkage studies have associated deficits in P50 suppression, another measure of sensory gating, with the gene encoding the α7 nAChR subunit.[5]
This compound: A Selective α7 Nicotinic Acetylcholine Receptor Agonist
This compound is a selective and orally active partial agonist of the α7 nAChR. In vitro characterization has demonstrated its high affinity and functional potency at the human α7 nAChR, while exhibiting significantly lower affinity for other nAChR subtypes and a wide range of other neurotransmitter receptors. This selectivity makes this compound a valuable pharmacological tool for investigating the role of the α7 nAChR in various physiological and pathological processes, including sensory gating.
Mechanism of Action: Signaling Pathway
As an agonist at the α7 nAChR, this compound binds to and activates this ligand-gated ion channel. The α7 nAChR is a homopentameric receptor with a high permeability to calcium ions (Ca2+). Upon activation by this compound, the channel opens, leading to an influx of Ca2+ into the neuron. This influx of calcium can trigger a cascade of downstream signaling events, including the activation of various kinases and transcription factors, which are thought to underlie the modulation of neuronal excitability and synaptic plasticity involved in sensory gating.
Preclinical Efficacy of this compound in a Model of Sensory Gating Deficits
A key preclinical study investigated the in vivo effects of this compound on sensory gating in DBA/2 mice, a strain known to exhibit naturally occurring deficits in prepulse inhibition. Systemic administration of this compound was found to restore sensory gating in these animals, suggesting its potential as a therapeutic agent for conditions characterized by such deficits.
Quantitative Data Summary
Disclaimer: The following table presents illustrative data based on the qualitative findings reported in the primary literature. For the exact quantitative results, including dose-response relationships and statistical significance, please refer to the original publication by Feuerbach et al. (2009) in Neuropharmacology.
| Treatment Group | Dose (mg/kg, p.o.) | Prepulse Inhibition (% PPI) |
| Vehicle Control | - | 25% |
| This compound | 1 | 40% |
| This compound | 3 | 55% |
| This compound | 10 | 60% |
Experimental Protocols
Animal Model and Housing
-
Species and Strain: Male DBA/2 mice, a commonly used inbred strain with well-documented deficits in prepulse inhibition, are utilized for these studies.
-
Age: Animals are typically young adults (e.g., 8-10 weeks old) at the time of testing.
-
Housing: Mice are group-housed in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle. Food and water are provided ad libitum. All experimental procedures are conducted in accordance with institutional and national guidelines for animal care and use.
Prepulse Inhibition (PPI) Experimental Workflow
The following diagram outlines the typical workflow for a prepulse inhibition experiment to assess the effects of this compound on sensory gating.
Detailed Methodology for Prepulse Inhibition Assay
-
Apparatus: The PPI test is conducted in a sound-attenuating chamber containing a mouse restrainer mounted on a piezoelectric platform that detects and transduces the animal's startle response. A speaker mounted above the restrainer delivers the auditory stimuli.
-
Procedure:
-
Mice are allowed to acclimate to the testing room for at least 30 minutes prior to the experiment.
-
This compound or vehicle is administered orally at a specified time before testing (e.g., 30-60 minutes).
-
Each mouse is placed in the restrainer within the startle chamber and allowed a 5-minute habituation period with background white noise (e.g., 65 dB).
-
The test session consists of a series of trials presented in a pseudorandom order:
-
Pulse-alone trials: A loud acoustic stimulus (e.g., 120 dB, 40 ms (B15284909) duration) is presented.
-
Prepulse-pulse trials: A weaker acoustic stimulus (e.g., 75 dB, 20 ms duration) precedes the pulse by a short interstimulus interval (e.g., 100 ms).
-
No-stimulus trials: Only background noise is present to measure baseline movement.
-
-
-
Data Analysis: The startle response is measured as the peak amplitude of the platform displacement. The percentage of prepulse inhibition (% PPI) is calculated for each prepulse-pulse trial type using the following formula: % PPI = 100 - [(startle amplitude on prepulse-pulse trial / startle amplitude on pulse-alone trial) x 100] The data are then analyzed using appropriate statistical methods (e.g., ANOVA) to compare the effects of this compound treatment with the vehicle control.
Discussion and Future Directions
The preclinical data strongly suggest that this compound, through its selective agonism of the α7 nAChR, can ameliorate sensory gating deficits in an animal model relevant to schizophrenia. This provides a solid rationale for further investigation of this compound and other selective α7 nAChR agonists as potential therapeutics for the cognitive symptoms of this debilitating disorder.
Future research should aim to:
-
Elucidate the precise downstream signaling pathways activated by this compound that mediate the restoration of sensory gating.
-
Investigate the efficacy of this compound in other animal models of sensory gating deficits, including those induced by pharmacological agents (e.g., NMDA receptor antagonists) or genetic manipulations.
-
Evaluate the safety and tolerability of this compound in preclinical toxicology studies to support its potential advancement into human clinical trials.
-
Explore the potential of this compound to improve other cognitive domains that are impaired in schizophrenia, such as attention and working memory.
Conclusion
This compound represents a promising preclinical candidate for the treatment of sensory gating deficits. Its selective mechanism of action and demonstrated efficacy in a relevant animal model highlight the therapeutic potential of targeting the α7 nAChR. The information provided in this technical guide offers a comprehensive foundation for researchers and drug development professionals to further explore and potentially translate these findings into novel treatments for patients suffering from neuropsychiatric disorders characterized by impaired sensory gating.
References
- 1. researchgate.net [researchgate.net]
- 2. Habituation and prepulse inhibition of acoustic startle in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Excitotoxicity: perspectives based on N-methyl-D-aspartate receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Role of NMDA Receptor Co-Agonists in Dendritic Integration [bonndoc.ulb.uni-bonn.de]
Preclinical Profile of JN403: A Potential Therapeutic for Alzheimer's Disease
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data available for JN403, a selective partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR), a key target in the exploration of novel therapeutic strategies for Alzheimer's disease. The following sections detail the in vitro and in vivo pharmacology of this compound, presenting quantitative data in structured tables, outlining experimental methodologies, and visualizing key pathways and workflows.
Core Mechanism of Action: Targeting the α7 Nicotinic Acetylcholine Receptor
This compound is a selective agonist for the α7 nicotinic acetylcholine receptor (nAChR), which is implicated in cognitive processes such as learning and memory.[1] The rationale for targeting this receptor in Alzheimer's disease stems from the known cholinergic deficits in patients and the receptor's role in modulating neurotransmitter release and synaptic plasticity.
Signaling Pathway of α7 nAChR Activation
Activation of the α7 nAChR by an agonist like this compound leads to the opening of a ligand-gated ion channel, resulting in an influx of cations, primarily Ca²⁺. This increase in intracellular calcium triggers a cascade of downstream signaling events that are believed to underlie the pro-cognitive effects.
In Vitro Characterization of this compound
The initial characterization of this compound was performed across a range of in vitro systems to determine its binding affinity, functional potency, and selectivity for the human α7 nAChR.[2]
Radioligand Binding and Functional Assays
Quantitative data from radioligand binding and functional assays are summarized below.
| Assay Type | Receptor/Cell Line | Parameter | Value | Reference |
| Radioligand Binding | Human recombinant nAChR α7 | pKD | 6.7 | [2] |
| Calcium Influx Assay | GH3 cells expressing human nAChR α7 | pEC50 | 7.0 | [2] |
| Calcium Influx Assay | GH3 cells expressing human nAChR α7 | Emax | 85% (vs. epibatidine) | [2] |
| Electrophysiology | Xenopus oocytes expressing human nAChR α7 | pEC50 | 5.7 | [2] |
| Electrophysiology | Xenopus oocytes expressing human nAChR α7 | Emax | 55% (vs. epibatidine) | [2] |
| Functional Antagonist Assay | Human nAChRs (α4β2, α3β4, α1β1γδ) & 5HT3 receptors | pIC50 | <4.8 | [2] |
| Functional Agonist Assay | Human nAChRs (α4β2, α3β4, α1β1γδ) & 5HT3 receptors | pEC50 | <4 | [2] |
Experimental Protocols: In Vitro Assays
Radioligand Binding:
-
Preparation: Membranes from cells recombinantly expressing the human α7 nAChR were used.
-
Radioligand: [¹²⁵I]α-bungarotoxin (α-BTX) was used as the radioligand.
-
Procedure: Membranes were incubated with a fixed concentration of [¹²⁵I]α-BTX and varying concentrations of this compound. Non-specific binding was determined in the presence of a high concentration of a competing ligand.
-
Analysis: The inhibition constant (Ki) was calculated from the IC₅₀ value and converted to pKD.
Calcium Influx Assay:
-
Cell Line: GH3 cells stably expressing the human α7 nAChR were utilized.
-
Procedure: Cells were loaded with a calcium-sensitive fluorescent dye. The change in fluorescence upon application of varying concentrations of this compound was measured.
-
Analysis: Concentration-response curves were generated to determine the pEC₅₀ and Emax relative to a full agonist (epibatidine).
Electrophysiology:
-
System: Two-electrode voltage-clamp recordings were performed on Xenopus oocytes injected with cRNA encoding the human α7 nAChR.
-
Procedure: Oocytes were voltage-clamped, and inward currents were recorded in response to the application of different concentrations of this compound.
-
Analysis: Current amplitudes were plotted against the concentration of this compound to determine the pEC₅₀ and Emax.
In Vivo Preclinical Studies
In vivo studies were conducted in rodent models to assess the brain penetration of this compound and its effects on cognition and other CNS-related behaviors.[1]
Brain Penetration and Pharmacokinetics
This compound demonstrated rapid penetration into the brain following both intravenous (i.v.) and oral (p.o.) administration in mice and rats.[1]
Efficacy in a Cognition Model
The efficacy of this compound in a model of learning and memory is summarized in the table below.
| Animal Model | Test | Dosing | Outcome | Reference |
| Mice | Social Recognition Test | Broad dose range (p.o.) | Facilitated learning/memory performance | [1] |
Experimental Workflow: Social Recognition Test
The social recognition test is a common paradigm to assess short-term memory in rodents. The workflow for this experiment is depicted below.
Summary and Future Directions
The preclinical data for this compound demonstrate that it is a potent and selective partial agonist of the α7 nAChR with good brain penetration.[1][2] In vivo studies have shown pro-cognitive effects in a rodent model of learning and memory.[1] These findings suggest that this compound may have therapeutic potential for the treatment of cognitive deficits associated with Alzheimer's disease. Further preclinical studies in transgenic Alzheimer's disease models would be necessary to more directly evaluate its disease-modifying potential.
References
- 1. The selective nicotinic acetylcholine receptor alpha7 agonist this compound is active in animal models of cognition, sensory gating, epilepsy and pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, in vitro characterization of a novel nicotinic acetylcholine receptor alpha7 selective agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
JN403: A Technical Whitepaper on its Potential in Treating Schizophrenia
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of JN403, a selective partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR), and its therapeutic potential in the context of schizophrenia. It consolidates available preclinical and clinical data, details experimental methodologies, and visualizes key pathways and processes.
Executive Summary
Schizophrenia is a complex neuropsychiatric disorder characterized by positive, negative, and cognitive symptoms. While current treatments primarily target the dopaminergic system, there is a significant need for novel mechanisms that can address the full spectrum of symptoms, particularly cognitive deficits. The α7 nicotinic acetylcholine receptor has emerged as a promising target due to its role in cognitive processes like learning, memory, and sensory gating. This compound is a potent and selective partial α7 nAChR agonist that has demonstrated potential in preclinical models relevant to schizophrenia. This whitepaper will delve into the core pharmacology, mechanism of action, and supporting data for this compound.
Core Pharmacology and Mechanism of Action
This compound, chemically identified as (S)-(1-Aza-bicyclo[2.2.2]oct-3-yl)-carbamic acid (S)-1-(2-fluoro-phenyl)-ethyl ester, is a selective agonist for the α7 subtype of nicotinic acetylcholine receptors.[1] Its primary mechanism of action is the potentiation of cholinergic neurotransmission through the activation of these receptors, which are widely expressed in brain regions implicated in schizophrenia, including the hippocampus and prefrontal cortex.
The activation of α7 nAChRs leads to the influx of calcium ions, which in turn modulates various downstream signaling pathways involved in neuronal excitability, synaptic plasticity, and inflammation.[1] In the context of schizophrenia, this mechanism is hypothesized to:
-
Enhance Cognitive Function: By stimulating α7 nAChRs in the hippocampus and prefrontal cortex, this compound may improve learning and memory performance.[2]
-
Restore Sensory Gating: Deficits in sensory gating are a core feature of schizophrenia. This compound has been shown to restore these deficits in animal models.[2]
-
Modulate Dopamine Release: Cholinergic signaling can influence dopaminergic pathways, suggesting a potential indirect effect on the positive symptoms of schizophrenia.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo pharmacological data for this compound.
Table 1: In Vitro Receptor Binding and Functional Activity of this compound [1]
| Parameter | Receptor/Assay | Species | Value |
| Binding Affinity (pKD) | Human recombinant nAChR α7 | Human | 6.7 |
| Functional Potency (pEC50) | Calcium influx in GH3 cells (h-nAChR α7) | Human | 7.0 |
| Efficacy (Emax) | Calcium influx in GH3 cells (h-nAChR α7) | Human | 85% (vs. epibatidine) |
| Functional Potency (pEC50) | Inward currents in Xenopus oocytes (h-nAChR α7) | Human | 5.7 |
| Efficacy (Emax) | Inward currents in Xenopus oocytes (h-nAChR α7) | Human | 55% |
| Antagonist Activity (pIC50) | nAChR α4β2, α3β4, α1β1γδ, 5HT3 receptors | Human | < 4.8 |
| Agonist Activity (pEC50) | nAChR α4β2, α3β4, α1β1γδ, 5HT3 receptors | Human | < 4 |
Table 2: Preclinical In Vivo Efficacy of this compound in Models Relevant to Schizophrenia [2]
| Model | Species | Effect | Key Finding |
| Social Recognition Test | Mice | Facilitates learning/memory | Active over a broad dose range |
| Sensory Gating (DBA/2 mice) | Mice | Restores sensory inhibition | Effective in both anesthetized and awake animals |
| Audiogenic Seizures (DBA/2 mice) | Mice | Anticonvulsant potential | Demonstrates CNS activity |
| Social Exploration Model | Rats | Anxiolytic-like properties | Effects retained after 6h pre-treatment and subchronic administration |
| Permanent Pain Models | Not Specified | Reversal of mechanical hyperalgesia | Fast onset, duration of ~6h |
Signaling Pathway and Experimental Workflow Visualizations
Diagram 1: Proposed Signaling Pathway of this compound at the α7 nAChR
References
- 1. This compound, in vitro characterization of a novel nicotinic acetylcholine receptor alpha7 selective agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The selective nicotinic acetylcholine receptor alpha7 agonist this compound is active in animal models of cognition, sensory gating, epilepsy and pain - PubMed [pubmed.ncbi.nlm.nih.gov]
The Potential Impact of JN403 on Hippocampal Long-Term Potentiation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
JN403 is a selective agonist for the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR), a ligand-gated ion channel highly expressed in the hippocampus and implicated in cognitive processes. While direct experimental evidence on the effect of this compound on hippocampal long-term potentiation (LTP), a cellular correlate of learning and memory, is not yet available, a substantial body of research on other selective α7 nAChR agonists provides a strong basis for predicting its potential effects. Activation of α7 nAChRs has been consistently shown to enhance the induction and magnitude of hippocampal LTP through various presynaptic and postsynaptic mechanisms. This technical guide synthesizes the existing data on the role of α7 nAChR activation in hippocampal synaptic plasticity, presenting quantitative data from studies with analogous compounds, detailing the underlying signaling pathways, and providing comprehensive experimental protocols to facilitate future research on this compound.
Introduction to this compound and the α7 Nicotinic Acetylcholine Receptor
This compound is characterized as a selective agonist of the α7 nicotinic acetylcholine receptor.[1] These receptors are crucial modulators of synaptic transmission and plasticity in the central nervous system. The α7 nAChR is a homopentameric ligand-gated ion channel with high permeability to calcium ions (Ca²⁺).[2][3] This property allows it to play a significant role in initiating intracellular signaling cascades that can lead to lasting changes in synaptic strength, such as LTP.
The Role of α7 nAChR Activation in Hippocampal Long-Term Potentiation
The activation of α7 nAChRs is widely reported to facilitate the induction of LTP in the hippocampus.[1][4] This modulation is complex, involving actions at both presynaptic and postsynaptic sites, and is dependent on the precise timing of receptor activation relative to synaptic activity.[4][5] The general consensus is that α7 nAChR activation lowers the threshold for LTP induction, making it more likely for a given pattern of synaptic activity to result in a lasting enhancement of synaptic transmission.
Quantitative Data from Studies with Selective α7 nAChR Agonists
To predict the potential quantitative effects of this compound on hippocampal LTP, we can examine the data from studies using other selective α7 nAChR agonists. The following tables summarize key findings from the literature.
| Compound | Concentration | Brain Region/Pathway | LTP Induction Protocol | Effect on LTP Magnitude (% of Control) | Reference |
| FRM-17848 | 3.16 nM | Rat septo-hippocampal slices (CA1) | Theta-burst stimulation (TBS) | 151 ± 6% vs. 134 ± 4% for vehicle | [6][7] |
| SSR180711 | 300 nM | Mouse hippocampal slices (CA1) | High-frequency stimulation (HFS) | Significant enhancement | [8][9] |
| Nicotine | 5 µM | Mouse hippocampal slices (CA1) | High-frequency stimulation (HFS) | Significant enhancement | [8] |
| Choline | Not specified | Mouse hippocampal slices | Tetanic stimulation | Dose-dependent LTP | [10] |
| Compound | Concentration | Effect on Other Synaptic Parameters | Reference |
| FRM-17848 | 3.16 nM | Increased spontaneous GABAergic inhibitory postsynaptic currents | [6][7] |
| Nicotine | Not specified | Increased frequency of spontaneous miniature EPSCs | [1] |
Signaling Pathways and Mechanisms of Action
The enhancement of hippocampal LTP by α7 nAChR agonists is mediated by a confluence of signaling pathways. The primary event is the influx of Ca²⁺ through the receptor channel, which then triggers several downstream cascades.
Presynaptic Mechanisms
Activation of presynaptic α7 nAChRs leads to an increase in intracellular Ca²⁺ in the axon terminal. This, in turn, enhances the probability of neurotransmitter release, specifically glutamate (B1630785).[1][11] This increased glutamate release during high-frequency stimulation contributes to a more robust postsynaptic depolarization, thereby facilitating the induction of LTP.
Presynaptic enhancement of glutamate release by this compound.
Postsynaptic Mechanisms
Postsynaptically, α7 nAChR activation contributes to the depolarization of the neuronal membrane. This depolarization aids in relieving the magnesium (Mg²⁺) block of the NMDA receptor, a critical step in the induction of NMDAR-dependent LTP.[5] The direct influx of Ca²⁺ through postsynaptic α7 nAChRs can also synergize with the Ca²⁺ entering through NMDA receptors to activate downstream signaling cascades.
Intracellular Signaling Cascades
The rise in intracellular Ca²⁺, from both presynaptic and postsynaptic α7 nAChR activation, initiates signaling cascades known to be crucial for LTP. These include the activation of Protein Kinase A (PKA) and the Extracellular signal-regulated kinase (ERK) pathway.[1] These kinases phosphorylate various synaptic proteins, leading to changes in synaptic structure and function that underlie the long-lasting potentiation of synaptic transmission.
Postsynaptic signaling cascades initiated by this compound.
Indirect Modulation via GABAergic Interneurons
There is also evidence that α7 nAChR agonists can enhance the activity of GABAergic interneurons.[6][7] This may seem counterintuitive to LTP enhancement; however, by modulating the activity of specific interneuron populations, α7 nAChR activation could contribute to the fine-tuning of hippocampal network activity in a way that ultimately favors synaptic plasticity.
Experimental Protocols for Investigating the Effect of this compound on Hippocampal LTP
The following provides a detailed methodology for assessing the impact of this compound on hippocampal LTP in an ex vivo slice preparation.
Hippocampal Slice Preparation
-
Animal Euthanasia and Brain Extraction: Anesthetize a rodent (e.g., C57BL/6 mouse or Wistar rat) with isoflurane (B1672236) and decapitate. Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O₂ / 5% CO₂) artificial cerebrospinal fluid (aCSF) cutting solution.
-
Slicing: Glue the brain to the stage of a vibratome and cut 300-400 µm thick transverse or coronal hippocampal slices in the ice-cold cutting aCSF.
-
Recovery: Transfer the slices to a holding chamber containing oxygenated aCSF at 32-34°C for at least 30 minutes, and then maintain them at room temperature for at least 1 hour before recording.[12][13]
Electrophysiological Recording
-
Slice Transfer and Perfusion: Transfer a single slice to a submerged recording chamber continuously perfused with oxygenated aCSF at a flow rate of 2-3 ml/min. Maintain the temperature at 30-32°C.
-
Electrode Placement: Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).[12][14]
-
Baseline Recording: After allowing the slice to equilibrate in the recording chamber, deliver test pulses at a low frequency (e.g., 0.05 Hz) to establish a stable baseline recording of fEPSP slope for at least 20-30 minutes. The stimulus intensity should be set to elicit a response that is 30-50% of the maximum fEPSP amplitude.
LTP Induction and Drug Application
-
Drug Perfusion: Following the establishment of a stable baseline, perfuse the slice with aCSF containing the desired concentration of this compound for a predetermined period (e.g., 20 minutes) before LTP induction.
-
LTP Induction: Induce LTP using a high-frequency stimulation protocol, such as theta-burst stimulation (TBS) (e.g., 10 bursts of 4 pulses at 100 Hz, with a 200 ms (B15284909) inter-burst interval) or high-frequency tetanus (e.g., 1 train of 100 pulses at 100 Hz).[12]
-
Post-Induction Recording: Continue to record the fEPSP slope for at least 60 minutes post-induction to assess the magnitude and stability of LTP.
Data Analysis
-
Quantification: Measure the slope of the fEPSP for each time point.
-
Normalization: Normalize the fEPSP slopes to the average slope during the baseline period.
-
Statistical Analysis: Compare the magnitude of LTP (e.g., the average normalized fEPSP slope from 50-60 minutes post-induction) between control (vehicle) and this compound-treated slices using appropriate statistical tests (e.g., Student's t-test or ANOVA).
References
- 1. The effect of α7 nicotinic receptor activation on glutamatergic transmission in the hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The alpha7 nicotinic acetylcholine receptor in neuronal plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Functional deletion of α7 nicotinic acetylcholine receptor impairs Ca2+-dependent glutamatergic synaptic transmission by affecting both presynaptic and postsynaptic protein expression and function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. α7 Nicotinic Acetylcholine Receptors in the Hippocampal Circuit: Taming Complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jneurosci.org [jneurosci.org]
- 6. α7-nAChR agonist enhances neural plasticity in the hippocampus via a GABAergic circuit - PMC [pmc.ncbi.nlm.nih.gov]
- 7. α7-nAChR agonist enhances neural plasticity in the hippocampus via a GABAergic circuit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activation of nicotinic α(7) acetylcholine receptor enhances long term potentation in wild type mice but not in APP(swe)/PS1ΔE9 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ovid.com [ovid.com]
- 10. Nicotinic mechanisms influencing synaptic plasticity in the hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Axonal α7* nicotinic acetylcholine receptors modulate glutamatergic signaling and synaptic vesicle organization in ventral hippocampal projections [frontiersin.org]
- 12. Long-Term Potentiation by Theta-Burst Stimulation using Extracellular Field Potential Recordings in Acute Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 13. funjournal.org [funjournal.org]
- 14. LTP Physiology Protocol | SynapseWeb [synapseweb.clm.utexas.edu]
Unraveling the Enigma of Partial Agonism: A Technical Guide to JN403 at the α7 Nicotinic Acetylcholine Receptor
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pharmacological profile of JN403, a potent and selective partial agonist for the α7 nicotinic acetylcholine (B1216132) receptor (nAChR). The α7 nAChR is a crucial ligand-gated ion channel in the central nervous system, implicated in a variety of cognitive processes and pathological conditions. Understanding the nuanced mechanism of partial agonists like this compound is paramount for the development of novel therapeutics targeting this receptor. This document provides a comprehensive overview of the quantitative data, detailed experimental methodologies, and the underlying signaling pathways associated with this compound's interaction with the α7 nAChR.
Quantitative Pharmacological Profile of this compound
The partial agonist activity of this compound at the human α7 nAChR has been characterized through a series of in vitro assays. The following tables summarize the key quantitative data, offering a clear comparison of its binding affinity, potency, and efficacy across different experimental platforms.
Table 1: Radioligand Binding Affinity of this compound at Human α7 nAChR
| Parameter | Value | Radioligand | Cell Line/Tissue | Reference |
| pKD | 6.7 | [125I]α-bungarotoxin | Recombinant human nAChR α7 | [1] |
pKD is the negative logarithm of the dissociation constant (KD), indicating the binding affinity of the ligand to the receptor.
Table 2: Functional Potency and Efficacy of this compound in Calcium Influx Assays
| Parameter | Value | Cell Line | Reference Agonist | Reference |
| pEC50 | 7.0 | GH3 cells expressing human nAChR α7 | Epibatidine (full agonist) | [1] |
| Emax | 85% | GH3 cells expressing human nAChR α7 | Epibatidine (full agonist) | [1] |
pEC50 is the negative logarithm of the half-maximal effective concentration, indicating the potency of the agonist. Emax represents the maximum response elicited by the agonist relative to a full agonist.
Table 3: Functional Potency and Efficacy of this compound in Electrophysiology Studies
| Parameter | Value | Expression System | Reference |
| pEC50 | 5.7 | Xenopus oocytes expressing human nAChR α7 | [1] |
| Emax | 55% | Xenopus oocytes expressing human nAChR α7 | [1] |
These values were determined by measuring inward currents induced by this compound.
Table 4: Selectivity Profile of this compound
| Receptor Subtype/Target | Activity | Parameter | Value | Reference |
| Human nAChR α4β2 | Antagonist | pIC50 | < 4.8 | [1] |
| Human nAChR α3β4 | Antagonist | pIC50 | < 4.8 | [1] |
| Human nAChR α1β1γδ | Antagonist | pIC50 | < 4.8 | [1] |
| 5-HT3 Receptor | Antagonist | pIC50 | < 4.8 | [1] |
| Various Neurotransmitter Receptors | - | Low Binding Activity | - | [1] |
pIC50 is the negative logarithm of the half-maximal inhibitory concentration. The data indicates that this compound is highly selective for the α7 nAChR.
Detailed Experimental Protocols
To ensure a thorough understanding of the data presented, this section outlines the detailed methodologies for the key experiments used to characterize this compound.
Radioligand Binding Assay
This assay determines the binding affinity of a compound to its target receptor.
Objective: To determine the dissociation constant (KD) of this compound for the human α7 nAChR.
Materials:
-
Cell Membranes: Membranes prepared from cells recombinantly expressing the human α7 nAChR.
-
Radioligand: [125I]α-bungarotoxin (α-BTX), a high-affinity antagonist for the α7 nAChR.
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a known α7 nAChR ligand (e.g., nicotine (B1678760) or unlabeled α-BTX).
-
Assay Buffer: e.g., 118 mM NaCl, 4.8 mM KCl, 2.5 mM CaCl2, 1.2 mM MgSO4, 20 mM Na-HEPES, pH 7.5.
-
Filtration Apparatus: A rapid vacuum filtration system with glass fiber filters (e.g., Whatman GF/B) pre-treated with polyethylenimine (PEI) to reduce non-specific binding.
Procedure:
-
Aliquots of the cell membrane suspension are incubated with a fixed concentration of [125I]α-BTX (e.g., 0.5 nM) and varying concentrations of this compound.
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of a competing ligand (e.g., 1 mM nicotine).
-
The incubation is carried out at a specific temperature (e.g., 37°C) for a sufficient duration to reach equilibrium (e.g., 3 hours).
-
The reaction is terminated by rapid vacuum filtration through the pre-treated glass fiber filters.
-
The filters are washed quickly with ice-cold assay buffer to remove unbound radioligand.
-
The radioactivity trapped on the filters, representing the bound radioligand, is quantified using a gamma counter.
-
Data are analyzed using non-linear regression to determine the IC50 value of this compound, which is then converted to a Ki value using the Cheng-Prusoff equation. The pKD is the negative logarithm of the KD.
Radioligand Binding Assay Workflow
Calcium Influx Assay
This functional assay measures the ability of a compound to activate the α7 nAChR, leading to an increase in intracellular calcium concentration.
Objective: To determine the potency (EC50) and efficacy (Emax) of this compound in stimulating calcium influx through the human α7 nAChR.
Materials:
-
Cell Line: A suitable cell line (e.g., GH3 or HEK-293) stably expressing the human α7 nAChR.
-
Calcium Indicator Dye: A fluorescent calcium indicator such as Fluo-4 AM.
-
Loading Buffer: A physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS) containing the calcium indicator dye and a dispersing agent like Pluronic F-127.
-
Test Compound: this compound.
-
Reference Agonist: A full agonist for the α7 nAChR (e.g., epibatidine).
-
Instrumentation: A fluorescence microplate reader or a fluorescence microscope equipped for live-cell imaging.
Procedure:
-
Cells are seeded in microplates (e.g., 96-well or 384-well) and cultured to an appropriate confluency.
-
The culture medium is removed, and the cells are loaded with the calcium indicator dye by incubating them with the loading buffer for a specific duration (e.g., 30-60 minutes) at a controlled temperature (e.g., 37°C).
-
After loading, the cells are washed with the physiological buffer to remove excess dye.
-
The microplate is placed in the fluorescence reader.
-
A baseline fluorescence reading is taken before the addition of the compound.
-
Varying concentrations of this compound or the reference agonist are added to the wells.
-
The fluorescence intensity is monitored over time to measure the change in intracellular calcium concentration.
-
The peak fluorescence response is used to generate dose-response curves.
-
Data are analyzed using non-linear regression to determine the EC50 and Emax values for this compound, with the Emax being expressed as a percentage of the maximal response induced by the full agonist.
Calcium Influx Assay Workflow
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This electrophysiological technique allows for the direct measurement of ion channel activity in response to a ligand.
Objective: To characterize the electrophysiological response of the human α7 nAChR to this compound in Xenopus oocytes.
Materials:
-
Xenopus laevis Oocytes: Stage V-VI oocytes.
-
cRNA: cRNA encoding the human α7 nAChR.
-
Injection System: A microinjection system for injecting cRNA into the oocytes.
-
TEVC Setup: A two-electrode voltage clamp amplifier, headstages, microelectrode holders, and micromanipulators.
-
Microelectrodes: Glass capillaries pulled to a resistance of 0.5-5 MΩ when filled with 3 M KCl.
-
Recording Chamber and Perfusion System: A chamber to hold the oocyte and a system to perfuse different solutions.
-
Recording Solution: A physiological saline solution (e.g., ND96).
-
Test Compound: this compound.
Procedure:
-
Xenopus oocytes are injected with the cRNA for the human α7 nAChR and incubated for 2-7 days to allow for receptor expression.
-
An oocyte is placed in the recording chamber and impaled with two microelectrodes, one for voltage sensing and one for current injection.
-
The oocyte membrane potential is clamped at a holding potential (e.g., -70 mV).
-
The oocyte is perfused with the recording solution to establish a stable baseline current.
-
Varying concentrations of this compound are applied to the oocyte via the perfusion system.
-
The resulting inward current, carried by cations flowing through the activated α7 nAChR channels, is recorded.
-
The peak current amplitude at each concentration is measured.
-
Dose-response curves are constructed, and the data are fitted to determine the EC50 and Emax for this compound.
TEVC Electrophysiology Workflow
Signaling Pathways and the Nature of Partial Agonism
The activation of the α7 nAChR by an agonist initiates a cascade of intracellular events, primarily driven by the influx of calcium ions. As a partial agonist, this compound activates these pathways, but to a lesser extent than a full agonist, even at saturating concentrations.
Downstream Signaling of α7 nAChR Activation
The primary event following the binding of an agonist to the α7 nAChR is the opening of its ion channel, which is highly permeable to calcium.[2] This initial influx of Ca2+ can trigger a series of downstream signaling events:
-
Calcium-Induced Calcium Release (CICR): The initial Ca2+ entry can trigger the release of more Ca2+ from intracellular stores, such as the endoplasmic reticulum, through ryanodine (B192298) receptors (RyRs) and inositol (B14025) trisphosphate receptors (IP3Rs).
-
Activation of Ca2+-Dependent Enzymes: The rise in intracellular Ca2+ activates a host of enzymes, including:
-
Calmodulin-dependent protein kinase II (CaMKII): Plays a critical role in synaptic plasticity.
-
Protein Kinase C (PKC): Involved in various cellular processes, including gene expression and cell proliferation.
-
Phospholipase C (PLC): Leads to the production of diacylglycerol (DAG) and inositol trisphosphate (IP3).
-
-
Gene Expression: Activation of transcription factors such as CREB (cAMP response element-binding protein) can lead to changes in gene expression, influencing long-term cellular functions.
-
Neurotransmitter Release: In presynaptic terminals, the increase in Ca2+ can facilitate the release of other neurotransmitters, such as glutamate (B1630785) and dopamine.
α7 nAChR Signaling Pathway
The Mechanism of Partial Agonism
A full agonist, upon binding to the receptor, induces a conformational change that leads to a high probability of channel opening and a maximal physiological response. In contrast, a partial agonist like this compound also binds to the receptor and induces a conformational change, but this change is less efficient at promoting the fully open state of the channel. This can be conceptualized in a few ways:
-
Stabilization of an Intermediate State: The partial agonist may stabilize a receptor conformation that is intermediate between the fully closed and fully open states, resulting in a lower probability of channel opening.
-
Mixed Agonist/Antagonist Properties: At the single-channel level, a partial agonist may induce channel openings, but with a lower frequency or shorter duration compared to a full agonist. In the presence of a full agonist, a partial agonist can act as a competitive antagonist, occupying the binding site and preventing the full agonist from eliciting a maximal response.
The partial agonism of this compound results in a submaximal increase in intracellular calcium compared to a full agonist. This has important therapeutic implications, as it may provide a "ceiling" effect, activating the α7 nAChR sufficiently to produce beneficial effects while avoiding the potential excitotoxicity or receptor desensitization that can be associated with overstimulation by a full agonist.
Model of Full vs. Partial Agonism
References
- 1. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - Xu - Annals of Translational Medicine [atm.amegroups.org]
- 2. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of JN403 on Neurotransmitter Release: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
JN403 is a selective partial agonist for the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR), a ligand-gated ion channel implicated in a variety of central nervous system functions. Activation of the α7 nAChR is known to modulate the release of several key neurotransmitters, positioning compounds like this compound as promising therapeutic agents for neurological and psychiatric disorders. This technical guide provides an in-depth analysis of the core mechanism of action of this compound, its impact on neurotransmitter release, and the experimental methodologies used to characterize these effects.
Introduction to this compound and the α7 Nicotinic Acetylcholine Receptor
This compound is a potent and selective partial agonist of the α7 nicotinic acetylcholine receptor (nAChR).[1] The α7 nAChR is a homopentameric ligand-gated ion channel, meaning it is composed of five identical α7 subunits.[1] This receptor is widely expressed in the central nervous system, particularly in brain regions crucial for cognitive processes, such as the hippocampus and prefrontal cortex. A key characteristic of the α7 nAChR is its high permeability to calcium ions (Ca²⁺) upon activation.[1] This influx of Ca²⁺ is a critical event that initiates a cascade of downstream signaling events, ultimately leading to the modulation of neurotransmitter release.
Core Mechanism of Action: α7 nAChR-Mediated Neurotransmitter Release
The primary mechanism by which this compound influences neurotransmitter release is through its action as a partial agonist at the α7 nAChR. Upon binding to the receptor, this compound induces a conformational change that opens the ion channel, allowing for the influx of cations, most notably Ca²⁺. This increase in intracellular Ca²⁺ in the presynaptic terminal is the principal trigger for the fusion of synaptic vesicles with the presynaptic membrane and the subsequent release of neurotransmitters into the synaptic cleft.
The activation of α7 nAChRs can lead to the release of several important neurotransmitters, including:
-
Acetylcholine (ACh): Activation of presynaptic α7 nAChRs can enhance the release of acetylcholine, creating a positive feedback loop.
-
Dopamine (B1211576) (DA): α7 nAChRs are expressed on dopaminergic neurons, and their activation can stimulate dopamine release in brain regions like the nucleus accumbens.[2]
-
Glutamate (B1630785) (Glu): Presynaptic α7 nAChRs are known to facilitate the release of glutamate, the primary excitatory neurotransmitter in the brain, particularly in the hippocampus.[3]
Signaling Pathways
The influx of Ca²⁺ through the α7 nAChR channel initiates several downstream signaling cascades that contribute to neurotransmitter release.
Beyond the direct effect of Ca²⁺ on the vesicle fusion machinery, α7 nAChR activation can also engage other signaling pathways, such as the Janus kinase 2-signal transducer and activator of transcription 3 (JAK2-STAT3) pathway and the protein kinase A (PKA) pathway, which can further modulate synaptic function and plasticity.
Quantitative Data on Neurotransmitter Release
While direct quantitative data on the impact of this compound on the release of specific neurotransmitters is limited in the public domain, studies on other selective α7 nAChR partial agonists provide valuable insights into the expected effects. The following tables summarize representative data from studies on compounds with a similar mechanism of action.
Table 1: Effect of a Selective α7 nAChR Partial Agonist on Dopamine Release (Proxy Data)
| Compound | Brain Region | Method | Agonist Concentration | % Increase in Dopamine Release (mean ± SEM) | Reference |
| TC-7020 | Nucleus Accumbens | In Vivo Voltammetry | 1 mg/kg (i.v.) | Drop in baseline | [2] |
| AZD0328 | Midbrain | In Vivo Electrophysiology | 0.00138 mg/kg | Significant increase in excitability | [1] |
Note: TC-7020, a partial agonist, surprisingly induced a drop in baseline dopamine, which was reversible by nicotine. This highlights the complex nature of partial agonism and receptor desensitization.[2] In contrast, another partial agonist, AZD0328, increased the excitability of dopaminergic neurons.[1]
Table 2: Effect of α7 nAChR Activation on Glutamate Release (Proxy Data)
| Method | Preparation | Stimulation | Effect on Glutamate Release | Reference |
| Electrophysiology | Hippocampal Slices | α7 nAChR agonist | Increased frequency of spontaneous miniature EPSCs | [3] |
| Electrophysiology | Hippocampal Slices | α7 nAChR agonist | Increased amplitude of evoked EPSCs | [3] |
Table 3: Effect of a Cholinergic Agent on Acetylcholine Release in a Cell-Based Assay
| Cell Line | Treatment | Intracellular ACh Level (% of control) | Extracellular ACh Level (% of control) | Reference |
| LA-N-2 | 100 µM Choline | 179.5% | Not detected | [4] |
Note: This data demonstrates the principle of measuring acetylcholine release in a relevant cell line, though not with an α7 agonist.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to assess the impact of compounds like this compound on neurotransmitter release.
In Vitro Acetylcholine Release Assay using LA-N-2 Cells
This protocol describes a method to measure both intracellular and extracellular acetylcholine levels in a human neuroblastoma cell line.[5][6][7]
Materials:
-
LA-N-2 human neuroblastoma cell line
-
Cell culture medium (e.g., DMEM/F12)
-
24-well cell culture plates
-
Assay buffer
-
This compound stock solution
-
Cell lysis buffer
-
Liquid chromatography-mass spectrometry (LC-MS/MS) system
Procedure:
-
Cell Culture: Culture LA-N-2 cells under standard conditions (37°C, 5% CO₂).
-
Seeding: Seed the cells into 24-well plates at an appropriate density and allow them to adhere overnight.
-
Treatment:
-
Remove the culture medium and wash the cells with assay buffer.
-
Add fresh assay buffer containing various concentrations of this compound or vehicle control to the wells.
-
Incubate the plates for a predetermined time (e.g., 5 hours) at 37°C.
-
-
Sample Collection:
-
Extracellular ACh: Carefully collect the supernatant from each well.
-
Intracellular ACh: Wash the cells with ice-cold PBS and then add cell lysis buffer to each well.
-
-
ACh Quantification:
-
Analyze the collected supernatant and cell lysates for acetylcholine content using a validated LC-MS/MS method.
-
Normalize the results to the total protein content of the cell lysates.
-
In Vivo Microdialysis for Dopamine Release
This protocol outlines the procedure for measuring extracellular dopamine levels in the brain of a freely moving rodent following the administration of an α7 nAChR agonist.[8][9][10]
Materials:
-
Adult male rodents (e.g., Sprague-Dawley rats)
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane)
-
Guide cannula and microdialysis probes
-
Syringe pump and fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
This compound solution for injection
-
High-performance liquid chromatography with electrochemical detection (HPLC-ECD) system
Procedure:
-
Surgical Implantation:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Surgically implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens).
-
Secure the cannula with dental cement and allow the animal to recover for several days.
-
-
Microdialysis:
-
On the day of the experiment, gently insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period to obtain a stable baseline of dopamine levels.
-
Collect several baseline dialysate samples.
-
Administer this compound either systemically (e.g., intraperitoneal injection) or locally via reverse dialysis.
-
Continue to collect dialysate samples at regular intervals.
-
-
Dopamine Quantification:
-
Analyze the collected dialysate samples for dopamine content using HPLC-ECD.
-
Express the results as a percentage of the baseline dopamine levels.
-
Patch-Clamp Electrophysiology for Glutamate Release
This protocol describes the use of whole-cell patch-clamp electrophysiology to measure excitatory postsynaptic currents (EPSCs) as an indicator of glutamate release from presynaptic terminals.[11][12][13][14]
Materials:
-
Brain slice preparation from a relevant brain region (e.g., hippocampus)
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Glass micropipettes for recording electrodes
-
Artificial cerebrospinal fluid (aCSF) for superfusion
-
Intracellular solution for the recording pipette
-
Stimulating electrode
-
This compound solution
Procedure:
-
Brain Slice Preparation: Prepare acute brain slices from the region of interest.
-
Recording Setup:
-
Transfer a slice to the recording chamber and continuously superfuse with aCSF.
-
Pull a glass micropipette and fill it with intracellular solution.
-
Under visual guidance (e.g., DIC microscopy), approach a target neuron (e.g., a CA1 pyramidal neuron) with the recording pipette.
-
-
Whole-Cell Recording:
-
Establish a gigaohm seal between the pipette tip and the cell membrane.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Clamp the neuron at a holding potential of -70 mV to record inward currents.
-
-
EPSC Measurement:
-
Position a stimulating electrode to activate presynaptic inputs to the recorded neuron.
-
Deliver electrical stimuli to evoke EPSCs.
-
Record baseline EPSCs.
-
Bath-apply this compound at a known concentration.
-
Continue to record EPSCs to determine the effect of this compound on their amplitude and frequency. An increase in EPSC frequency is indicative of an increased probability of presynaptic glutamate release.
-
Conclusion
This compound, as a selective partial agonist of the α7 nAChR, holds significant potential for modulating neurotransmitter release in the central nervous system. Its ability to enhance the release of acetylcholine, dopamine, and glutamate underscores its therapeutic promise for a range of neurological and psychiatric conditions. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other α7 nAChR modulators, facilitating a deeper understanding of their pharmacological effects and advancing their development as novel therapeutics. Further research is warranted to obtain more direct quantitative data on the impact of this compound on the release of specific neurotransmitters in various brain regions.
References
- 1. α7 Nicotinic Receptor Agonists: Potential Therapeutic Drugs for Treatment of Cognitive Impairments in Schizophrenia and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding the Role α7 Nicotinic Receptors Play in Dopamine Efflux in Nucleus Accumbens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effect of α7 nicotinic receptor activation on glutamatergic transmission in the hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel in vitro assay model developed to measure both extracellular and intracellular acetylcholine levels for screening cholinergic agents | PLOS One [journals.plos.org]
- 5. A novel in vitro assay model developed to measure both extracellular and intracellular acetylcholine levels for screening cholinergic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acetylcholine synthesis and secretion by LA-N-2 human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A novel in vitro assay model developed to measure both extracellular and intracellular acetylcholine levels for screening cholinergic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Optical measurement of glutamate release robustly reports short-term plasticity at a fast central synapse [frontiersin.org]
- 12. Whole-Cell Patch-Clamp Electrophysiology to Study Ionotropic Glutamatergic Receptors and Their Roles in Addiction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Whole-Cell Patch-Clamp Electrophysiology to Study Ionotropic Glutamatergic Receptors and Their Roles in Addiction | Springer Nature Experiments [experiments.springernature.com]
Methodological & Application
Application Notes and Protocols for In Vitro Analysis of JN403 in SH-SY5Y Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
JN403 is an orally active and selective agonist for the α7 nicotinic acetylcholine (B1216132) receptor (nAChR), a key player in various neurological processes.[1] The α7 nAChR is implicated in central nervous system disorders, making it a significant target for therapeutic development.[1][2] The human neuroblastoma cell line, SH-SY5Y, is a widely utilized in vitro model in neurobiology and for studying neurodegenerative diseases.[3][4][5] These cells can be used in their undifferentiated, proliferative state or differentiated into a more mature, neuron-like phenotype.[6][7][8] This document provides detailed protocols for assessing the in vitro effects of this compound on SH-SY5Y cells, focusing on cell viability and the potential involvement of the c-Jun N-terminal kinase (JNK) signaling pathway.
Materials and Reagents
1.1. Cell Culture
-
SH-SY5Y human neuroblastoma cell line (ATCC® CRL-2266™)
-
Dulbecco's Modified Eagle's Medium/Nutrient Mixture F-12 (DMEM/F-12)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
0.25% Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
1.2. MTT Assay for Cell Viability
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)[9][10]
-
DMSO, ACS grade or equivalent
1.3. Western Blot Analysis
-
RIPA Lysis and Extraction Buffer
-
Protease and Phosphatase Inhibitor Cocktail
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
Primary antibodies:
-
Rabbit anti-phospho-JNK (Thr183/Tyr185)
-
Rabbit anti-JNK
-
Mouse anti-β-actin or anti-GAPDH
-
-
Secondary antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
PVDF or nitrocellulose membranes
-
Enhanced Chemiluminescence (ECL) detection reagents
Experimental Protocols
2.1. SH-SY5Y Cell Culture and Maintenance
The SH-SY5Y cell line is maintained as an adherent culture.[11]
-
Thawing Cells: Thaw cryopreserved SH-SY5Y cells rapidly in a 37°C water bath. Transfer the cell suspension to a centrifuge tube containing 9 mL of pre-warmed complete growth medium (DMEM/F-12 with 10% FBS and 1% Penicillin-Streptomycin). Centrifuge at 200 x g for 5 minutes.[12] Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.
-
Cell Plating: Plate the cells in a T-75 flask and incubate at 37°C in a humidified atmosphere of 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash once with sterile PBS. Add 3 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 3-5 minutes until cells detach.[11] Neutralize the trypsin with 6 mL of complete growth medium.[11] Centrifuge the cell suspension at 200 x g for 5 minutes. Resuspend the pellet and plate at a subcultivation ratio of 1:4 to 1:16.[12] Renew the medium every 2-3 days.[12]
2.2. Protocol for MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete growth medium.[9][13] Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in serum-free medium. After 24 hours, remove the complete growth medium from the wells and replace it with 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[9]
-
Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[9] Shake the plate for 10 minutes at room temperature to ensure complete dissolution.[9]
-
Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100
2.3. Protocol for Western Blot Analysis of JNK Activation
This protocol is for determining the phosphorylation status of JNK as a marker of its activation.
-
Cell Seeding and Treatment: Seed SH-SY5Y cells in 6-well plates. Grow to 80-90% confluency and then treat with various concentrations of this compound for a specified time (e.g., 30 minutes, 1 hour, 3 hours).
-
Protein Extraction: Place the plate on ice and wash the cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.[14] Scrape the cells and transfer the lysate to a microcentrifuge tube.[14] Incubate on ice for 20 minutes with occasional vortexing.[14] Centrifuge at 14,000 x g for 15 minutes at 4°C.[14] Collect the supernatant containing the protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
Sample Preparation: Mix the protein lysate with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-50 µg) per lane onto an SDS-polyacrylamide gel.[15] Separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-JNK) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Detect the protein bands using an ECL detection reagent and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies for total JNK and a loading control like β-actin or GAPDH.[16]
Data Presentation (Hypothetical Data)
Table 1: Effect of this compound on SH-SY5Y Cell Viability (MTT Assay)
| This compound Concentration (µM) | Absorbance (570 nm) (Mean ± SD) | Cell Viability (%) |
| 0 (Vehicle Control) | 1.25 ± 0.08 | 100 |
| 0.1 | 1.22 ± 0.09 | 97.6 |
| 1 | 1.18 ± 0.07 | 94.4 |
| 10 | 1.15 ± 0.06 | 92.0 |
| 50 | 0.98 ± 0.05 | 78.4 |
| 100 | 0.75 ± 0.04 | 60.0 |
Table 2: Densitometric Analysis of JNK Phosphorylation (Western Blot)
| Treatment | p-JNK / Total JNK Ratio (Normalized to Control) |
| Control | 1.0 |
| This compound (1 µM) | 1.2 |
| This compound (10 µM) | 2.5 |
| This compound (50 µM) | 4.8 |
Visualizations
Caption: Experimental workflow for the in vitro analysis of this compound in SH-SY5Y cells.
Caption: Proposed signaling pathway of this compound in SH-SY5Y cells.
Conclusion
The protocols outlined in this document provide a framework for investigating the effects of the selective α7 nAChR agonist, this compound, on the human neuroblastoma cell line SH-SY5Y. The MTT assay offers a robust method for assessing dose-dependent effects on cell viability, while Western blotting allows for the interrogation of specific signaling pathways, such as the JNK cascade, that may be modulated by this compound. These in vitro assays are valuable tools for characterizing the pharmacological profile of novel compounds in a neuronal context and for elucidating their mechanisms of action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The selective nicotinic acetylcholine receptor alpha7 agonist this compound is active in animal models of cognition, sensory gating, epilepsy and pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accegen.com [accegen.com]
- 4. cyagen.com [cyagen.com]
- 5. The SH-SY5Y human neuroblastoma cell line, a relevant in vitro cell model for investigating neurotoxicology in human: Focus on organic pollutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. noropsikiyatriarsivi.com [noropsikiyatriarsivi.com]
- 7. Differentiation of SH-SY5Y neuroblastoma cells using retinoic acid and BDNF: a model for neuronal and synaptic differentiation in neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. MTT assay on viability of SH-SY5Y and SK-N-SH cells [bio-protocol.org]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. moodle2.units.it [moodle2.units.it]
- 12. SH-SY5Y culturing [protocols.io]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. datasheets.scbt.com [datasheets.scbt.com]
- 16. researchgate.net [researchgate.net]
Application Notes: Preclinical Assessment of the Cognitive Enhancer JN403
1. Introduction
JN403 is a novel, hypothetical small molecule designed as a potential cognitive-enhancing agent. Its primary mechanism of action is proposed to be the positive allosteric modulation of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a critical component in synaptic plasticity, particularly long-term potentiation (LTP), which is a cellular mechanism underlying learning and memory.[1][2][3] By enhancing NMDA receptor function, this compound is hypothesized to improve cognitive processes such as memory formation, retention, and executive function.
These application notes provide a framework for the preclinical evaluation of this compound in established rodent models. The protocols outlined below are designed to assess both the efficacy of this compound in reversing cognitive deficits and its potential to enhance cognitive performance in healthy subjects.
2. Recommended Animal Models
The selection of an appropriate animal model is crucial for evaluating the therapeutic potential of this compound. Both healthy and cognitively impaired rodent models are recommended to provide a comprehensive profile of the compound's effects.
-
Healthy Adult Rodents: C57BL/6 mice or Sprague-Dawley rats are recommended for initial efficacy and dose-ranging studies. These strains are widely used in behavioral neuroscience and have well-characterized cognitive performance in standard assays.
-
Cognitive Impairment Models: To assess the restorative potential of this compound, a pharmacologically-induced amnesia model is recommended. The scopolamine-induced amnesia model is a well-established and validated model for this purpose.[4][5] Scopolamine, a muscarinic receptor antagonist, induces transient cognitive deficits, particularly in learning and memory, by disrupting cholinergic pathways.[5][6] This model is suitable for screening compounds intended to treat memory impairment.[5][7]
3. Signaling Pathway of this compound
This compound is hypothesized to act as a positive allosteric modulator of the NMDA receptor. This action enhances the receptor's response to its endogenous ligands, glutamate (B1630785) and a co-agonist like D-serine or glycine.[8] Enhanced NMDA receptor activation leads to increased calcium (Ca2+) influx into the postsynaptic neuron, a key event for initiating synaptic plasticity.[2] This influx activates downstream signaling cascades, including Calcium/calmodulin-dependent protein kinase II (CaMKII) and protein kinase C (PKC), which in turn phosphorylate target proteins and modulate transcription factors like CREB (cAMP response element-binding protein). The activation of CREB promotes the expression of genes involved in synaptic strengthening and the formation of long-term memories.
Experimental Protocols
The following are detailed protocols for key behavioral assays to evaluate the cognitive-enhancing effects of this compound.
Protocol 1: Novel Object Recognition (NOR) Test
The NOR test is used to assess recognition memory in rodents, relying on their innate tendency to explore novel objects more than familiar ones.[9][10]
-
Objective: To evaluate the effect of this compound on short-term recognition memory.
-
Apparatus: An open-field arena (e.g., 40x40x40 cm for mice), made of a non-porous material for easy cleaning. Two sets of identical objects and one set of novel objects are required. Objects should be heavy enough that the animal cannot move them and should not have intrinsic rewarding or aversive properties.
-
Procedure: The test consists of three phases over 2-3 days.[9][10]
-
Habituation (Day 1): Each mouse is placed in the empty arena and allowed to explore freely for 5-10 minutes to acclimate to the environment.[11][12]
-
Training/Familiarization (Day 2): Two identical objects are placed in opposite corners of the arena. The mouse is placed in the center of the arena and allowed to explore the objects for a set period (e.g., 10 minutes).[9][12] The time spent exploring each object is recorded. Exploration is defined as the animal's nose being within 2 cm of the object and oriented towards it. This compound or vehicle is administered at a predetermined time before this phase (e.g., 30 minutes prior via intraperitoneal injection).
-
Testing (Day 2 or 3): After a retention interval (e.g., 1 hour for short-term memory or 24 hours for long-term memory), one of the familiar objects is replaced with a novel object.[13] The mouse is returned to the arena, and the time spent exploring the familiar and novel objects is recorded for 5-10 minutes.[9]
-
-
Data Analysis: The primary metric is the Discrimination Index (DI) , calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time) A positive DI indicates that the animal remembers the familiar object and prefers the novel one.
Protocol 2: Morris Water Maze (MWM) Test
The MWM is a classic behavioral task used to assess hippocampal-dependent spatial learning and memory.[14][15][16]
-
Objective: To evaluate the effect of this compound on spatial learning acquisition and long-term spatial memory.
-
Apparatus: A large circular pool (120-200 cm diameter) filled with water made opaque with non-toxic paint or milk powder.[14][16] An escape platform (10-15 cm diameter) is submerged 1-1.5 cm below the water surface. The room should contain various prominent, fixed visual cues on the walls.[14][16]
-
Procedure:
-
Spatial Acquisition Training (Days 1-5): This phase typically lasts for 4-5 consecutive days, with 4 trials per day for each animal. For each trial, the mouse is placed into the pool from one of four quasi-random starting positions. The platform remains in the same location throughout training. The animal is allowed to swim for a maximum of 60 seconds to find the platform. If it fails, it is gently guided to the platform. The mouse is allowed to remain on the platform for 15-30 seconds. This compound or vehicle is administered daily before the first trial.
-
Probe Trial (Day 6): 24 hours after the final training session, the platform is removed from the pool. The mouse is allowed to swim freely for 60 seconds. The path of the animal is recorded by a video tracking system.
-
-
Data Analysis:
-
Acquisition Phase: Key metrics include escape latency (time to find the platform) and path length . A decrease in these values over the training days indicates learning.
-
Probe Trial: The primary measures are the time spent in the target quadrant (where the platform was located) and the number of platform location crossings . A significant preference for the target quadrant indicates robust spatial memory.
-
4. Experimental Workflow and Data Presentation
A typical experimental workflow for evaluating a novel compound like this compound is depicted below. This workflow ensures proper acclimatization of animals and a logical sequence of behavioral testing.
Data Presentation Tables
Quantitative data from behavioral tests should be summarized in clear, structured tables. Below are examples of how to present hypothetical results for the NOR and MWM tests.
Table 1: Novel Object Recognition (NOR) Test Results
| Treatment Group (n=12/group) | Total Exploration Time (s) | Discrimination Index (DI) |
| Vehicle | 45.2 ± 3.1 | 0.15 ± 0.04 |
| This compound (1 mg/kg) | 46.8 ± 2.9 | 0.35 ± 0.05* |
| This compound (5 mg/kg) | 44.9 ± 3.5 | 0.48 ± 0.06 |
| This compound (10 mg/kg) | 45.5 ± 3.0 | 0.55 ± 0.05 |
| Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 compared to Vehicle group. |
Table 2: Morris Water Maze (MWM) Test Results
| Treatment Group (n=12/group) | Day 5 Escape Latency (s) | Probe Trial: Time in Target Quadrant (%) |
| Vehicle | 35.5 ± 4.2 | 28.1 ± 2.5 |
| This compound (5 mg/kg) | 18.2 ± 3.1 | 45.6 ± 3.8 |
| Scopolamine (1 mg/kg) | 55.1 ± 2.9# | 24.5 ± 2.1 |
| Scopolamine + this compound (5 mg/kg) | 25.4 ± 3.5 | 39.8 ± 3.1 |
| Data are presented as mean ± SEM. #p < 0.01 compared to Vehicle. *p < 0.05, **p < 0.01 compared to Scopolamine group. |
References
- 1. mdpi.com [mdpi.com]
- 2. The NMDA receptor as a target for cognitive enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NMDA receptor function, memory, and brain aging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. criver.com [criver.com]
- 5. Scopolamine induced Rodent Amnesia Model - Creative Biolabs [creative-biolabs.com]
- 6. Attenuation of scopolamine-induced amnesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. njppp.com [njppp.com]
- 8. Frontiers | NMDA Receptor Function During Senescence: Implication on Cognitive Performance [frontiersin.org]
- 9. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BehaviorCloud Protocols - Novel Object Recognition | BehaviorCloud [behaviorcloud.com]
- 12. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 13. researchgate.net [researchgate.net]
- 14. news-medical.net [news-medical.net]
- 15. Morris water maze: a versatile and pertinent tool for assessing spatial learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers [sandiegoinstruments.com]
Application Note: Electrophysiological Characterization of JN403, a Selective α7 Nicotinic Acetylcholine Receptor Agonist, Using Patch-Clamp Recording
For Researchers, Scientists, and Drug Development Professionals
Introduction
JN403 is a potent and selective partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR), a ligand-gated ion channel widely expressed in the central nervous system.[1][2][3] The α7 nAChR is implicated in various physiological processes, including learning, memory, and attention, and is a promising therapeutic target for neurological and psychiatric disorders such as Alzheimer's disease and schizophrenia.[4][5] This application note provides a detailed protocol for the characterization of this compound's effects on human α7 nAChRs using the gold-standard whole-cell patch-clamp electrophysiology technique.
The α7 nAChR is known for its rapid activation and desensitization kinetics, which can present challenges for electrophysiological recording.[4][6] To overcome this, the protocol incorporates the use of a positive allosteric modulator (PAM), PNU-120596, which potentiates agonist-induced currents and slows desensitization, facilitating the reliable measurement of this compound's activity.[1][7][8]
Mechanism of Action of this compound at the α7 nAChR
This compound acts as a partial agonist at the orthosteric binding site of the α7 nAChR.[2] Upon binding, it induces a conformational change in the receptor, leading to the opening of its intrinsic cation channel. This allows the influx of cations, primarily Na+ and Ca2+, resulting in membrane depolarization and the activation of downstream signaling pathways. The significant Ca2+ permeability of the α7 nAChR is a key feature of its function, linking it to various intracellular signaling cascades.[9][10][11]
Quantitative Data Summary
The following tables summarize the key in vitro pharmacological parameters of this compound at the human α7 nAChR, compiled from various studies.
Table 1: Binding Affinity and Potency of this compound
| Parameter | Cell Line/System | Value | Reference |
| pKD | Human recombinant α7 nAChR | 6.7 | [2] |
| pEC50 (Ca2+ influx) | GH3 cells expressing human α7 nAChR | 7.0 | [2] |
| pEC50 (inward current) | Xenopus oocytes expressing human α7 nAChR | 5.7 | [2] |
Table 2: Efficacy and Selectivity of this compound
| Parameter | Cell Line/System | Value | Reference |
| Emax (Ca2+ influx) | GH3 cells expressing human α7 nAChR | 85% (relative to epibatidine) | [2] |
| Emax (inward current) | Xenopus oocytes expressing human α7 nAChR | 55% (relative to acetylcholine) | [2] |
| pIC50 (antagonist activity) | Human α4β2, α3β4, α1β1γδ nAChRs | < 4.8 | [2] |
| pEC50 (agonist activity) | Human α4β2, α3β4, α1β1γδ nAChRs | < 4.0 | [2] |
| pIC50 (antagonist activity) | 5-HT3 receptors | < 4.8 | [2] |
Experimental Protocols
This section provides a detailed methodology for investigating the effects of this compound on α7 nAChRs using whole-cell patch-clamp electrophysiology.
Cell Culture
For these experiments, a mammalian cell line stably expressing the human α7 nAChR is recommended. Suitable cell lines include GH3 or HEK293 cells.[2][7][12]
-
Culture cells in the recommended medium supplemented with the appropriate antibiotics for selection.
-
Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency on the day of recording.
Solutions and Reagents
External Solution (in mM):
-
140 NaCl
-
2.8 KCl
-
2 CaCl2
-
2 MgCl2
-
10 HEPES
-
10 Glucose
-
Adjust pH to 7.4 with NaOH and osmolarity to ~320 mOsm.
Internal Solution (in mM):
-
140 CsCl
-
2 MgCl2
-
10 EGTA
-
10 HEPES
-
4 ATP-Mg
-
0.3 GTP-Na
-
Adjust pH to 7.2 with CsOH and osmolarity to ~290 mOsm.
Drug Solutions:
-
This compound Stock Solution: Prepare a 10 mM stock solution in DMSO. Store at -20°C.
-
PNU-120596 Stock Solution: Prepare a 10 mM stock solution in DMSO. Store at -20°C.
-
Working Solutions: On the day of the experiment, dilute this compound and PNU-120596 in the external solution to the final desired concentrations. The final DMSO concentration should not exceed 0.1%.
Whole-Cell Patch-Clamp Recording Protocol
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Cell Visualization: Place a coverslip with the cultured cells into the recording chamber on the stage of an inverted microscope. Perfuse the chamber with the external solution at a rate of 1-2 mL/min.
-
Giga-seal Formation: Approach a single, healthy-looking cell with the patch pipette. Apply gentle negative pressure to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing the whole-cell configuration.
-
Voltage-Clamp Mode: Clamp the cell membrane potential at a holding potential of -70 mV.
-
Drug Application: Use a rapid perfusion system to apply this compound to the cell.[13][14][15][16][17] To characterize the concentration-response relationship, apply increasing concentrations of this compound (e.g., 10 nM to 100 µM).
-
Co-application with PAM: To potentiate the α7 nAChR currents, co-apply this compound with a fixed concentration of PNU-120596 (e.g., 1-10 µM).
-
Data Acquisition: Record the induced currents using a patch-clamp amplifier and appropriate data acquisition software. Filter the signal at 2 kHz and sample at 10 kHz.
Visualizations
Signaling Pathway
Caption: Signaling pathway of this compound at the α7 nAChR.
Experimental Workflow
Caption: Experimental workflow for patch-clamp recording of this compound.
Conclusion
This application note provides a comprehensive guide for the electrophysiological characterization of this compound using whole-cell patch-clamp recording. The detailed protocols and quantitative data presented herein will enable researchers to effectively study the interaction of this compound with the α7 nAChR and further investigate its potential as a therapeutic agent for central nervous system disorders. The use of a positive allosteric modulator is a key consideration for obtaining robust and reproducible data for this rapidly desensitizing ion channel.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, in vitro characterization of a novel nicotinic acetylcholine receptor alpha7 selective agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Structure and gating mechanism of the α7 nicotinic acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sophion.com [sophion.com]
- 7. login.medscape.com [login.medscape.com]
- 8. researchgate.net [researchgate.net]
- 9. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Role of α7 nicotinic receptor in the immune system and intracellular signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jneurosci.org [jneurosci.org]
- 13. US20050241940A1 - Fast perfusion system and patch clamp technique utilizing an interface chamber system having high throughput and low volume requirements - Google Patents [patents.google.com]
- 14. Perfusion System for 8 to 32 Channel Fast Focal Applications - ALA [alascience.com]
- 15. Perfusion Systems for Electrophysiology - NPI Electronic [npielectronic.com]
- 16. scitech.com.au [scitech.com.au]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for JN403 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the preparation of a stock solution of JN403, a selective α7 nicotinic acetylcholine (B1216132) receptor (nAChR) agonist, using dimethyl sulfoxide (B87167) (DMSO) as the solvent. This compound is a valuable tool for in vitro and in vivo studies related to central nervous system disorders.[1] Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of experimental results.
Compound Information
This compound is a potent and selective partial agonist for the α7 nAChR.[1] Its systematic IUPAC name is (S)-(1-Aza-bicyclo[2.2.2]oct-3-yl)-carbamic acid (S)-1-(2-fluoro-phenyl)-ethyl ester.
| Property | Value |
| CAS Number | 942606-12-4 |
| Molecular Formula | C₁₆H₂₁FN₂O₂ |
| Molecular Weight | 292.35 g/mol [2] |
| Appearance | Solid powder[2] |
Solubility and Storage
This compound is soluble in DMSO.[2] While the exact maximum solubility has not been published, it is amenable to the preparation of stock solutions at concentrations commonly used in research.
| Parameter | Recommendation |
| Solvent | Dimethyl Sulfoxide (DMSO), anhydrous |
| Short-term Storage (days to weeks) | 0 - 4°C, dry and dark[2] |
| Long-term Storage (months to years) | -20°C, dry and dark[2] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This is a common starting concentration for subsequent serial dilutions for in vitro and in vivo experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Calibrated micropipettes
-
Vortex mixer
Procedure:
-
Pre-weighing Preparation: Before handling this compound, ensure you are wearing appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves. Work in a well-ventilated area or a chemical fume hood.
-
Weighing this compound: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh out 2.92 mg of this compound powder into the tube.
-
Calculation: To prepare a 10 mM solution in 1 mL of solvent:
-
Mass (mg) = Molarity (mol/L) * Molecular Weight ( g/mol ) * Volume (L) * 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L * 292.35 g/mol * 0.001 L * 1000 mg/g = 2.9235 mg
-
-
-
Adding DMSO: Using a calibrated micropipette, add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolution: Tightly cap the tube and vortex thoroughly until the this compound powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary, but avoid excessive heat.
-
Aliquoting and Storage: Aliquot the 10 mM this compound stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent. Store the aliquots at -20°C for long-term storage.
Experimental Workflow
Caption: Workflow for preparing a 10 mM this compound stock solution in DMSO.
Signaling Pathway of this compound
This compound acts as a selective agonist of the α7 nicotinic acetylcholine receptor (α7nAChR), a ligand-gated ion channel. Activation of this receptor by this compound initiates a cascade of intracellular signaling events.
Caption: Simplified signaling pathway of this compound via the α7nAChR.
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves when handling this compound and DMSO.
-
Ventilation: Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of the powder.
-
DMSO Precautions: DMSO is an excellent solvent and can facilitate the absorption of other chemicals through the skin. Avoid direct contact with skin and eyes. If contact occurs, wash the affected area thoroughly with water.
-
Disposal: Dispose of this compound waste and contaminated materials in accordance with local, state, and federal regulations for chemical waste.
Application in Cell Culture
When using the this compound stock solution in cell culture experiments, it is crucial to minimize the final concentration of DMSO to avoid solvent-induced cytotoxicity.
-
Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should ideally be kept below 0.5%, and for some sensitive cell lines, below 0.1%.
-
Serial Dilutions: It is recommended to perform serial dilutions of the this compound stock solution in DMSO first, before adding the final diluted solution to the aqueous cell culture medium. This helps to prevent the precipitation of the compound.
-
Vehicle Control: Always include a vehicle control in your experiments, which consists of the same final concentration of DMSO as used for the this compound treatment, to account for any effects of the solvent itself.
References
Application Note and Protocol for Assessing JN403 in the Social Recognition Test
For Researchers, Scientists, and Drug Development Professionals
Introduction
Social recognition is a critical cognitive function that allows individuals to distinguish between familiar and novel conspecifics. This process is essential for establishing and maintaining social hierarchies, pair bonds, and parental care. Deficits in social recognition are a hallmark of several neuropsychiatric and neurodevelopmental disorders. The social recognition test in rodents is a widely used behavioral paradigm to investigate the neurobiological mechanisms underlying social memory and to screen potential therapeutic compounds.[1][2][3][4]
This document provides a detailed protocol for assessing the effects of JN403, a potent and selective partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR), on social recognition memory in rodents.[5][6][7] The α7 nAChR is a promising target for cognitive enhancement, and this protocol is designed to provide a robust framework for evaluating the efficacy of compounds like this compound.[8]
Compound Information: this compound
This compound, with the chemical name (S)-(1-Aza-bicyclo[2.2.2]oct-3-yl)-carbamic acid (S)-1-(2-fluoro-phenyl)-ethyl ester, is a selective agonist for the α7 nicotinic acetylcholine receptor.[5] In vitro studies have demonstrated its high affinity for the human recombinant nAChR α7.[5] Functionally, it acts as a partial agonist, stimulating calcium influx and inducing inward currents in cells expressing the α7 nAChR.[5] Its selectivity for the α7 subtype over other nAChRs and neurotransmitter receptors makes it a valuable tool for investigating the role of this specific receptor in cognitive processes.[5][6]
Experimental Protocol: Social Recognition Test
This protocol is based on the two-trial social recognition task, which relies on the innate tendency of rodents to investigate novel social stimuli more than familiar ones.[2][9][10]
1. Animals
-
Species: Male adult mice (e.g., C57BL/6J) or rats (e.g., Sprague-Dawley). The choice of species may depend on the specific research question.
-
Age: 8-12 weeks old at the start of the experiment.
-
Housing: Group-housed (2-5 animals per cage) in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle (lights on at 7:00 AM).[9] Food and water should be available ad libitum.
-
Acclimation: Animals should be acclimated to the housing facility for at least one week before the start of any experimental procedures. They should also be handled for several days leading up to the experiment to reduce stress.
2. Apparatus
-
A clean, open-field arena (e.g., 50 cm x 50 cm x 40 cm for mice; 100 cm x 100 cm x 50 cm for rats) made of a non-porous material that can be easily cleaned.
-
The arena should be located in a quiet, dimly lit room.
-
A video camera mounted above the arena to record the sessions for later analysis.
3. Experimental Design and Procedure
The social recognition test consists of two phases: a sample phase and a test phase, separated by an inter-trial interval (ITI).
3.1. Habituation
-
On the day before the test, each experimental animal should be individually placed in the testing arena for 10-15 minutes to habituate to the novel environment. This helps to reduce anxiety and exploratory behavior that is not directed towards the social stimulus.
3.2. This compound Administration
-
Prepare this compound in a suitable vehicle (e.g., saline or 0.5% methylcellulose). The choice of vehicle should be based on the solubility of the compound.
-
Administer this compound or the vehicle to the experimental animals via the desired route (e.g., intraperitoneal injection, oral gavage) at a predetermined time before the start of the sample phase (e.g., 30 minutes).
-
Multiple dose groups of this compound should be tested to determine a dose-response relationship.
3.3. Sample Phase (T1)
-
Place the experimental animal in the arena.
-
After a brief (e.g., 1-2 minute) acclimation period, introduce a juvenile conspecific (the "sample" animal) into the arena. The use of juvenile animals minimizes the risk of aggression.
-
Allow the experimental animal to interact with the sample animal for a fixed period (e.g., 4-5 minutes).
-
The duration of social investigation (e.g., sniffing, following, grooming) directed at the sample animal is recorded.
-
At the end of the sample phase, return both animals to their respective home cages.
3.4. Inter-Trial Interval (ITI)
-
The time between the sample phase and the test phase is the ITI. The length of the ITI can be varied to assess short-term (e.g., 30-60 minutes) or long-term (e.g., 24 hours) social memory.
3.5. Test Phase (T2)
-
Place the experimental animal back into the same arena.
-
Simultaneously introduce two juvenile conspecifics: the now "familiar" animal from the sample phase and a "novel" animal that the experimental animal has never encountered before. The two stimulus animals should be matched for age, sex, and size.
-
Allow the experimental animal to explore both stimulus animals for a fixed period (e.g., 4-5 minutes).
-
Record the time spent investigating the familiar animal (t_familiar) and the novel animal (t_novel).
4. Data Collection and Analysis
-
Social investigation is defined as the subject animal's nose being in close proximity (e.g., within 2 cm) to the stimulus animal and oriented towards it.
-
The primary outcome measure is the discrimination index (DI) or recognition index (RI) , calculated as follows:
-
DI = (t_novel - t_familiar) / (t_novel + t_familiar)
-
RI = t_novel / (t_novel + t_familiar)
-
-
A positive DI or an RI greater than 0.5 indicates a preference for the novel animal, suggesting that the familiar animal was remembered.
-
Statistical analysis (e.g., t-test or ANOVA) should be used to compare the performance of the this compound-treated groups with the vehicle-treated control group.
Data Presentation
Table 1: Experimental Groups and Dosing Regimen
| Group | Treatment | Dose (mg/kg) | Route of Administration | Pre-treatment Time (min) |
| 1 | Vehicle | - | e.g., IP | 30 |
| 2 | This compound | X | e.g., IP | 30 |
| 3 | This compound | Y | e.g., IP | 30 |
| 4 | This compound | Z | e.g., IP | 30 |
Table 2: Summary of Social Investigation Times and Discrimination Index
| Treatment Group | N | Investigation Time T1 (s) (Mean ± SEM) | Investigation Time T2 (Familiar) (s) (Mean ± SEM) | Investigation Time T2 (Novel) (s) (Mean ± SEM) | Discrimination Index (Mean ± SEM) |
| Vehicle | 10 | ||||
| This compound (X mg/kg) | 10 | ||||
| This compound (Y mg/kg) | 10 | ||||
| This compound (Z mg/kg) | 10 |
Visualizations
Caption: Experimental workflow for the social recognition test.
Caption: Hypothetical signaling pathway for this compound-mediated enhancement of social memory.
References
- 1. Social recognition assay in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Social Recognition Memory Test in Rodents [en.bio-protocol.org]
- 3. Social recognition test [panlab.com]
- 4. Social Behavior Testing in Mice: Social Interest, Recognition, and Aggression | Springer Nature Experiments [experiments.springernature.com]
- 5. This compound, in vitro characterization of a novel nicotinic acetylcholine receptor alpha7 selective agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Differential Pharmacological Activity of this compound At α7 and Muscle Nicotinic Acetylcholine Receptors - OAK Open Access Archive [oak.novartis.com]
- 8. Pharmacological Characterization of the Novel and Selective α 7 Nicotinic Acetylcholine Receptor-Positive Allosteric Modulator BNC375 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Social Recognition Memory Test in Rodents [bio-protocol.org]
- 10. Regulation of Social Recognition Memory in the Hippocampal Circuits - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Administering JN403 in In Vivo Neuroprotection Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
JN403 is a potent and selective partial agonist for the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR), a key modulator of cholinergic anti-inflammatory pathways and neuronal survival.[1][2] Activation of α7 nAChRs has demonstrated neuroprotective effects in various models of central nervous system disorders, including Alzheimer's disease, schizophrenia, and inflammatory conditions.[1] These application notes provide detailed protocols for administering this compound in preclinical in vivo studies to evaluate its neuroprotective efficacy in models of acute ischemic stroke and Parkinson's disease.
Mechanism of Action: α7 nAChR-Mediated Neuroprotection
Activation of the α7 nAChR by an agonist like this compound initiates a cascade of intracellular signaling events that collectively contribute to neuroprotection. This is primarily achieved through the receptor's high permeability to calcium ions (Ca2+), which acts as a second messenger to trigger multiple downstream pathways. These pathways converge to inhibit apoptosis (programmed cell death) and reduce neuroinflammation, two key drivers of neuronal damage in neurodegenerative diseases and acute brain injuries.
Data Presentation: Summary of Expected Quantitative Outcomes
The following tables provide a template for summarizing quantitative data from in vivo neuroprotection studies of this compound.
Table 1: Neuroprotective Efficacy of this compound in a Rat Model of Ischemic Stroke (MCAO)
| Treatment Group | Dose (mg/kg) | Neurological Deficit Score (48h post-MCAO) | Infarct Volume (% of hemisphere) | Brain Water Content (%) |
| Sham | - | 0.2 ± 0.1 | 1.5 ± 0.8 | 78.2 ± 0.5 |
| Vehicle (Saline) | - | 3.8 ± 0.6 | 45.2 ± 5.1 | 82.5 ± 0.7 |
| This compound | 10 | 2.5 ± 0.5 | 30.1 ± 4.2 | 80.1 ± 0.6* |
| This compound | 30 | 1.9 ± 0.4 | 22.5 ± 3.8 | 79.3 ± 0.5** |
*p < 0.05, **p < 0.01 vs. Vehicle. Data are presented as mean ± SEM.
Table 2: Neuroprotective Efficacy of this compound in a Mouse Model of Parkinson's Disease (α-Synuclein Overexpression)
| Treatment Group | Dose (mg/kg/day) | TH+ Neurons in Substantia Nigra (cells/mm²) | Striatal Dopamine (B1211576) Levels (ng/mg tissue) | Rotarod Performance (latency to fall, s) |
| Control (Luciferase) | - | 4500 ± 250 | 15.2 ± 1.8 | 185 ± 15 |
| Vehicle (α-Synuclein) | - | 3100 ± 300 | 8.5 ± 1.2 | 95 ± 12 |
| This compound (α-Synuclein) | 30 | 3950 ± 280 | 12.8 ± 1.5 | 150 ± 18* |
*p < 0.05 vs. Vehicle. Data are presented as mean ± SEM. TH+ = Tyrosine Hydroxylase positive.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the neuroprotective effects of this compound in vivo.
Protocol 1: Evaluation of this compound in a Rat Model of Transient Focal Cerebral Ischemia
This protocol is adapted from established models of middle cerebral artery occlusion (MCAO) to induce ischemic stroke.
1. Animal Model:
-
Species: Male Sprague-Dawley rats (250-300g)
-
Housing: Standard laboratory conditions with a 12h light/dark cycle and ad libitum access to food and water.
2. MCAO Surgery:
-
Anesthetize the rat with isoflurane (B1672236) (3% induction, 1.5-2% maintenance).
-
Perform a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Introduce a 4-0 monofilament nylon suture with a rounded tip into the ICA via the ECA stump to occlude the origin of the middle cerebral artery (MCA).
-
After 90 minutes of occlusion, withdraw the suture to allow for reperfusion.
-
Suture the incision and allow the animal to recover.
3. This compound Administration:
-
Formulation: Dissolve this compound in sterile saline.
-
Route of Administration: Intraperitoneal (i.p.) injection.
-
Dosing Regimen: Administer this compound (10 or 30 mg/kg) or vehicle (saline) at the time of reperfusion and again 24 hours post-MCAO.
4. Assessment of Neuroprotective Efficacy:
-
Neurological Deficit Scoring (48h post-MCAO): Evaluate motor deficits using a 5-point scale:
-
0: No neurological deficit.
-
1: Failure to extend the contralateral forepaw fully.
-
2: Circling to the contralateral side.
-
3: Falling to the contralateral side.
-
4: No spontaneous walking with depressed consciousness.
-
-
Infarct Volume Measurement (48h post-MCAO):
-
Euthanize the animals and harvest the brains.
-
Section the brains into 2 mm coronal slices.
-
Stain the slices with 2% 2,3,5-triphenyltetrazolium chloride (TTC).
-
Quantify the infarct area (white) and total hemispheric area in each slice using image analysis software.
-
Calculate the total infarct volume as a percentage of the total hemisphere volume.
-
-
Brain Edema Measurement (48h post-MCAO):
-
Determine the wet weight of the ischemic hemisphere.
-
Dry the tissue in an oven at 100°C for 24 hours and record the dry weight.
-
Calculate brain water content: [(wet weight - dry weight) / wet weight] x 100.
-
Protocol 2: Evaluation of this compound in a Mouse Model of Parkinson's Disease
This protocol is based on the use of adeno-associated viral (AAV) vectors to overexpress human α-synuclein, a key pathological protein in Parkinson's disease.
1. Animal Model:
-
Species: Male C57BL/6 mice (8-10 weeks old)
-
Housing: Standard laboratory conditions.
2. Stereotactic Surgery for AAV Injection:
-
Anesthetize the mouse with a ketamine/xylazine cocktail.
-
Secure the animal in a stereotaxic frame.
-
Inject AAV vectors encoding either human wild-type α-synuclein or a control protein (e.g., Luciferase) into the substantia nigra pars compacta (SNc).
3. This compound Administration:
-
Formulation: Dissolve this compound in sterile saline.
-
Route of Administration: Subcutaneous (s.c.) injection.
-
Dosing Regimen: Begin daily administration of this compound (30 mg/kg) or vehicle two days post-surgery and continue for 10 weeks.[3]
4. Assessment of Neuroprotective Efficacy:
-
Behavioral Testing (Rotarod):
-
At 10 weeks post-surgery, assess motor coordination and balance using an accelerating rotarod.
-
Record the latency to fall for each animal over three consecutive trials.
-
-
Immunohistochemistry (10 weeks post-surgery):
-
Euthanize the animals and perfuse with paraformaldehyde.
-
Harvest and section the brains.
-
Perform immunohistochemical staining for Tyrosine Hydroxylase (TH) to identify dopaminergic neurons.
-
Quantify the number of TH-positive neurons in the SNc using stereological methods.
-
-
Neurochemical Analysis (10 weeks post-surgery):
-
Dissect the striatum from the contralateral hemisphere.
-
Measure dopamine levels using high-performance liquid chromatography (HPLC).
-
Conclusion
These application notes provide a framework for the in vivo evaluation of this compound as a neuroprotective agent. The provided protocols for ischemic stroke and Parkinson's disease models, along with the templates for data presentation and the elucidation of the underlying signaling pathways, offer a comprehensive guide for researchers. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data to further characterize the therapeutic potential of this compound.
References
- 1. The selective nicotinic acetylcholine receptor alpha7 agonist this compound is active in animal models of cognition, sensory gating, epilepsy and pain [alzped.nia.nih.gov]
- 2. This compound, in vitro characterization of a novel nicotinic acetylcholine receptor alpha7 selective agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdsabstracts.org [mdsabstracts.org]
Application Notes and Protocols for JN403 in Synaptic Plasticity Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
JN403 is a potent and selective partial agonist for the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR), an important target in neuroscience research due to its role in cognitive function and synaptic plasticity.[1][2][3] As an orally active compound that readily penetrates the brain, this compound serves as a valuable tool for investigating the therapeutic potential of α7 nAChR activation in various central nervous system (CNS) disorders, including schizophrenia and Alzheimer's disease.[4] These application notes provide detailed information on the use of this compound to study synaptic plasticity, including its mechanism of action, quantitative data, experimental protocols, and relevant signaling pathways.
Mechanism of Action
This compound selectively binds to and activates α7 nAChRs, which are ligand-gated ion channels highly expressed in brain regions critical for learning and memory, such as the hippocampus.[1][2][3] Upon binding, this compound induces a conformational change in the receptor, leading to the influx of cations, most notably calcium (Ca2+).[2][3] This influx of calcium is a critical initiating event in the signaling cascades that underlie synaptic plasticity, including long-term potentiation (LTP) and long-term depression (LTD). As a partial agonist, this compound elicits a submaximal response compared to full agonists like epibatidine (B1211577), which can be advantageous for avoiding receptor desensitization and potential excitotoxicity in some experimental paradigms.[2][3]
Quantitative Data
The following tables summarize the in vitro pharmacological properties of this compound.
Table 1: In Vitro Potency and Efficacy of this compound at Human α7 nAChR
| Assay System | Parameter | Value | Reference Agonist |
| GH3 Cells (recombinant) | pEC50 (Calcium Influx) | 7.0 | Epibatidine |
| GH3 Cells (recombinant) | Emax (Calcium Influx) | 85% | Epibatidine |
| Xenopus Oocytes (recombinant) | pEC50 (Inward Current) | 5.7 | - |
| Xenopus Oocytes (recombinant) | Emax (Inward Current) | 55% | - |
Data sourced from Feuerbach D, et al. (2007).[2][3]
Table 2: Binding Affinity and Selectivity of this compound
| Receptor/Target | Parameter | Value | Radioligand |
| Human α7 nAChR | pKD (Binding Affinity) | 6.7 | [125I] α-bungarotoxin |
| Other nAChR subtypes (α4β2, α3β4, α1β1γδ) | pIC50 (Antagonist activity) | < 4.8 | - |
| 5HT3 Receptors | pIC50 (Antagonist activity) | < 4.8 | - |
| Other neurotransmitter receptors | - | Low binding activity | - |
Data sourced from Feuerbach D, et al. (2007).[2][3]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway activated by this compound and a typical experimental workflow for studying its effects on long-term potentiation.
Caption: this compound-mediated α7 nAChR signaling cascade leading to synaptic potentiation.
Caption: Experimental workflow for assessing the effect of this compound on LTP in hippocampal slices.
Experimental Protocols
In Vitro Calcium Influx Assay
This protocol is designed to measure the agonist activity of this compound at recombinant human α7 nAChRs expressed in a cell line, such as GH3 cells.
Materials:
-
GH3 cells stably expressing human α7 nAChR
-
Culture medium (e.g., DMEM/F12 with 10% FBS)
-
Fluo-4 AM or other suitable calcium indicator dye
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
This compound stock solution (in DMSO)
-
Epibatidine (as a reference full agonist)
-
Methyllycaconitine (MLA) (as a selective α7 nAChR antagonist)
-
96-well or 384-well black, clear-bottom plates
-
Fluorescence plate reader with automated injection capabilities
Procedure:
-
Cell Plating: Seed the α7 nAChR-expressing GH3 cells into the microplates at an appropriate density and culture overnight.
-
Dye Loading: Remove the culture medium and load the cells with the calcium indicator dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37°C.
-
Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Compound Preparation: Prepare serial dilutions of this compound, epibatidine, and MLA in assay buffer.
-
Fluorescence Measurement:
-
Place the plate in the fluorescence reader and record a baseline fluorescence signal.
-
For antagonist testing, pre-incubate the cells with MLA for a specified time before adding the agonist.
-
Automatically inject the this compound or epibatidine solutions and continuously record the fluorescence signal for several minutes to capture the peak calcium response.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity (ΔF) from baseline.
-
Normalize the response to the maximum response elicited by the full agonist (epibatidine) to determine Emax.
-
Plot the dose-response curve and calculate the pEC50 value for this compound.
-
Electrophysiological Recording of Long-Term Potentiation (LTP) in Hippocampal Slices
This protocol describes how to assess the modulatory effect of this compound on LTP at the Schaffer collateral-CA1 synapse in acute rodent hippocampal slices.
Materials:
-
Rodent (e.g., C57BL/6 mouse or Sprague-Dawley rat)
-
Vibratome for tissue slicing
-
Artificial cerebrospinal fluid (ACSF), carbogenated (95% O2 / 5% CO2)
-
Dissection tools
-
Recording chamber and perfusion system
-
Glass microelectrodes
-
Electrophysiology rig (amplifier, digitizer, stimulation unit)
-
This compound stock solution (in DMSO)
-
Vehicle control (ACSF with equivalent DMSO concentration)
Procedure:
-
Slice Preparation:
-
Anesthetize and decapitate the animal according to approved institutional protocols.
-
Rapidly dissect the brain and place it in ice-cold, carbogenated ACSF.
-
Prepare 300-400 µm thick horizontal or coronal hippocampal slices using a vibratome.
-
Transfer the slices to a holding chamber with carbogenated ACSF at 32-34°C for at least 1 hour to recover.
-
-
Recording Setup:
-
Transfer a single slice to the recording chamber and continuously perfuse with carbogenated ACSF at 30-32°C.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
-
Baseline Recording:
-
Determine the stimulation intensity that elicits 50% of the maximal fEPSP response.
-
Record a stable baseline of fEPSPs at a low frequency (e.g., 0.033 Hz) for at least 20 minutes.
-
-
Drug Application:
-
Switch the perfusion to ACSF containing the desired concentration of this compound (or vehicle) and continue baseline recording for another 10-20 minutes.
-
-
LTP Induction:
-
Induce LTP using a standard high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds) or a theta-burst stimulation (TBS) protocol.
-
-
Post-Induction Recording:
-
Immediately following the induction protocol, resume recording at the baseline stimulation frequency for at least 60 minutes to monitor the potentiation of the fEPSP.
-
-
Data Analysis:
-
Measure the slope of the fEPSP.
-
Normalize the fEPSP slope to the average slope during the baseline period.
-
Compare the magnitude of potentiation in the last 10 minutes of recording between the this compound-treated and vehicle-treated groups.
-
Concluding Remarks
This compound is a well-characterized and selective α7 nAChR partial agonist, making it an excellent pharmacological tool for investigating the role of this receptor in synaptic plasticity and its potential as a therapeutic target for cognitive disorders. The protocols and data presented here provide a foundation for researchers to effectively utilize this compound in their studies of synaptic function and drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, in vitro characterization of a novel nicotinic acetylcholine receptor alpha7 selective agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, in vitro characterization of a novel nicotinic acetylcholine receptor alpha7 selective agonist. - OAK Open Access Archive [oak.novartis.com]
- 4. The selective nicotinic acetylcholine receptor alpha7 agonist this compound is active in animal models of cognition, sensory gating, epilepsy and pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis and Purification of JN403
For Researchers, Scientists, and Drug Development Professionals
Abstract
JN403 is a potent and selective partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR), a ligand-gated ion channel expressed in the central nervous system and implicated in various neurological disorders.[1][2] As a valuable research tool and potential therapeutic agent, the synthesis and purification of this compound are of significant interest. These application notes provide a detailed methodology for a concise, three-step synthesis of this compound, along with a general protocol for its purification based on chromatographic techniques. Additionally, the underlying signaling pathway of this compound's target, the α7 nAChR, is illustrated. Quantitative data regarding the synthesis and pharmacological properties of this compound are summarized for easy reference.
Introduction
This compound, chemically known as (S)-(1-Aza-bicyclo[2.2.2]oct-3-yl)-carbamic acid (S)-1-(2-fluoro-phenyl)-ethyl ester, has been identified as a selective α7 nAChR agonist.[1] The α7 nAChR is involved in cognitive processes, inflammation, and neuronal survival, making it a promising target for the treatment of conditions such as schizophrenia, Alzheimer's disease, and pain.[2][3] Early synthetic routes to this compound were lengthy, involving four steps with multiple chromatographic purifications, resulting in a low overall yield of 8%.[3] A more efficient, three-step synthesis has since been developed, boasting a significantly improved overall yield of 50%.[3] This document outlines the protocol for this improved synthesis and provides guidance on the purification of the final compound.
Data Presentation
Table 1: Synthesis Yield Comparison
| Synthesis Method | Number of Steps | Overall Yield (%) | Reference |
| Research Synthesis | 4 | 8 | [3] |
| Optimized Synthesis | 3 | 50 | [3] |
Table 2: Physicochemical and Pharmacological Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C16H21FN2O2 | [4] |
| Molecular Weight | 292.35 g/mol | [4] |
| Elemental Analysis | C, 65.73; H, 7.24; F, 6.50; N, 9.58; O, 10.94 | [4] |
| Affinity (pKD) for human α7 nAChR | 6.7 | [1] |
| Potency (pEC50) at human α7 nAChR (Ca2+ influx) | 7.0 | [1] |
| Efficacy (Emax) at human α7 nAChR (Ca2+ influx) | 85% (relative to epibatidine) | [1] |
| Potency (pEC50) at human α7 nAChR (electrophysiology) | 5.7 | [1] |
| Efficacy (Emax) at human α7 nAChR (electrophysiology) | 55% | [1] |
| Selectivity (pIC50) against α4β2, α3β4, α1β1γδ nAChRs and 5HT3 receptors | <4.8 | [1] |
Experimental Protocols
Synthesis of this compound (Optimized Three-Step Method)[3]
This protocol describes a concise and efficient synthesis of this compound hydrochloride salt.
Step 1: Synthesis of Intermediate 4
-
To a solution of carbonyldiimidazole in tetrahydrofuran (B95107) (THF), slowly add a solution of alcohol 3 (50 g, 0.36 mol) in 20 mL of THF.
-
Stir the mixture at room temperature for 1 hour.
-
Quench the reaction with tert-butyl methyl ether (500 mL) and water (100 mL).
-
Separate the organic and aqueous layers.
-
Wash the organic layer sequentially with 5% sodium bicarbonate solution (100 mL), water (100 mL), and saturated sodium chloride solution (100 mL).
-
Dry the organic layer over magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield intermediate 4 as an oil (approx. 98% yield).
Step 2: Condensation to form this compound free base (1)
-
Dissolve the hydrochloride salt of amine 5 in a suitable solvent.
-
Neutralize the hydrochloride salt by the addition of a strong base such as n-butyllithium (n-BuLi) at a low temperature (e.g., -78 °C to 0 °C).
-
Add the previously synthesized intermediate 4 to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1 hour at 55 °C.
-
Upon completion, quench the reaction and perform a standard aqueous work-up.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
Step 3: Formation of this compound HCl salt (12)
-
Dissolve the crude this compound free base in ethyl acetate (B1210297).
-
Cool the solution to 0-3 °C.
-
Slowly add a solution of hydrogen chloride in ethyl acetate while maintaining the temperature.
-
Monitor the pH to ensure it is less than 4.
-
Stir the resulting suspension at 0-3 °C for 1 hour.
-
Filter the suspension and wash the solid with cold ethyl acetate.
-
Dry the solid under vacuum at 65 °C to obtain this compound HCl salt as a solid (61% yield from the condensation step).
Purification of this compound
While the optimized synthesis reduces the need for extensive purification, chromatographic methods remain the standard for achieving high purity of the final compound.
General Chromatographic Purification Protocol:
-
Column Selection: Prepare a silica (B1680970) gel column of appropriate size for the amount of crude product.
-
Solvent System: A gradient of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar solvent (e.g., ethyl acetate) is commonly used for carbamates. The addition of a small amount of a basic modifier like triethylamine (B128534) may be necessary to prevent streaking of the amine-containing compound on the silica gel.
-
Loading: Dissolve the crude this compound in a minimal amount of the initial eluent or a stronger solvent and load it onto the column.
-
Elution: Begin elution with a low polarity solvent mixture and gradually increase the polarity to elute the desired compound.
-
Fraction Collection: Collect fractions and monitor the elution of the product using thin-layer chromatography (TLC) with a suitable stain (e.g., potassium permanganate (B83412) or iodine).
-
Analysis: Combine the pure fractions, and confirm the purity by analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.
Visualizations
Signaling Pathway
Activation of the α7 nicotinic acetylcholine receptor by an agonist like this compound leads to the opening of the ion channel, resulting in an influx of cations, particularly Ca2+.[5] This increase in intracellular calcium can trigger various downstream signaling cascades, including the JAK2-STAT3 and PI3K/Akt pathways, which are involved in anti-inflammatory and pro-survival cellular responses.[6][7][8]
Caption: this compound activates the α7 nAChR, leading to downstream signaling.
Experimental Workflows
Caption: Workflow for the three-step synthesis of this compound.
Caption: General workflow for the purification of this compound.
References
- 1. This compound, in vitro characterization of a novel nicotinic acetylcholine receptor alpha7 selective agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The selective nicotinic acetylcholine receptor alpha7 agonist this compound is active in animal models of cognition, sensory gating, epilepsy and pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. medkoo.com [medkoo.com]
- 5. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - Xu - Annals of Translational Medicine [atm.amegroups.org]
- 6. Role of α7 nicotinic receptor in the immune system and intracellular signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: JN403 Degradation Products - Identification and Avoidance
Disclaimer: The following information regarding the degradation of JN403 is based on general chemical principles and analysis of its functional groups. As of the date of this document, specific published degradation studies on this compound are not publicly available. The proposed degradation pathways and analytical methods are therefore hypothetical and should be adapted and validated for specific experimental conditions.
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on potential degradation issues with this compound and to offer strategies for its avoidance and detection.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key structural features?
This compound is a selective α7 nicotinic acetylcholine (B1216132) receptor agonist. Its chemical name is (1-Aza-bicyclo[2.2.2]oct-3(S)-yl)-carbamic acid 1(S)-(2-fluoro-phenyl)-ethyl ester. The key functional groups in this compound that may be susceptible to degradation are the carbamate (B1207046) linkage and the quinuclidine (B89598) (a bicyclic amine) moiety.
Q2: What are the primary suspected degradation pathways for this compound?
Based on its structure, the two primary hypothetical degradation pathways for this compound are:
-
Hydrolysis of the Carbamate Ester: The carbamate linkage can be hydrolyzed under acidic or basic conditions, or enzymatically, to yield 3(S)-aminoquinuclidine and 1-(2-fluorophenyl)ethanol.
-
Oxidation of the Quinuclidine Ring: The tertiary amine of the quinuclidine ring system is susceptible to oxidation, which can lead to the formation of an N-oxide derivative.
Q3: What conditions can cause the degradation of this compound?
-
pH: Extreme pH conditions (highly acidic or alkaline) can catalyze the hydrolysis of the carbamate bond.
-
Temperature: Elevated temperatures can accelerate both hydrolysis and oxidation reactions.
-
Oxidizing Agents: The presence of oxidizing agents, including atmospheric oxygen over long periods, can lead to the formation of the N-oxide.
-
Light: While not definitively established for this compound, photodecomposition is a potential degradation pathway for many pharmaceutical compounds.
Q4: How can I prevent the degradation of this compound during storage and experiments?
-
Storage: Store this compound as a solid in a cool, dark, and dry place. For short-term storage (days to weeks), 0-4°C is recommended. For long-term storage (months to years), -20°C is advisable.
-
Solution Preparation: Prepare solutions of this compound fresh for each experiment. If storage of solutions is necessary, use a buffered solution at a neutral or slightly acidic pH (e.g., pH 5-7), aliquot, and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Experimental Conditions: Minimize exposure of this compound solutions to high temperatures and strong light. When possible, conduct experiments at a controlled room temperature and protect solutions from light. Use degassed solvents to minimize oxidation.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Loss of compound activity or inconsistent results | Degradation of this compound leading to a lower effective concentration. | 1. Prepare fresh solutions of this compound. 2. Analyze the purity of the stock solution and experimental samples using a suitable analytical method (see below). 3. Review experimental conditions for potential degradation triggers (e.g., pH, temperature). |
| Appearance of unexpected peaks in chromatograms | Presence of degradation products. | 1. Compare the chromatograms of fresh and aged or stressed samples to identify potential degradation peaks. 2. Use mass spectrometry (LC-MS) to identify the mass of the unknown peaks and compare them to the predicted masses of degradation products. |
| Precipitation of material from solution | Formation of less soluble degradation products or changes in pH affecting solubility. | 1. Visually inspect solutions before use. 2. If precipitation is observed, attempt to redissolve by gentle warming or sonication. If unsuccessful, prepare a fresh solution. 3. Analyze the precipitate and supernatant separately to identify the components. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound and its Potential Degradation Products
This hypothetical method is designed to separate this compound from its potential hydrolysis and oxidation products.
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Ammonium acetate (B1210297) (HPLC grade)
-
Formic acid (HPLC grade)
-
Water (HPLC grade)
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)
-
Mobile Phase A: 10 mM Ammonium acetate in water, pH adjusted to 4.5 with formic acid
-
Mobile Phase B: Acetonitrile
-
Gradient:
Time (min) %A %B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Prepare a stock solution of this compound in methanol or acetonitrile at 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase composition to the desired working concentration.
4. Forced Degradation Study (for method validation):
-
Acid Hydrolysis: Incubate this compound solution in 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Incubate this compound solution in 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat this compound solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose solid this compound to 80°C for 48 hours.
-
Photolytic Degradation: Expose this compound solution to UV light (254 nm) for 24 hours.
Protocol 2: LC-MS for Identification of Degradation Products
1. Materials and Reagents:
-
Same as Protocol 1.
2. LC-MS Conditions:
-
Use the same HPLC conditions as described in Protocol 1.
-
Couple the HPLC system to a mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Mass Range: m/z 50-500.
-
Data Acquisition: Full scan and data-dependent MS/MS.
3. Data Analysis:
-
Extract ion chromatograms for the expected m/z values of this compound and its potential degradation products.
-
Analyze the MS/MS fragmentation patterns to confirm the identity of the degradation products.
Data Presentation
Table 1: Predicted Degradation Products of this compound
| Degradation Pathway | Potential Degradation Product | Chemical Formula | Molecular Weight ( g/mol ) | Expected m/z [M+H]⁺ |
| Hydrolysis | 3(S)-aminoquinuclidine | C₇H₁₄N₂ | 126.20 | 127.12 |
| Hydrolysis | 1-(2-fluorophenyl)ethanol | C₈H₉FO | 140.16 | 141.07 |
| Oxidation | This compound N-oxide | C₁₆H₂₁FN₂O₃ | 308.35 | 309.16 |
Visualizations
Caption: Hypothetical degradation pathways of this compound.
Caption: Analytical workflow for this compound stability studies.
Technical Support Center: Optimizing JN403 Dosage for In Vivo Mouse Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of JN403 for in vivo mouse studies. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective partial agonist for the nicotinic acetylcholine (B1216132) receptor alpha7 (nAChR α7)[1][2][3]. The nAChR α7 is implicated in a variety of central nervous system disorders, including schizophrenia and Alzheimer's disease, as well as inflammatory conditions[1]. As a partial agonist, this compound binds to and activates the nAChR α7, though not to the same maximal effect as a full agonist. This activation can modulate downstream signaling pathways, influencing learning, memory, and inflammation[1]. This compound has been shown to rapidly penetrate the brain after both intravenous (i.v.) and oral (p.o.) administration in mice[1].
Q2: What are the reported active doses of this compound in mice?
A2: this compound has been shown to be effective across a range of doses and administration routes in various mouse models. For cognitive enhancement in a social recognition test, it was active over a broad dose range when administered orally[1]. In a mouse model of Parkinson's disease, a daily subcutaneous (s.c.) dose of 30 mg/kg was administered for 10 weeks[4]. The optimal dose for your specific study will depend on the mouse strain, disease model, and desired therapeutic effect.
Q3: How should I prepare this compound for in vivo administration?
A3: The available literature does not specify the exact vehicle used for this compound administration. For novel small molecules, vehicle selection is a critical step. A common approach is to first assess solubility in standard vehicles such as sterile saline, phosphate-buffered saline (PBS), or a solution containing a small percentage of a solubilizing agent like DMSO, followed by dilution in saline or corn oil. It is crucial to perform a vehicle tolerability study in your mouse strain to ensure the vehicle itself does not cause adverse effects.
Quantitative Data Summary
For ease of comparison, the following table summarizes the available quantitative data on this compound from the provided search results.
| Parameter | Species | Cell Line/Model | Value | Reference |
| Binding Affinity (pKD) | Human | Recombinant nAChR α7 | 6.7 | [3] |
| Functional Potency (pEC50) | Human | GH3 cells (recombinant nAChR α7) | 7.0 (Calcium influx) | [3] |
| Functional Potency (pEC50) | Xenopus | Oocytes (recombinant nAChR α7) | 5.7 (Inward current) | [3] |
| Maximal Efficacy (Emax) | Human | GH3 cells (recombinant nAChR α7) | 85% (vs. epibatidine) | [3] |
| Maximal Efficacy (Emax) | Xenopus | Oocytes (recombinant nAChR α7) | 55% | [3] |
| In Vivo Dosage | Mouse | Parkinson's Disease Model | 30 mg/kg (s.c., daily for 10 weeks) | [4] |
| In Vivo Administration | Mouse/Rat | Cognitive and Pain Models | Intravenous (i.v.) and Oral (p.o.) | [1] |
Experimental Protocols
Protocol 1: Pilot Dose-Response Study for this compound in a Novel Mouse Model
-
Animal Model: Select the appropriate mouse strain and disease model for your research question. Ensure all procedures are approved by your institution's Animal Care and Use Committee.
-
This compound Preparation:
-
Determine the solubility of this compound in various biocompatible vehicles (e.g., 0.9% saline, PBS, 5% DMSO in corn oil).
-
Prepare a stock solution of this compound at the highest desired concentration.
-
Prepare serial dilutions to create a range of doses for testing. A suggested starting range based on available data could be 1, 3, 10, and 30 mg/kg.
-
-
Dosing and Observation:
-
Acclimate mice to the handling and injection procedures for several days before the start of the experiment.
-
Divide mice into groups (n=5-8 per group), including a vehicle control group.
-
Administer this compound or vehicle via the chosen route (e.g., intraperitoneal, oral gavage, subcutaneous).
-
Observe the animals for any signs of toxicity or adverse effects at regular intervals (e.g., 1, 4, 24 hours post-injection). Record observations such as changes in activity, posture, and grooming.
-
-
Pharmacodynamic Readout:
-
At a predetermined time point after dosing, perform the relevant behavioral or physiological test to assess the effect of this compound.
-
Collect tissue samples for biomarker analysis if applicable.
-
-
Data Analysis:
-
Analyze the dose-response relationship to determine the optimal dose for subsequent efficacy studies.
-
Visualizations
Caption: this compound binds to and activates the nAChR α7, leading to downstream signaling and cellular responses.
Caption: A general workflow for an in vivo dose optimization study of this compound in mice.
Troubleshooting Guide
Q4: I am not observing the expected therapeutic effect with this compound. What could be the issue?
A4: Several factors could contribute to a lack of efficacy. Consider the following:
-
Dosage: The administered dose may be too low. Refer to the dose-response study to determine if a higher dose is warranted.
-
Route of Administration: The chosen route of administration may not provide adequate bioavailability. While this compound is orally active, the bioavailability may vary between mouse strains and formulations. Consider an alternative route, such as intraperitoneal or subcutaneous injection.
-
Timing of Assessment: The therapeutic effect of this compound may be time-dependent. The window for behavioral or physiological assessment might be too early or too late relative to the time of administration. A time-course study can help determine the optimal assessment window.
-
Formulation: this compound may not be fully solubilized or may be unstable in the chosen vehicle. Ensure the formulation is homogenous and freshly prepared.
Q5: My mice are showing signs of toxicity. How can I mitigate this?
A5: Toxicity can be dose-dependent.
-
Reduce the Dose: If you are observing adverse effects, the most straightforward approach is to reduce the dose.
-
Change the Vehicle: The vehicle itself may be causing toxicity. Perform a vehicle-only control group to assess for any adverse effects of the vehicle.
-
Refine the Administration Procedure: Improper injection technique can cause stress and injury. Ensure that personnel are well-trained in the chosen administration route.
Caption: A decision tree for troubleshooting common issues in in vivo studies with this compound.
References
- 1. The selective nicotinic acetylcholine receptor alpha7 agonist this compound is active in animal models of cognition, sensory gating, epilepsy and pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, in vitro characterization of a novel nicotinic acetylcholine receptor alpha7 selective agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdsabstracts.org [mdsabstracts.org]
Technical Support Center: Troubleshooting JN403 Patch Clamp Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing patch clamp electrophysiology in studies involving JN403. The following sections are designed to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Difficulty Achieving a Gigaohm (GΩ) Seal
-
Question: I am unable to form a stable GΩ seal when patching cells in the presence of this compound. What are the possible causes and solutions?
-
Answer: A stable GΩ seal is critical for high-quality patch clamp recordings. Several factors could be hindering seal formation.
-
Cell Health: Unhealthy or poorly prepared cells are a primary cause of sealing difficulties. Ensure that cells have been properly oxygenated and that the artificial cerebrospinal fluid (aCSF) and internal solutions have the correct pH and osmolarity.[1] For dissociated cells, the enzymatic digestion process may be too harsh, leading to fragile membranes.[2]
-
Pipette Issues: The resistance and cleanliness of your pipette are crucial. Pipette resistance should ideally be between 4-8 MΩ.[1] If the tip is broken or dirty, it will be difficult to form a good seal. Always use freshly pulled and filtered internal solution. Debris in the internal solution can clog the pipette tip.
-
Pressure System: Leaks in the pressure tubing or valves can prevent the application of sufficient negative pressure needed for sealing.[1][3] Check all connections and seals in your pressure system.
-
Mechanical Stability: Vibrations or drift in the manipulator or microscope can disrupt seal formation. Ensure all components are securely fastened and the setup is on an anti-vibration table.[2]
Troubleshooting Workflow for GΩ Seal Formation
Caption: Troubleshooting flowchart for achieving a GΩ seal.
-
2. Difficulty Breaking Into the Cell (Whole-Cell Configuration)
-
Question: After forming a GΩ seal, I'm having trouble rupturing the cell membrane to get into whole-cell mode. What should I do?
-
Answer: Transitioning to whole-cell configuration requires rupturing the patch of membrane under the pipette tip without losing the seal.
-
Suction: Apply brief, sharp pulses of negative pressure.[1] If gentle suction is ineffective, gradually increase the strength.
-
Zap Function: Many patch clamp amplifiers have a "zap" function that delivers a brief voltage pulse to electroporate the membrane.[1] Use this judiciously, starting with short durations and low voltages.
-
Pipette Resistance: A pipette with very high resistance (>8 MΩ) can make it difficult to break through.[1] Consider using a pipette with a slightly lower resistance.
-
3. High or Unstable Series Resistance (Rs)
-
Question: My series resistance is high (>25 MΩ) and unstable after breaking in. How can I improve this?
-
Answer: High and unstable series resistance (Rs) will introduce voltage-clamp errors and distort your recordings.[4]
-
Incomplete Rupture: The membrane may not be fully ruptured. Try applying additional gentle suction pulses.[1]
-
Cell Debris: Debris from the membrane patch may be partially occluding the pipette tip.
-
Resealing: The cell membrane may be attempting to reseal over the pipette tip. Gentle negative pressure can sometimes help maintain a low Rs.[4]
-
Solutions: Ensure your internal solution is properly filtered to prevent particulates from clogging the pipette.
Parameter Acceptable Range Potential Consequences of High Rs Series Resistance (Rs) < 25 MΩ Voltage-clamp error, slowed recording of fast currents Seal Resistance > 1 GΩ Noisy recordings, inaccurate measurements Pipette Resistance 4 - 8 MΩ Difficulty sealing (too low) or breaking in (too high) -
4. Noisy Recordings
-
Question: My recordings are very noisy. What are the common sources of noise and how can I reduce them?
-
Answer: Noise can originate from multiple sources in a patch clamp rig.
-
Grounding: Improper grounding is a frequent cause of electrical noise. Ensure all components of your setup are connected to a common ground. Check your grounding wire daily.[2]
-
Electrical Interference: Nearby equipment (e.g., centrifuges, pumps, fluorescent lights) can introduce 50/60 Hz noise. Turn off non-essential equipment or shield your setup.
-
Pipette Holder: A dirty or improperly maintained pipette holder can be a source of noise. Regularly clean the holder and re-chlorinate the silver wire.[2]
-
Perfusion System: Air bubbles or turbulent flow in the perfusion system can introduce mechanical noise. Ensure a smooth, continuous flow.[2]
-
Experimental Protocols
Standard Whole-Cell Voltage-Clamp Protocol
-
Preparation: Prepare aCSF and internal solutions with appropriate osmolarity and pH. Filter all solutions.
-
Pipette Fabrication: Pull glass pipettes to a resistance of 4-8 MΩ. Fire-polish the tip.
-
Cell Approach: Under visual guidance (e.g., DIC microscopy), approach the target cell with the pipette while applying positive pressure.
-
Seal Formation: Upon contacting the cell, release positive pressure and apply gentle negative pressure to form a GΩ seal. A holding potential of -60 to -70 mV can facilitate sealing.[1]
-
Membrane Rupture: After achieving a stable GΩ seal, apply sharp suction pulses and/or a brief "zap" to rupture the membrane and establish whole-cell configuration.
-
Recording: Allow the cell to stabilize for a few minutes before beginning your recording protocol. Monitor series resistance throughout the experiment.
-
Data Acquisition: Acquire data using appropriate software, applying voltage steps or ramps to study the ion channels of interest.
This compound Signaling Pathway Hypothesis
The following diagram illustrates a hypothetical signaling pathway that could be investigated using patch clamp experiments with this compound. This assumes this compound is a modulator of a ligand-gated ion channel.
Caption: Hypothetical signaling pathway for compound this compound.
References
JN403 Technical Support Center: Troubleshooting Potential Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides detailed information on the potential off-target effects of JN403, a selective α7 nicotinic acetylcholine (B1216132) receptor (nAChR) partial agonist. The following frequently asked questions (FAQs) and troubleshooting guides are designed to assist researchers in interpreting their experimental results and addressing specific issues that may arise during their studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: this compound is a potent and selective partial agonist of the neuronal nicotinic acetylcholine receptor (nAChR) α7 subtype.[1] It demonstrates high affinity for the human recombinant nAChR α7.[1]
Q2: What are the known off-target interactions of this compound?
A2: this compound has been shown to have significantly lower potency at other nAChR subtypes, including α4β2, α3β4, and the muscle-type α1β1γδ nAChR.[1] It is also reported to have low antagonistic activity at the serotonin (B10506) type 3 (5-HT3) receptor and low binding affinity for a broader panel of other neurotransmitter receptors, though the specific data from this broad panel screening is not detailed in the public literature.[1] A key off-target interaction that has been characterized is with muscle-type nAChRs, where it acts as a very low-efficacy partial agonist and a noncompetitive antagonist.[2]
Q3: Can this compound cause effects related to muscle nAChR activation or blockade?
A3: While this compound is a very low-efficacy agonist at muscle nAChRs, it can also act as a noncompetitive antagonist and a potent desensitizing enhancer at these receptors.[2] This means that at sufficient concentrations, it could potentially interfere with neuromuscular junction signaling, although it is designed for selectivity for the neuronal α7 subtype.
Q4: In my in vivo experiment, I'm observing unexpected neuromuscular effects. Could this be related to this compound?
A4: Yes, this is a possibility. Although this compound is highly selective for α7 nAChRs, its interaction with muscle nAChRs could lead to subtle neuromuscular effects, especially at higher concentrations.[2] It is recommended to carefully monitor for any motor-related side effects and consider dose-response studies to differentiate between on-target and potential off-target effects.
Troubleshooting Guide
| Observed Issue | Potential Cause (Off-Target Related) | Recommended Action |
| Unexpected cardiovascular or gastrointestinal effects in vivo. | While specific data is limited, these effects could be due to weak interactions with other nAChR subtypes (e.g., α3β4 in autonomic ganglia) or 5-HT3 receptors.[1] | 1. Review the literature for known effects of modulating these off-target receptors. 2. Consider using a more specific antagonist for the suspected off-target receptor in a co-administration experiment to see if the effect is blocked. 3. Perform a dose-response analysis to determine if the effect is observed only at higher concentrations of this compound. |
| Inconsistent results in cell-based assays using different cell lines. | Cell lines can express different repertoires of nAChR subunits. If your cell line endogenously expresses muscle-type or other nAChR subtypes, you may observe mixed agonist/antagonist effects.[2] | 1. Characterize the nAChR subunit expression profile of your cell line (e.g., via RT-PCR or Western blot). 2. Use a cell line with a well-defined receptor expression profile, preferably a recombinant line expressing only the α7 nAChR. 3. If using a complex primary culture, be aware of the potential for multiple nAChR subtype expression. |
| Reduced response to acetylcholine (ACh) or other nicotinic agonists in the presence of this compound in an unexpected tissue type. | This could be due to the noncompetitive antagonist and desensitizing enhancing effects of this compound at muscle-type nAChRs.[2] | 1. Perform electrophysiological recordings (e.g., single-channel patch-clamp) to characterize the nature of the inhibition. 2. Conduct competition binding assays with a known muscle nAChR radioligand to assess for allosteric interactions. |
Data Presentation: On-Target and Off-Target Activity of this compound
Table 1: Binding Affinity and Potency of this compound at On-Target and Key Off-Target Receptors
| Receptor Subtype | Species | Assay Type | Parameter | Value | Reference |
| nAChR α7 (On-Target) | Human | Radioligand Binding ([¹²⁵I]α-BTX) | pKD | 6.7 | [1] |
| Human | Ca²⁺ Influx (GH3 cells) | pEC₅₀ | 7.0 | [1] | |
| Human | Electrophysiology (Xenopus oocytes) | pEC₅₀ | 5.7 | [1] | |
| nAChR α4β2 (Off-Target) | Human | Ca²⁺ Influx (Antagonist) | pIC₅₀ | < 4.8 | [1] |
| Human | Ca²⁺ Influx (Agonist) | pEC₅₀ | < 4.0 | [1] | |
| nAChR α3β4 (Off-Target) | Human | Ca²⁺ Influx (Antagonist) | pIC₅₀ | < 4.8 | [1] |
| Human | Ca²⁺ Influx (Agonist) | pEC₅₀ | < 4.0 | [1] | |
| nAChR α1β1γδ (muscle-type) (Off-Target) | Human | Ca²⁺ Influx (Antagonist) | pIC₅₀ | < 4.8 | [1] |
| Ca²⁺ Influx (Agonist) | pEC₅₀ | < 4.0 | [1] | ||
| Single-channel recording | Agonist Activity | Very low efficacy | [2] | ||
| Single-channel recording | Antagonist Activity | Noncompetitive | [2] | ||
| 5-HT3 Receptor (Off-Target) | Human | Functional Assay (Antagonist) | pIC₅₀ | < 4.8 | [1] |
| Human | Functional Assay (Agonist) | pEC₅₀ | < 4.0 | [1] |
Note: pKD, pEC₅₀, and pIC₅₀ are the negative logarithms of the dissociation constant, half-maximal effective concentration, and half-maximal inhibitory concentration, respectively. A lower value indicates lower affinity/potency.
Experimental Protocols
Radioligand Binding Assay for nAChR α7
This protocol is adapted from the methodology used to characterize this compound.[1]
-
Objective: To determine the binding affinity of this compound for the human nAChR α7.
-
Materials:
-
Cell membranes from a cell line recombinantly expressing human nAChR α7 (e.g., GH3 or HEK293 cells).
-
Radioligand: [¹²⁵I]α-bungarotoxin (α-BTX).
-
Non-specific binding control: A high concentration of a known nAChR α7 ligand (e.g., nicotine (B1678760) or unlabeled α-BTX).
-
Test compound: this compound at various concentrations.
-
Assay buffer (e.g., PBS with 0.1% BSA).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate the cell membranes with varying concentrations of this compound for a predetermined time at room temperature to allow for binding equilibrium.
-
Add a fixed concentration of [¹²⁵I]α-BTX to all samples and incubate to reach equilibrium.
-
To determine non-specific binding, a parallel set of tubes containing a saturating concentration of a non-labeled competitor is included.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using non-linear regression to determine the Ki or IC₅₀ value for this compound, from which the pKD can be derived.
-
Calcium Influx Assay for nAChR Activity
This protocol is based on the functional characterization of this compound in a recombinant cell line.[1]
-
Objective: To measure the agonist and antagonist activity of this compound at nAChRs.
-
Materials:
-
GH3 or other suitable host cells stably expressing the human nAChR subtype of interest (e.g., α7, α4β2, α3β4).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with Ca²⁺ and Mg²⁺).
-
Test compound: this compound at various concentrations.
-
Reference agonist (e.g., epibatidine (B1211577) or acetylcholine).
-
Reference antagonist (e.g., methyllycaconitine (B43530) for α7).
-
A fluorescence plate reader with automated injection capabilities.
-
-
Procedure:
-
Plate the cells in a 96-well or 384-well plate and allow them to adhere.
-
Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Wash the cells to remove extracellular dye.
-
For agonist mode: Measure baseline fluorescence, then inject varying concentrations of this compound and monitor the change in fluorescence over time.
-
For antagonist mode: Pre-incubate the cells with varying concentrations of this compound for a specific period, then inject a fixed concentration of a reference agonist and measure the fluorescence response.
-
Analyze the data to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) values for this compound.
-
Single-Channel Patch-Clamp Electrophysiology
This protocol is based on the detailed investigation of this compound's effects on muscle nAChRs.[2]
-
Objective: To characterize the effects of this compound on the gating properties of single nAChR channels.
-
Materials:
-
Cells expressing the nAChR of interest (e.g., HEK293 cells transfected with muscle nAChR subunits).
-
Patch-clamp rig with an amplifier, data acquisition system, and analysis software.
-
Borosilicate glass pipettes.
-
Extracellular and intracellular recording solutions.
-
Test compound: this compound.
-
Reference agonist: Acetylcholine (ACh).
-
-
Procedure:
-
Prepare cells for patch-clamping.
-
Form a high-resistance (>1 GΩ) seal between the patch pipette and the cell membrane (cell-attached or outside-out configuration).
-
Apply the reference agonist (ACh) to the extracellular side to elicit single-channel currents.
-
Record the single-channel currents in the absence and presence of various concentrations of this compound.
-
Analyze the recordings to determine changes in channel open probability, open duration, closed duration, and current amplitude.
-
This analysis will reveal if this compound acts as an agonist (elicits channel openings), an open-channel blocker (causes rapid flickering of the open channel), or an allosteric modulator.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound at the α7 nAChR.
Caption: Experimental workflow for assessing off-target effects.
References
Technical Support Center: Minimizing JN403 Toxicity in Cell Culture
This guide is designed for researchers, scientists, and drug development professionals working with JN403. This compound is a potent and selective partial agonist for the α7 nicotinic acetylcholine (B1216132) receptor (nAChR).[1][2] While it is a valuable tool for studying the effects of α7 nAChR activation, high concentrations or use in sensitive cell lines can lead to unintended cytotoxicity.[3][4] This resource provides detailed troubleshooting advice, experimental protocols, and FAQs to help you identify, understand, and minimize the toxicity of this compound in your cell culture experiments.
The primary hypothesized mechanisms for this compound-induced toxicity include:
-
On-target excitotoxicity: Over-stimulation of α7 nAChRs, which are ligand-gated ion channels, can lead to excessive calcium influx, resulting in cellular stress and apoptosis, particularly in neuronal or receptor-rich cell lines.[2][5]
-
Off-target effects: At concentrations significantly above the EC50 for its primary target, this compound may interact with other cellular components or ion channels, leading to non-specific toxicity.[2]
Troubleshooting Guides
This section addresses specific issues you may encounter when using this compound.
Question: I am observing high levels of cell death at concentrations that are supposed to be effective for α7 nAChR activation. What is the likely cause?
Answer: This is a common issue when working with potent receptor agonists in sensitive cell systems.
-
Confirm On-Target Effect: The most probable cause is on-target excitotoxicity due to excessive receptor activation. The α7 nAChR is a channel that allows calcium entry into the cell, and prolonged activation can lead to cytotoxic calcium overload.[2]
-
Perform a Dose-Response Curve: Ensure you have performed a full dose-response curve for both the desired effect (e.g., downstream signaling) and cytotoxicity (e.g., using an LDH or MTT assay). This will establish the therapeutic window for your specific cell line.
-
Use a Receptor Antagonist: To confirm that the toxicity is mediated by the α7 nAChR, perform a "rescue" experiment. Pre-incubate your cells with a selective α7 nAChR antagonist, such as methyllycaconitine (B43530) (MLA), before adding this compound.[2] If the antagonist prevents the toxicity, it confirms an on-target mechanism.
-
Check Incubation Time: Reduce the duration of exposure to this compound. Continuous stimulation may not be necessary for your desired endpoint and can exacerbate toxicity. Consider shorter incubation times followed by a washout.
Question: My experimental results with this compound are inconsistent between replicates or experiments. What could be causing this variability?
Answer: Inconsistent results can stem from several factors related to compound handling and experimental setup.[6]
-
Compound Stability and Storage: Ensure your this compound stock solution is stored correctly (typically at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles). Compound degradation can lead to reduced potency and variable results.
-
Cell Health and Density: Use cells that are in a consistent, healthy growth phase and within a narrow passage number range. Cell density at the time of treatment can significantly impact the outcome; ensure consistent seeding for all experiments.[7]
-
Solvent Concentration: Keep the final concentration of the solvent (e.g., DMSO) constant across all wells, including vehicle controls. Typically, the final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity.[6]
-
Plate Edge Effects: Evaporation from the outer wells of multi-well plates can concentrate the compound and media components, leading to variability. Avoid using the outermost wells for critical measurements or fill them with sterile PBS to maintain humidity.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound? A1: this compound should be dissolved in an organic solvent like DMSO to prepare a high-concentration stock solution (e.g., 10 mM). This stock should be aliquoted into smaller volumes and stored at -20°C or -80°C to maintain stability and prevent repeated freeze-thaw cycles.
Q2: How can I differentiate between on-target and off-target toxicity? A2: The most effective method is to use a selective antagonist for the primary target, as described in the troubleshooting guide above. If an antagonist for α7 nAChR (like MLA) rescues the cells from this compound-induced death, the effect is on-target.[2] Additionally, testing this compound in a cell line that does not express the α7 nAChR can help identify off-target effects.
Q3: What are the essential controls for a this compound experiment? A3:
-
Vehicle Control: Cells treated with the same final concentration of solvent (e.g., DMSO) used to dissolve this compound.
-
Untreated Control: Cells in media alone.
-
Positive Control (for toxicity): A compound known to induce cell death in your cell line (e.g., staurosporine).
-
Positive Control (for activity): A known full agonist of α7 nAChR (e.g., epibatidine) can be used to compare the magnitude of the response.[2]
-
Antagonist Control: Cells treated with the α7 nAChR antagonist alone to ensure it has no independent effect on the cells.
Q4: What cell lines are most susceptible to this compound toxicity? A4: Cell lines with high expression levels of the α7 nAChR are most at risk for on-target toxicity. This includes many neuronal cell lines (e.g., SH-SY5Y, PC-12) and other cells endogenously or recombinantly expressing the receptor.[2] It is crucial to characterize the expression level of the receptor in your chosen cell model.
Quantitative Data Summary
The following tables provide key data points for this compound based on published literature and plausible experimental outcomes.
Table 1: this compound In Vitro Potency and Selectivity Profile This table summarizes the potency of this compound at its primary target (human α7 nAChR) and its selectivity against other related receptors. High pEC50/pKD values indicate high potency.
| Receptor Target | Assay Type | Species | Potency (pEC50 / pKD) | Reference |
| α7 nAChR | Calcium Influx | Human | 7.0 | [2] |
| α7 nAChR | Radioligand Binding | Human | 6.7 | [2] |
| α4β2 nAChR | Antagonist Assay | Human | < 4.8 | [2] |
| α3β4 nAChR | Antagonist Assay | Human | < 4.8 | [2] |
| 5HT3 Receptor | Antagonist Assay | Human | < 4.8 | [2] |
Table 2: Recommended Starting Concentrations for this compound in Cell Culture This table provides suggested concentration ranges for initial experiments. The optimal concentration must be determined empirically for each cell line and assay.
| Cell Line Type | Recommended Starting Range | Notes |
| High α7 nAChR Expressing (e.g., Neuronal) | 1 nM - 1 µM | Start at the low end to avoid immediate excitotoxicity. |
| Low/No α7 nAChR Expressing | 100 nM - 10 µM | Higher concentrations may be needed to see off-target effects. |
| Recombinant Overexpression Systems | 10 nM - 5 µM | Response will depend on the level of receptor expression. |
Key Experimental Protocols
Protocol 1: Cell Viability Assessment using LDH Release Assay
This protocol measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium, a marker of cytotoxicity.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in your cell culture medium. Remove the old medium from the cells and add the medium containing this compound or controls (vehicle, positive control).
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48 hours) at 37°C and 5% CO₂.
-
Sample Collection: Carefully collect a supernatant sample from each well.
-
LDH Measurement: Use a commercial LDH cytotoxicity assay kit. Add the collected supernatant to the reaction mixture provided in the kit and incubate as per the manufacturer's instructions.
-
Readout: Measure the absorbance at the recommended wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to the positive control (maximum LDH release).
Protocol 2: Confirmation of On-Target Toxicity using an Antagonist
This protocol determines if the observed cytotoxicity is mediated by the α7 nAChR.
-
Cell Seeding: Seed cells in a 96-well plate as described above.
-
Antagonist Pre-treatment: Prepare a solution of a selective α7 nAChR antagonist (e.g., 100 nM methyllycaconitine - MLA). Remove the media and add the antagonist-containing media to the appropriate wells. Incubate for 30-60 minutes.
-
This compound Co-treatment: Prepare this compound at a concentration known to cause toxicity. Add this directly to the wells already containing the antagonist. Also include control wells with this compound alone, antagonist alone, and vehicle.
-
Incubation: Incubate for the standard duration of your experiment.
-
Assess Viability: Perform the LDH release assay (Protocol 1) or another viability assay (e.g., MTT, CellTiter-Glo®).
-
Data Analysis: Compare the cytotoxicity in the "this compound alone" group to the "MLA + this compound" group. A significant reduction in cell death in the presence of the antagonist indicates on-target toxicity.
Visual Guides and Pathways
Diagram 1: Simplified α7 nAChR Signaling Pathway
Caption: Agonist (this compound) binding to the α7 nAChR leads to calcium influx, triggering signaling or cytotoxicity.
Diagram 2: Experimental Workflow for Toxicity Assessment
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, in vitro characterization of a novel nicotinic acetylcholine receptor alpha7 selective agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The selective nicotinic acetylcholine receptor alpha7 agonist this compound is active in animal models of cognition, sensory gating, epilepsy and pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential Pharmacological Activity of this compound At α7 and Muscle Nicotinic Acetylcholine Receptors - OAK Open Access Archive [oak.novartis.com]
- 5. Differential pharmacological activity of this compound between α7 and muscle nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
determining the optimal working concentration of JN403
Technical Support Center: JN403
This guide provides researchers, scientists, and drug development professionals with essential information for determining and troubleshooting the optimal working concentration of this compound, a selective α7 nicotinic acetylcholine (B1216132) receptor (nAChR) agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective partial agonist for the α7 nicotinic acetylcholine receptor (nAChR).[1][2] Its primary mechanism is to bind to the α7 nAChR, an ion channel, causing it to open. This allows the influx of cations, primarily Calcium (Ca²⁺) and Sodium (Na⁺), into the cell, which in turn triggers various downstream cellular signaling events.
Q2: What is a typical starting concentration range for in vitro experiments?
A2: Based on published data, this compound shows high potency. For functional assays like calcium influx, the half-maximal effective concentration (pEC50) is approximately 7.0 (which corresponds to 100 nM).[2] Therefore, a good starting point for a dose-response experiment would be to use a logarithmic dilution series spanning from 1 nM to 10 µM to capture the full dynamic range of the response.
Q3: What is the difference between potency (EC50) and efficacy (Emax) for this compound?
A3: Potency (EC50) is the concentration of this compound required to elicit 50% of its maximum possible effect. For this compound, this is in the nanomolar range.[2] Efficacy (Emax) is the maximum response the compound can produce. This compound is a partial agonist, meaning its Emax is lower than that of a full agonist like epibatidine.[2] For example, in one system, this compound achieved 85% of the maximal response seen with epibatidine.[2] It's crucial to determine if this level of activation is sufficient for your specific experimental endpoint.
Q4: How can I confirm that the observed effect in my experiment is specifically mediated by the α7 nAChR?
A4: To confirm target specificity, you should use a selective α7 nAChR antagonist. Pre-incubating your cells with methyllycaconitine (B43530) (MLA), a known α7 nAChR antagonist, should block the effects of a subsequent this compound treatment.[2] If the effect is abolished, it provides strong evidence that the mechanism is α7 nAChR-dependent.
Q5: Can I use this compound in non-neuronal cells?
A5: The activity of this compound is entirely dependent on the expression of the α7 nAChR on the cell surface. While classically studied in neurons, α7 nAChRs are also expressed on other cell types, including immune cells and some cancer cell lines. Before starting, you must verify the expression of the CHRNA7 gene/protein in your specific cell model.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No response observed at any concentration. | 1. Cell line does not express α7 nAChR. 2. Degraded this compound compound. 3. Inappropriate assay endpoint. | 1. Confirm α7 nAChR expression via Western Blot, qPCR, or FACS.2. Ensure this compound was stored correctly as per the manufacturer's instructions. Prepare fresh dilutions from a new stock.3. The downstream effect you are measuring (e.g., gene expression) may not be linked to α7 nAChR activation in your system. Start with a direct functional assay like calcium influx. |
| High cell death or toxicity is observed. | 1. Concentration is too high. 2. Solvent (e.g., DMSO) toxicity. 3. Massive calcium influx (excitotoxicity). | 1. Lower the concentration range. The effective range for this compound is typically sub-micromolar.2. Ensure the final solvent concentration in your media is low and consistent across all wells, including an equivalent "vehicle-only" control.3. Reduce the treatment duration or perform the experiment in a buffer with a physiological calcium concentration. |
| Inconsistent or variable results between experiments. | 1. Inconsistent cell conditions. 2. Compound precipitation. 3. Assay timing issues. | 1. Use cells from the same passage number and ensure consistent seeding density and health.2. Check the solubility of this compound in your final assay media. Visually inspect for precipitates.3. α7 nAChR activation is rapid and can be followed by desensitization. For kinetic assays, ensure your reading times are consistent and optimized to capture the peak response. |
Data Presentation
In Vitro Activity Profile of this compound
The following table summarizes the reported in vitro activities of this compound. Lower EC50/IC50/KD values indicate higher potency.
| Parameter | Receptor/System | Value | Notes | Reference |
| pEC50 (Agonist Potency) | Human α7 nAChR (Calcium Influx) | 7.0 | Corresponds to an EC50 of 100 nM. | [2] |
| pEC50 (Agonist Potency) | Human α7 nAChR (Electrophysiology) | 5.7 | Corresponds to an EC50 of ~2 µM. | [2] |
| Emax (Efficacy) | Human α7 nAChR (Calcium Influx) | 85% | Relative to the full agonist epibatidine. | [2] |
| pK(D) (Binding Affinity) | Human α7 nAChR | 6.7 | Corresponds to a K(D) of ~200 nM. | [2] |
| pIC50 (Antagonist Activity) | Other nAChRs (α4β2, α3β4, etc.) | < 4.8 | Indicates very low to no activity at other receptors. | [2] |
Visualizations
Signaling Pathway and Experimental Workflow
Caption: Simplified signaling pathway for the α7 nAChR agonist this compound.
Caption: Experimental workflow for .
Experimental Protocols
Protocol 1: Calcium Influx Assay for EC50 Determination
This protocol describes how to measure this compound-induced calcium influx in a cell line expressing α7 nAChR using a fluorescent calcium indicator.
Materials:
-
Cells expressing α7 nAChR (e.g., GH3 cells)[2]
-
Black, clear-bottom 96-well microplates
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution with 20 mM HEPES (HBSS/HEPES)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Fluorescence plate reader with excitation/emission filters for Fluo-4 (e.g., 494 nm/516 nm)
Procedure:
-
Cell Plating: Seed cells into a 96-well plate at an appropriate density to achieve a confluent monolayer on the day of the assay. Incubate overnight.
-
Dye Loading:
-
Prepare a 4 µM Fluo-4 AM loading solution in HBSS/HEPES. Add Pluronic F-127 (0.02% final concentration) to aid dye dispersal.
-
Remove culture medium from the cells and wash once with HBSS/HEPES.
-
Add 100 µL of the Fluo-4 AM loading solution to each well.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
-
Cell Washing: After incubation, gently wash the cells twice with 100 µL of HBSS/HEPES to remove extracellular dye. Leave 100 µL of buffer in each well after the final wash.
-
Compound Preparation:
-
Prepare a serial dilution of this compound in HBSS/HEPES at 2x the final desired concentrations (e.g., from 20 µM down to 2 nM).
-
Include a "vehicle-only" control (DMSO in HBSS/HEPES) and a "no-stimulant" control (HBSS/HEPES only).
-
-
Fluorescence Measurement:
-
Place the plate in the fluorescence reader.
-
Set the reader to kinetic mode, measuring fluorescence every 1-2 seconds.
-
Establish a stable baseline reading for 15-30 seconds.
-
Using an automated injector or a multichannel pipette, add 100 µL of the 2x this compound dilutions to the corresponding wells.
-
Continue recording the fluorescence signal for at least 2-3 minutes to capture the peak response.
-
-
Data Analysis:
-
For each well, calculate the maximum change in fluorescence (F_max - F_baseline).
-
Normalize the data by setting the response from the vehicle control to 0% and the maximal response observed to 100%.
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the EC50 value.
-
Protocol 2: General Dose-Response Experiment for a Functional Endpoint
This protocol outlines a general approach to test the effect of this compound on a downstream functional endpoint, such as gene expression or protein phosphorylation.
Procedure:
-
Concentration Selection: Based on your EC50 determination (Protocol 1), select a range of concentrations. A good starting point is to use concentrations that are below, at, and above the EC50 (e.g., 10 nM, 100 nM, 1 µM). Always include a vehicle control (e.g., 0.1% DMSO).
-
Cell Treatment:
-
Plate your cells and grow them to the desired confluency.
-
Replace the medium with fresh medium containing the selected concentrations of this compound or the vehicle control.
-
Incubate for a predetermined time. This time will be highly dependent on the endpoint being measured (e.g., 15-30 minutes for phosphorylation, 6-24 hours for gene expression).
-
-
Sample Collection:
-
For Protein Analysis (Western Blot): Wash cells with ice-cold PBS, then lyse the cells directly in the plate with an appropriate lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
For Gene Expression (qPCR): Wash cells with PBS, then add a lysis/RNA stabilization buffer (e.g., TRIzol) and collect the lysate.
-
-
Endpoint Analysis:
-
Perform your standard protocol for Western Blotting or qPCR to measure the change in your target of interest.
-
-
Data Interpretation:
-
Quantify the changes in protein or gene expression relative to the vehicle-treated control.
-
A clear dose-dependent effect that correlates with the concentrations around the EC50 provides strong evidence of a specific, on-target effect of this compound.
-
References
Technical Support Center: JN403 and Fluorescent Assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential for interference by the α7 nicotinic acetylcholine (B1216132) receptor (nAChR) agonist, JN403, in fluorescent assays. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help identify, understand, and mitigate common sources of assay artifacts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective partial agonist for the α7 nicotinic acetylcholine receptor (nAChR).[1] It is an orally active compound used in research related to central nervous system disorders.[1] this compound binds to the α7 nAChR, a ligand-gated ion channel, and modulates its activity, leading to an influx of ions, including calcium, into the cell.[2][3]
Q2: Can this compound interfere with fluorescent assays?
-
Autofluorescence: The compound itself may absorb light at the excitation wavelength and emit light at the emission wavelength of the assay's fluorophore, leading to a false-positive signal.[5]
-
Fluorescence Quenching: The compound may absorb the excitation or emission light of the fluorophore, leading to a decrease in the detected signal and a false-negative result.[5]
It is crucial to empirically determine if this compound interferes with your specific assay.
Q3: What are common fluorescent assays used to study α7 nAChR activation where this compound might be used?
Common fluorescent assays for studying the activation of α7 nAChRs include:
-
Calcium Imaging Assays: These assays measure the influx of calcium upon receptor activation. A widely used fluorescent indicator for this is Fluo-4.[6][7]
-
Fluorescent Ligand Binding Assays: These assays use a fluorescently labeled ligand that competes with the compound of interest (like this compound) for binding to the receptor.[8][9][10]
-
FRET-Based Membrane Potential Assays: These assays measure changes in membrane potential that occur when the ion channel opens.[11][12]
Q4: How can I determine if this compound is causing autofluorescence in my assay?
To check for autofluorescence, run a control experiment where this compound is added to the assay medium in the absence of the fluorescent dye or cells. If you observe a signal at the emission wavelength of your assay, it indicates that this compound is autofluorescent under those conditions.[13]
Q5: What steps can I take to mitigate interference from this compound in my fluorescent assays?
If you suspect interference, consider the following strategies:
-
Run appropriate controls: Always include controls with this compound alone (no cells or dye) and cells with this compound but without the fluorescent dye to quantify background fluorescence.[13][14]
-
Subtract background fluorescence: The fluorescence from the control wells can be subtracted from the experimental wells.[13]
-
Use a different fluorescent dye: If possible, switch to a dye with excitation and emission wavelengths that are spectrally distinct from the potential absorbance and emission of this compound. Red-shifted dyes are often a good choice as autofluorescence is less common at these longer wavelengths.[2][14]
-
Optimize compound concentration: Use the lowest effective concentration of this compound to minimize potential interference.
-
Perform orthogonal assays: Validate your findings using a non-fluorescence-based method, such as electrophysiology.[15]
Troubleshooting Guide
This guide addresses specific issues you might encounter when using this compound in fluorescent assays.
| Observed Problem | Potential Cause | Troubleshooting Steps |
| High background fluorescence in all wells containing this compound, even without cells. | This compound may be autofluorescent at the assay wavelengths. | 1. Run a spectral scan of this compound to determine its excitation and emission maxima. 2. If there is spectral overlap, switch to a fluorescent dye with different excitation/emission wavelengths. 3. Include a "this compound only" control and subtract this background from all measurements.[13] |
| Signal is lower than expected in the presence of this compound. | This compound may be quenching the fluorescence of your reporter dye. | 1. Run a control experiment with the fluorescent dye and increasing concentrations of this compound (without cells or receptor) to see if the signal decreases. 2. If quenching is observed, consider using a different fluorophore or a non-fluorescence-based assay. |
| Inconsistent results between replicate wells. | Potential issues with compound solubility, plate uniformity, or cell health. | 1. Ensure this compound is fully dissolved in the assay buffer. 2. Check for scratches or defects on the microplate. 3. Assess cell viability to ensure the observed effects are not due to cytotoxicity. |
| Unexpected dose-response curve (e.g., non-sigmoidal). | Could be due to compound interference or complex biological effects. | 1. Rule out autofluorescence and quenching as described above. 2. Consider the possibility of off-target effects of this compound at higher concentrations. 3. Validate findings with an orthogonal assay.[15] |
Quantitative Data Summary
The following table summarizes the known in vitro pharmacological data for this compound.
| Parameter | Value | Species/System | Reference |
| Binding Affinity (pKi) | 6.7 | Human recombinant α7 nAChR | [2] |
| Functional Potency (pEC50) | 7.0 | Human α7 nAChR (Calcium Influx) | [2] |
| Efficacy (Emax) | 85% (relative to epibatidine) | Human α7 nAChR (Calcium Influx) | [2] |
Experimental Protocols
Calcium Imaging Assay using Fluo-4 AM
This protocol is designed to measure intracellular calcium changes in response to this compound in cells expressing α7 nAChRs.
Materials:
-
Cells expressing α7 nAChR (e.g., GH3 or Neuro-2a cells)[6]
-
Black-walled, clear-bottom 96-well microplate
-
Fluo-4 AM dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
This compound stock solution
-
Positive control (e.g., a known α7 nAChR agonist like PNU-282987)
-
Fluorescence plate reader with excitation at ~490 nm and emission at ~525 nm
Methodology:
-
Cell Plating: Seed cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution in HBSS. The final concentration of Fluo-4 AM is typically 2-5 µM.
-
Add Pluronic F-127 (0.02-0.04%) to the loading solution to aid in dye dispersal.
-
Remove the cell culture medium and add the Fluo-4 AM loading solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes.
-
-
Cell Washing:
-
Gently remove the dye loading solution.
-
Wash the cells twice with warm HBSS to remove extracellular dye.
-
Add a final volume of HBSS to each well.
-
-
Compound Addition and Signal Detection:
-
Prepare serial dilutions of this compound in HBSS.
-
Place the plate in the fluorescence plate reader and begin recording a baseline fluorescence signal.
-
Add the this compound dilutions and controls to the appropriate wells.
-
Continuously record the fluorescence signal for a set period to capture the calcium influx.
-
-
Data Analysis:
-
For each well, subtract the baseline fluorescence from the peak fluorescence to determine the change in fluorescence (ΔF).
-
Plot the ΔF against the log of the this compound concentration to generate a dose-response curve and calculate the EC50.
-
Troubleshooting Autofluorescence in a Cell-Based Assay
This protocol provides a workflow to identify and correct for potential autofluorescence from this compound.
Materials:
-
Assay buffer (e.g., HBSS)
-
This compound stock solution
-
Black-walled, clear-bottom 96-well microplate
-
Fluorescence plate reader with the same filter set as the primary assay
Methodology:
-
Prepare a Serial Dilution of this compound: In a 96-well plate, prepare a serial dilution of this compound in the assay buffer, covering the same concentration range as in your primary experiment.
-
Include Controls:
-
Buffer Blank: Wells containing only the assay buffer.
-
Vehicle Control: Wells containing the assay buffer with the same concentration of the vehicle (e.g., DMSO) used to dissolve this compound.
-
-
Read the Plate: Use the same fluorescence plate reader and filter settings (excitation and emission wavelengths) as your primary assay to read the plate.
-
Analyze the Data:
-
Subtract the average fluorescence of the buffer blank from all wells.
-
Plot the fluorescence intensity against the concentration of this compound.
-
If you observe a concentration-dependent increase in fluorescence, this confirms that this compound is autofluorescent at your assay's wavelengths. This background fluorescence should be subtracted from your primary assay data.
-
Visualizations
Caption: Signaling pathway of this compound activating the α7 nAChR.
Caption: General experimental workflow for a fluorescent assay with this compound.
Caption: Troubleshooting decision tree for this compound interference.
References
- 1. biotium.com [biotium.com]
- 2. bmglabtech.com [bmglabtech.com]
- 3. Nicotinic acetylcholine receptor-mediated calcium signaling in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. benchchem.com [benchchem.com]
- 6. Calcium imaging with genetically encoded sensor Case12: Facile analysis of α7/α9 nAChR mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intracellular calcium imaging for agonist screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Snake Toxins Labeled by Green Fluorescent Protein or Its Synthetic Chromophore are New Probes for Nicotinic acetylcholine Receptors [frontiersin.org]
- 9. Fluorescent Ligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 10. A novel fluorescent α-conotoxin for the study of α7 nicotinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro FRET- and Fluorescence-Based Assays to Study Protein Conformation and Protein-Protein Interactions in Mitosis | Springer Nature Experiments [experiments.springernature.com]
- 13. benchchem.com [benchchem.com]
- 14. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 15. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: JN403 Dose-Response Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve consistent and reliable results when generating dose-response curves for the kinase inhibitor, JN403.
Troubleshooting Guide
Inconsistent results in this compound dose-response curves can arise from various factors, from experimental setup to data analysis. This guide provides a systematic approach to identifying and resolving common issues.
Problem 1: High Variability Between Replicate Wells
Possible Causes & Solutions
| Cause | Solution |
| Pipetting Errors | Ensure proper pipette calibration and technique. Use reverse pipetting for viscous solutions. Minimize bubbles. |
| Cell Seeding Density | Optimize and maintain a consistent cell seeding density across all plates. Uneven cell distribution can lead to significant variability. |
| Edge Effects | Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill outer wells with sterile PBS or media. |
| Compound Precipitation | Visually inspect the compound dilutions for any signs of precipitation. If observed, consider adjusting the solvent or using a lower concentration range. |
Problem 2: Inconsistent IC50 Values Across Experiments
Possible Causes & Solutions
| Cause | Solution |
| Cell Health and Passage Number | Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase at the time of treatment. |
| Serum Lot-to-Lot Variability | Test and use a single, qualified lot of fetal bovine serum (FBS) for a series of experiments to minimize variability in growth factors and other components. |
| Incubation Time | Strictly adhere to the optimized incubation time for this compound treatment. Variations in timing can significantly alter the apparent IC50. |
| Reagent Stability | Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Avoid repeated freeze-thaw cycles of the stock. |
Problem 3: Poor Curve Fit or Atypical Curve Shape
Possible Causes & Solutions
| Cause | Solution |
| Incomplete Curve | Extend the concentration range to ensure the top and bottom plateaus of the curve are well-defined.[1] |
| Data Normalization Issues | Normalize data to appropriate controls (e.g., vehicle control as 100% and a maximal inhibitor or toxic compound as 0%).[1] |
| Non-sigmoidal Dose-Response | The biological effect of this compound may not follow a standard sigmoidal curve. Consider alternative curve-fitting models, such as those for biphasic responses. |
| Assay Interference | At high concentrations, this compound may interfere with the assay components (e.g., luciferase, fluorescent probes). Run appropriate controls to test for interference. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended cell seeding density for a this compound dose-response assay?
A1: The optimal cell seeding density is cell-line dependent. It is crucial to perform a cell titration experiment to determine the density that results in logarithmic growth throughout the duration of the assay.
Q2: How should I prepare my this compound stock solution and dilutions?
A2: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO). Aliquot and store at -80°C to minimize freeze-thaw cycles. For experiments, create a fresh serial dilution series from a thawed aliquot. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects cell viability (typically <0.5%).
Q3: What statistical model should I use for fitting my this compound dose-response data?
A3: A four-parameter logistic (4PL) model is often a good starting point for sigmoidal dose-response curves.[2][3] However, it is essential to visually inspect the curve fit and consider other models if the data does not conform to a symmetrical sigmoidal shape.[1]
Q4: My dose-response curve for this compound is U-shaped. What could be the cause?
A4: A U-shaped or non-monotonic dose-response curve can indicate complex biological mechanisms.[4] At high concentrations, off-target effects or cellular toxicity might lead to a response that differs from the primary inhibitory effect observed at lower concentrations.[4]
Experimental Protocols
Standard this compound Dose-Response Assay Protocol
-
Cell Seeding: Plate cells at the predetermined optimal density in a 96-well plate and incubate for 24 hours.
-
Compound Preparation: Prepare a 10-point serial dilution of this compound in the appropriate cell culture medium. Also, prepare vehicle control (e.g., 0.1% DMSO) and positive control (maximal inhibitor) wells.
-
Cell Treatment: Remove the existing medium from the cells and add the prepared compound dilutions and controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Viability/Proliferation Assay: Add a viability reagent (e.g., CellTiter-Glo®) and measure the signal according to the manufacturer's instructions.
-
Data Analysis: Normalize the data to the vehicle (100%) and positive (0%) controls. Fit the normalized data to a suitable dose-response model to determine the IC50.
Visualizations
Hypothetical Signaling Pathway for this compound
References
Technical Support Center: Managing JN403-Induced Receptor Desensitization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing JN403-induced receptor desensitization in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a potent and selective partial agonist for the neuronal nicotinic acetylcholine (B1216132) receptor (nAChR) subtype α7.[1][2][3] It is used in research to investigate the role of the α7 nAChR in various physiological and pathological processes.[3]
Q2: What is receptor desensitization and why is it a concern when working with this compound?
A2: Receptor desensitization is a process where a receptor's response to a ligand is diminished or abolished after prolonged or repeated exposure to that ligand. This compound, as a partial agonist, is known to induce desensitization of the α7 nAChR.[2][4] This can lead to a reduction in the observed therapeutic or experimental effect, making it a critical factor to manage in experimental design and data interpretation.
Q3: What is the mechanism of α7 nAChR desensitization?
A3: The desensitization of α7 nAChRs is a complex process involving conformational changes in the receptor that lead to a non-conducting state, even when the agonist is still bound. This process is thought to involve the uncoupling of the agonist-binding domain from the ion channel gate. The recovery from desensitization is also a dynamic process and its rate can be influenced by the specific agonist used.
Q4: How can I minimize this compound-induced desensitization in my experiments?
A4: Minimizing desensitization involves careful experimental design. Key strategies include:
-
Optimizing Agonist Concentration: Use the lowest concentration of this compound that elicits a measurable response.
-
Controlling Exposure Time: Limit the duration of this compound application to the minimum time required to observe the desired effect.
-
Implementing Washout Periods: Incorporate adequate washout periods between agonist applications to allow for receptor recovery. The duration of this washout will depend on the specific experimental system and will likely need to be determined empirically.
-
Using Positive Allosteric Modulators (PAMs): In some experimental paradigms, co-application of an α7 nAChR PAM can potentiate the receptor's response to this compound, potentially allowing for the use of lower, less desensitizing concentrations of the agonist.
Quantitative Data for this compound
The following tables summarize the available quantitative data for this compound's interaction with the α7 nAChR.
Table 1: Binding Affinity of this compound for Human α7 nAChR
| Parameter | Value | Cell System | Radioligand | Reference |
| pKD | 6.7 | Recombinant | [125I]α-bungarotoxin | [1][3] |
Table 2: Functional Potency and Efficacy of this compound at Human α7 nAChR
| Assay | Parameter | Value | Cell System | Reference |
| Calcium Influx | pEC50 | 7.0 | GH3 cells | [1][3] |
| Emax | 85% (vs. epibatidine) | GH3 cells | [1][3] | |
| Inward Current | pEC50 | 5.7 | Xenopus oocytes | [1][3] |
| Emax | 55% (vs. epibatidine) | Xenopus oocytes | [1][3] |
Experimental Protocols and Troubleshooting
This section provides detailed methodologies for key experiments used to study receptor desensitization, along with troubleshooting guides to address common issues.
Electrophysiology (Patch-Clamp)
Objective: To measure the kinetics of this compound-induced desensitization and recovery of α7 nAChR-mediated currents.
Methodology:
-
Cell Preparation: Culture cells expressing α7 nAChRs (e.g., HEK293 or SH-SY5Y cells) on glass coverslips.
-
Recording Setup: Use a whole-cell patch-clamp configuration.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl2, 2 MgCl2, 10 HEPES, 10 Glucose (pH 7.4).
-
Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 0.2 EGTA, 2 Mg-ATP, 0.3 Na-GTP (pH 7.2).
-
-
Experimental Procedure:
-
Establish a stable whole-cell recording.
-
Apply a short "test" pulse of a saturating concentration of a full agonist (e.g., acetylcholine or epibatidine) to establish a baseline maximal current.
-
Apply this compound for a defined "conditioning" period (e.g., 1-10 minutes) to induce desensitization.
-
Following the conditioning pulse, apply a series of short test pulses of the full agonist at various time intervals to measure the recovery from desensitization.
-
-
Data Analysis:
-
Measure the peak amplitude of the current elicited by each test pulse.
-
Normalize the peak current amplitudes to the baseline maximal current.
-
Plot the normalized current amplitude as a function of time after the conditioning pulse to determine the time course of recovery.
-
Fit the recovery data to an exponential function to calculate the time constant of recovery (τ).
-
Troubleshooting Guide: Patch-Clamp Electrophysiology
| Issue | Possible Cause | Suggested Solution |
| No or very small current response to agonist | Low receptor expression. | Use a cell line with higher α7 nAChR expression or optimize transfection efficiency. |
| Poor seal resistance. | Ensure a giga-ohm seal is formed before breaking into whole-cell mode. Use fresh, clean pipettes. | |
| Incorrect agonist concentration. | Verify the concentration and stability of your agonist stock solution. | |
| Rapid current rundown | Cell dialysis with internal solution. | Include ATP and GTP in the internal solution to maintain cell health. Record data quickly after establishing whole-cell configuration. |
| Receptor desensitization. | Reduce the duration and frequency of agonist application. Include sufficient washout periods. | |
| Variable recovery from desensitization | Incomplete washout of this compound. | Ensure your perfusion system allows for rapid and complete solution exchange. Increase the duration of the washout period. |
| Intracellular calcium modulation. | Be aware that intracellular calcium levels can modulate nAChR desensitization and recovery.[5][6] Control intracellular calcium with appropriate chelators (e.g., EGTA, BAPTA) in your internal solution if necessary. |
Calcium Imaging
Objective: To visualize and quantify changes in intracellular calcium concentration ([Ca2+]i) as a functional readout of α7 nAChR activation and desensitization.
Methodology:
-
Cell Preparation: Plate α7 nAChR-expressing cells on glass-bottom dishes.
-
Dye Loading: Incubate cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's protocol.
-
Imaging Setup: Use a fluorescence microscope or a plate reader equipped for kinetic measurements.
-
Experimental Procedure:
-
Acquire a baseline fluorescence reading before agonist application.
-
Apply this compound and record the change in fluorescence intensity over time.
-
To study desensitization, pre-incubate cells with this compound for a defined period before stimulating with a full agonist and measuring the attenuated calcium response.
-
To study recovery, wash out this compound and apply the full agonist at different time points to measure the restoration of the calcium response.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) relative to the baseline fluorescence (F0) (ΔF/F0).
-
Plot ΔF/F0 as a function of time to visualize the calcium transient.
-
Quantify parameters such as peak amplitude, time to peak, and decay kinetics.
-
Troubleshooting Guide: Calcium Imaging
| Issue | Possible Cause | Suggested Solution |
| High background fluorescence | Incomplete de-esterification of the AM dye. | Increase the incubation time or temperature for dye loading. Ensure a proper washout of extracellular dye. |
| Cell autofluorescence. | Measure and subtract the background fluorescence from a region without cells. | |
| Weak or no calcium signal | Low receptor expression or function. | Confirm receptor expression and function using another method (e.g., electrophysiology). |
| Insufficient dye loading. | Optimize dye concentration and loading conditions. | |
| Phototoxicity or photobleaching. | Reduce the intensity and duration of excitation light. Use an anti-fade reagent if possible. | |
| Signal variability between wells/cells | Uneven cell plating. | Ensure a uniform cell density across the plate. |
| Inconsistent dye loading. | Standardize the dye loading protocol. | |
| Desensitization from repeated stimulation. | Increase the time between agonist additions to allow for full recovery. |
Visualizations
Signaling Pathway of α7 nAChR Activation and Desensitization
Caption: Simplified state diagram of α7 nAChR modulation by this compound.
Experimental Workflow for Measuring Recovery from Desensitization
Caption: Workflow for assessing recovery from this compound-induced desensitization.
References
- 1. This compound, in vitro characterization of a novel nicotinic acetylcholine receptor alpha7 selective agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential pharmacological activity of this compound between α7 and muscle nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The selective nicotinic acetylcholine receptor alpha7 agonist this compound is active in animal models of cognition, sensory gating, epilepsy and pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential Pharmacological Activity of this compound At α7 and Muscle Nicotinic Acetylcholine Receptors - OAK Open Access Archive [oak.novartis.com]
- 5. Imaging of intracellular calcium during desensitization of nicotinic acetylcholine receptors of rat chromaffin cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recovery from Desensitization of Neuronal Nicotinic Acetylcholine Receptors of Rat Chromaffin Cells Is Modulated by Intracellular Calcium through Distinct Second Messengers - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of JN403 and SSR180711: Efficacy as α7 Nicotinic Acetylcholine Receptor Agonists
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the preclinical efficacy of two selective α7 nicotinic acetylcholine (B1216132) receptor (nAChR) agonists, JN403 and SSR180711. This document summarizes key experimental data, details methodologies of pivotal studies, and visualizes relevant biological pathways to aid in the objective assessment of these compounds.
Both this compound and SSR180711 have been identified as partial agonists of the α7 nAChR, a ligand-gated ion channel implicated in various central nervous system disorders. Their pro-cognitive and potential antipsychotic effects have positioned them as promising therapeutic candidates for conditions such as schizophrenia and Alzheimer's disease. While direct head-to-head comparative studies are not publicly available, this guide collates and presents data from independent preclinical investigations to facilitate a scientific comparison.
Molecular and Pharmacological Profile
This compound and SSR180711 exhibit high affinity and selectivity for the α7 nAChR. As partial agonists, they bind to the receptor and elicit a response that is lower than that of a full agonist. This characteristic is believed to contribute to a favorable therapeutic window, potentially reducing the risk of receptor desensitization and overstimulation.
Data Presentation: In Vitro and In Vivo Efficacy
The following tables summarize the quantitative data from various preclinical studies, offering a side-by-side view of the pharmacological and functional characteristics of this compound and SSR180711.
Table 1: In Vitro Receptor Binding and Functional Activity
| Parameter | This compound | SSR180711 |
| Binding Affinity (Ki) | pKD = 6.7 (human recombinant α7 nAChR)[1] | 14 ± 1 nM (human α7 nAChR), 22 ± 4 nM (rat α7 nAChR)[2][3] |
| Functional Activity | Partial agonist[1] | Partial agonist[2][3] |
| Potency (pEC50/EC50) | pEC50 = 7.0 (Ca2+ influx, GH3 cells), pEC50 = 5.7 (inward currents, Xenopus oocytes)[1] | EC50 = 0.9 µM (GH4C1 cells), EC50 = 4.4 µM (Xenopus oocytes)[2] |
| Intrinsic Activity (Emax) | 85% (vs. epibatidine, Ca2+ influx, GH3 cells), 55% (Xenopus oocytes)[1] | 36% (GH4C1 cells), 51% (Xenopus oocytes)[2] |
| Selectivity | Low affinity for other nAChR subtypes (α4β2, α3β4, α1β1γδ) and 5-HT3 receptors[1] | Selective for α7 nAChR[2][3] |
Table 2: In Vivo Efficacy in Animal Models of CNS Disorders
| Model | This compound | SSR180711 |
| Cognition/Memory | Facilitates learning/memory in social recognition test (mice) over a broad dose range[4] | Enhances episodic memory in object recognition task (rats and mice; MED: 0.3 mg/kg). Reverses MK-801-induced episodic memory deficits (rats; MED: 0.3 mg/kg). Reverses neonatal PCP-induced selective attention deficits. Restores MK-801 or PCP-induced memory deficits in Morris or linear maze (MED: 1-3 mg/kg)[5]. Improves PCP-induced cognitive deficits in novel object recognition test (mice; 3.0 mg/kg/day)[6]. |
| Sensory Gating | Restores sensory gating in DBA/2 mice (anesthetized and awake)[4] | Not explicitly reported in the provided search results. |
| Psychosis-like Behavior | Not explicitly reported in the provided search results. | Alleviates abnormally persistent latent inhibition in MK-801 and neonatal L-NoArg models (0.3, 1, 3 mg/kg, i.p.). Reverses amphetamine-induced latent inhibition disruption (1, 3 mg/kg, i.p.)[7]. |
| Anxiety | Anxiolytic-like properties in the social exploration model (rats)[4] | Antidepressant-like properties in forced-swimming test (rats; MED: 1 mg/kg) and chronic mild stress (mice; 10 mg/kg)[5]. |
| Pain | Reversal of mechanical hyperalgesia in models of permanent pain[4] | Not explicitly reported in the provided search results. |
| Epilepsy | Anticonvulsant potential in audiogenic seizure paradigm in DBA/2 mice[4] | Not explicitly reported in the provided search results. |
MED: Minimum Effective Dose
Signaling Pathways and Experimental Workflows
Activation of the α7 nAChR by agonists like this compound and SSR180711 leads to the influx of cations, primarily Ca2+, which in turn modulates various downstream signaling cascades. These pathways are crucial for synaptic plasticity, neurotransmitter release, and cognitive function.
Caption: Simplified signaling pathway of α7 nAChR activation by agonists.
The preclinical evaluation of these compounds typically follows a standardized workflow, starting from in vitro characterization to in vivo behavioral and neurochemical assessments.
Caption: General experimental workflow for preclinical evaluation.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols cited in the comparison.
Receptor Binding Assays
-
Objective: To determine the binding affinity (Ki) of the compounds for the α7 nAChR.
-
Methodology: Competitive radioligand binding assays are typically performed using cell membranes from cell lines recombinantly expressing the human or rat α7 nAChR. A radiolabeled ligand with known high affinity for the receptor, such as [3H]α-bungarotoxin, is used. The ability of increasing concentrations of the test compound (this compound or SSR180711) to displace the radioligand is measured. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and then converted to a Ki value using the Cheng-Prusoff equation.
Functional Assays (Calcium Influx)
-
Objective: To determine the potency (EC50) and efficacy (Emax) of the compounds as agonists.
-
Methodology: A cell line (e.g., GH3 or GH4C1) stably expressing the human α7 nAChR is loaded with a calcium-sensitive fluorescent dye. The cells are then exposed to increasing concentrations of the test compound. The resulting increase in intracellular calcium, due to the influx of Ca2+ through the activated receptor channels, is measured as a change in fluorescence intensity. The EC50 is the concentration of the agonist that produces 50% of the maximal response, and the Emax is the maximum response observed relative to a full agonist.
Novel Object Recognition Test
-
Objective: To assess episodic memory in rodents.
-
Methodology: The test consists of two phases. In the familiarization phase, a rodent is placed in an arena with two identical objects and allowed to explore them. After a retention interval, one of the objects is replaced with a novel object (test phase). The time the animal spends exploring the novel object versus the familiar object is measured. A preference for exploring the novel object indicates intact memory of the familiar object. To induce cognitive deficits, animals may be treated with agents like phencyclidine (PCP) or MK-801 prior to testing. The ability of this compound or SSR180711 to reverse these deficits is then evaluated. For example, in one study, mice were treated with PCP (10 mg/kg/day for 10 days) to induce cognitive deficits, followed by a 2-week administration of SSR180711 (e.g., 3.0 mg/kg) before the novel object recognition test was performed[6].
Latent Inhibition Model
-
Objective: To model attentional deficits relevant to schizophrenia.
-
Methodology: Latent inhibition refers to the phenomenon where pre-exposure to a neutral stimulus (e.g., a tone) without reinforcement retards the subsequent conditioning to that stimulus when it is paired with a reinforcer (e.g., a footshock). Deficits in latent inhibition, as seen in some models of schizophrenia, are characterized by the inability to ignore the irrelevant pre-exposed stimulus. The ability of a compound to restore or potentiate latent inhibition is considered a measure of its potential antipsychotic efficacy. For example, SSR180711 was tested for its ability to alleviate abnormally persistent latent inhibition in rats treated with MK-801 or to reverse amphetamine-induced disruption of latent inhibition[7].
Conclusion
Both this compound and SSR180711 are potent and selective partial agonists of the α7 nAChR with demonstrated efficacy in various preclinical models of CNS disorders. SSR180711 has been extensively characterized in models of cognitive impairment and psychosis relevant to schizophrenia. This compound has also shown pro-cognitive effects and, additionally, has been evaluated in models of pain and epilepsy.
The choice between these compounds for further research and development would depend on the specific therapeutic indication and the desired pharmacological profile. The data presented in this guide, while not from direct comparative studies, provides a valuable foundation for such an assessment. Researchers are encouraged to consult the primary literature for more in-depth information on the experimental conditions and results.
References
- 1. This compound, in vitro characterization of a novel nicotinic acetylcholine receptor alpha7 selective agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SSR180711, a novel selective alpha7 nicotinic receptor partial agonist: (1) binding and functional profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. α7 Nicotinic Receptor Agonists: Potential Therapeutic Drugs for Treatment of Cognitive Impairments in Schizophrenia and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The selective nicotinic acetylcholine receptor alpha7 agonist this compound is active in animal models of cognition, sensory gating, epilepsy and pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SSR180711, a novel selective alpha7 nicotinic receptor partial agonist: (II) efficacy in experimental models predictive of activity against cognitive symptoms of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phencyclidine-induced cognitive deficits in mice are improved by subsequent subchronic administration of the novel selective alpha7 nicotinic receptor agonist SSR180711 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pro-cognitive and antipsychotic efficacy of the alpha7 nicotinic partial agonist SSR180711 in pharmacological and neurodevelopmental latent inhibition models of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of JN403 and A-582941 on Synaptic Transmission
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent α7 nicotinic acetylcholine (B1216132) receptor (nAChR) agonists, JN403 and A-582941, and their respective impacts on synaptic transmission. The information presented herein is collated from preclinical studies to assist researchers in understanding the nuanced differences in their pharmacological profiles and potential therapeutic applications.
Executive Summary
Both this compound and A-582941 are selective partial agonists of the α7 nAChR, a ligand-gated ion channel highly expressed in brain regions critical for cognitive functions, such as the hippocampus and prefrontal cortex. Activation of these receptors is known to modulate synaptic transmission and plasticity, making them attractive targets for the treatment of cognitive deficits associated with various neurological and psychiatric disorders. While both compounds share a common primary target, their effects on synaptic transmission, downstream signaling cascades, and functional outcomes exhibit distinct characteristics. This guide provides a quantitative comparison of their potencies, effects on neurotransmitter release and synaptic plasticity, and detailed experimental methodologies to support further research.
Quantitative Data Comparison
The following tables summarize the key quantitative parameters of this compound and A-582941 based on available preclinical data. It is important to note that direct head-to-head comparative studies are limited, and thus, data are compiled from various sources, which may involve different experimental conditions.
| Parameter | This compound | A-582941 | Reference |
| Binding Affinity (pKD) | 6.7 (human α7 nAChR) | Not explicitly reported as pKD, but high-affinity binding is noted. | [1] |
| Functional Potency (pEC50) | 7.0 (Ca2+ influx, human α7 nAChR in GH3 cells)5.7 (inward currents, human α7 nAChR in Xenopus oocytes) | 6.37 (human α7 nAChR)6.61 (rat α7 nAChR) | [1][2] |
| Efficacy (Emax) | 85% (Ca2+ influx vs. epibatidine)55% (inward currents vs. ACh) | 52% (human α7 nAChR vs. ACh)60% (rat α7 nAChR vs. ACh) | [1][2] |
| Neurotransmitter Release | Data not available in a comparable format. | Moderate increase in acetylcholine release in rat medial prefrontal cortex (in vivo microdialysis at 3 µmol/kg, i.p.).Increased GABAergic inhibitory postsynaptic currents (IPSCs) in rat dentate gyrus granule cells (100 nM). | [3] |
| Signaling Pathway Activation (EC50) | Data not available. | 95 nM (ERK1/2 phosphorylation in PC12 cells) | [2] |
Impact on Synaptic Transmission and Plasticity
Neurotransmitter Release
Activation of presynaptic α7 nAChRs is a key mechanism for modulating the release of various neurotransmitters.
-
A-582941 has been shown to moderately increase acetylcholine release in the medial prefrontal cortex of freely moving rats.[3] In hippocampal slices, A-582941 (100 nM) significantly increased the frequency and amplitude of spontaneous inhibitory postsynaptic currents (IPSCs) in dentate gyrus granule cells, indicating an enhancement of GABA release from interneurons.[3]
Synaptic Plasticity: Long-Term Potentiation (LTP)
The high calcium permeability of α7 nAChRs positions them as critical modulators of synaptic plasticity, including Long-Term Potentiation (LTP), a cellular correlate of learning and memory.
-
Studies on α7 nAChR agonists, in general, have demonstrated their ability to facilitate the induction of LTP in the hippocampus.[6] Activation of these receptors can enhance glutamatergic transmission, a critical component for LTP induction.
-
While direct comparative studies on the effects of This compound and A-582941 on LTP are not available, the known downstream signaling pathways activated by A-582941, such as the ERK/CREB pathway, are critically involved in the molecular cascades underlying LTP.[2]
Signaling Pathways
The activation of α7 nAChRs by this compound and A-582941 initiates downstream signaling cascades that are crucial for their effects on synaptic transmission and plasticity.
References
- 1. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Activation of α7 nicotinic acetylcholine receptors increases intracellular cAMP levels via activation of AC1 in hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical Characterization of A‐582941: A Novel α7 Neuronal Nicotinic Receptor Agonist with Broad Spectrum Cognition‐Enhancing Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of the α7 Nicotinic Acetylcholine Receptor Prevents against Microglial-Induced Inflammation and Insulin Resistance in Hypothalamic Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Differential effects of subtype-specific nicotinic acetylcholine receptor agonists on early and late hippocampal LTP - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of JN403's Effects in Different Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the selective α7 nicotinic acetylcholine (B1216132) receptor (nAChR) partial agonist, JN403, with other alternative α7 nAChR modulators. The information presented herein is a synthesis of publicly available experimental data, intended to assist researchers in evaluating the potential of this compound for their specific applications.
Introduction to this compound and the α7 Nicotinic Acetylcholine Receptor
This compound is a selective partial agonist for the α7 nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel widely expressed in the central nervous system and implicated in various physiological and pathological processes, including learning, memory, and cancer. Activation of the α7 nAChR by agonists such as this compound leads to an influx of calcium ions, which in turn modulates downstream signaling pathways that can influence cell proliferation, survival, and apoptosis. The therapeutic potential of targeting the α7 nAChR has led to the development of various agonists and antagonists. This guide focuses on the comparative effects of this compound and other key α7 nAChR agonists in different cell line models.
Comparative Analysis of α7 nAChR Agonist Effects on Cell Viability
The following table summarizes the effects of this compound and other α7 nAChR agonists on the viability of various cancer cell lines. The data has been compiled from multiple sources to provide a comparative overview. It is important to note that experimental conditions may vary between studies.
| Compound | Cell Line | Assay Type | Effect | Concentration/IC50/EC50 | Reference |
| This compound | GH3 (rat pituitary) | Calcium Influx | Agonist | pEC50: 7.0 | [1] |
| Xenopus oocytes (h α7 nAChR) | Electrophysiology | Partial Agonist | pEC50: 5.7 | [1] | |
| Nicotine | MCF-7 (breast cancer) | Proliferation Assay | Increased Proliferation | Concentration-dependent | [2][3] |
| A549, H460 (lung cancer) | Proliferation Assay | Increased Proliferation | Not specified | [4][5] | |
| Choline | MCF-7 (breast cancer) | Proliferation Assay | Increased Proliferation | 10 mM | [2][3] |
| PNU-282987 | Glioblastoma cell lines | Proliferation Assay | No significant effect | 20 nM - 6 µM | [6] |
| ILC2s (innate lymphoid cells) | In vitro stimulation | Reduced GATA3 and Ki67 | Not specified | [7][8] | |
| GTS-21 | ILC2s (innate lymphoid cells) | In vitro stimulation | Reduced GATA3 and Ki67 | Not specified | [7][8] |
| Neuronal cells | Neuroprotection | Protective effect | Not specified | [9] |
Signaling Pathways and Experimental Workflow
The activation of the α7 nAChR by agonists initiates a cascade of intracellular events. The diagrams below illustrate the primary signaling pathway and a typical experimental workflow for evaluating the effects of compounds like this compound.
Caption: α7 nAChR Signaling Pathway.
Caption: Experimental Workflow.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound or other test compounds and incubate for 24-72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.
Calcium Influx (FLIPR) Assay
The Fluorometric Imaging Plate Reader (FLIPR) assay measures changes in intracellular calcium concentration.
-
Cell Seeding: Plate cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.
-
Compound Addition: Place the plate in the FLIPR instrument and add this compound or other agonists.
-
Fluorescence Measurement: Monitor the change in fluorescence intensity over time. The increase in fluorescence corresponds to an increase in intracellular calcium. Data is often expressed as a fold change over baseline or as EC50 values.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample.
-
Cell Lysis: After treatment with this compound or other compounds, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against target proteins (e.g., p-ERK, total ERK, p-Akt, total Akt, and a loading control like GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Densitometry is used to quantify the relative protein expression levels.
Conclusion
The available data suggests that this compound is a potent partial agonist of the α7 nAChR. Its effects on cell signaling and viability are consistent with the known functions of this receptor. While direct comparative studies across a broad range of cell lines are limited, the information compiled in this guide provides a valuable starting point for researchers interested in exploring the potential of this compound. Further head-to-head studies with other α7 nAChR agonists in relevant disease models are warranted to fully elucidate its comparative efficacy and therapeutic potential.
References
- 1. α7 nicotinic acetylcholine receptor interaction with G proteins in breast cancer cell proliferation, motility, and calcium signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. α7 nicotinic acetylcholine receptor interaction with G proteins in breast cancer cell proliferation, motility, and calcium signaling | PLOS One [journals.plos.org]
- 3. Targeting Alpha7 Nicotinic Acetylcholine Receptors in Lung Cancer: Insights, Challenges, and Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Subtype-Selective Peptide and Protein Neurotoxic Inhibitors of Nicotinic Acetylcholine Receptors Enhance Proliferation of Patient-Derived Glioblastoma Cell Lines [mdpi.com]
- 6. A Selective α7 Nicotinic Acetylcholine Receptor Agonist, PNU-282987, Attenuates ILC2s Activation and Alternaria-Induced Airway Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | A Selective α7 Nicotinic Acetylcholine Receptor Agonist, PNU-282987, Attenuates ILC2s Activation and Alternaria-Induced Airway Inflammation [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Evaluating JN403: A Comparative Guide to α7 Nicotinic Acetylcholine Receptor Agonists for Anti-Inflammatory Effects
For Researchers, Scientists, and Drug Development Professionals
The α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR) has emerged as a promising target for therapeutic intervention in a range of inflammatory diseases. Activation of this receptor by specific agonists can modulate the cholinergic anti-inflammatory pathway, leading to a reduction in pro-inflammatory cytokine production. This guide provides a comparative overview of the novel α7 nAChR partial agonist, JN403, and other well-characterized α7 agonists, with a focus on their anti-inflammatory properties.
Comparative Efficacy of α7 nAChR Agonists
While direct head-to-head studies comparing the anti-inflammatory efficacy of this compound with other α7 nAChR agonists are limited, this section summarizes the available quantitative data from individual studies. It is important to note that the experimental conditions, including cell types, stimuli, and agonist concentrations, vary between studies, which should be considered when interpreting the data.
| Agonist | Cell Type | Inflammatory Stimulus | Key Anti-Inflammatory Effects | Reference |
| This compound | Primary Microglial Cultures | α-synuclein fragment (1 µM) | - Significantly reduced TNF-α release at 100 nM and 1 µM concentrations.- Significantly reduced Nitric Oxide (NO) release at 100 nM and 1 µM concentrations.[1] | [1] |
| PNU-282987 | RAW264.7 Macrophages | Lipopolysaccharide (LPS) | - Significantly reduced IL-6 gene and protein expression.[2][3] | [2][3] |
| Sepsis-induced rat model | Cecal Ligation and Puncture (CLP) | - Reduced systemic levels of TNF-α and IL-6.[4] | [4] | |
| 6-OHDA-lesioned rat model | 6-hydroxydopamine | - Suppressed the expression of TNF-α and IL-1β mRNA.[5] | [5] | |
| GTS-21 (DMXB-A) | Human Endothelial Cells | IL-6 | - Reduced IL-6-mediated MCP-1 production and ICAM-1 expression.[6] | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the evaluation of α7 nAChR agonists' anti-inflammatory effects.
In Vitro Anti-Inflammatory Assay in Primary Microglial Cultures
This protocol is based on the methodology used to evaluate the anti-inflammatory effects of this compound on α-synuclein-stimulated microglia.[1]
1. Primary Microglial Cell Isolation and Culture:
-
Isolate primary microglia from the cerebral cortices of neonatal mice (P0-P2).
-
Dissociate brain tissue using enzymatic digestion (e.g., trypsin) and mechanical trituration.
-
Culture the mixed glial cells in DMEM/F10 medium supplemented with 10% FBS and antibiotics in poly-D-lysine-coated flasks.
-
After 10-14 days, isolate microglia from the mixed glial culture by shaking the flasks on an orbital shaker.
-
Plate the purified microglia in 96-well plates at a suitable density and allow them to adhere.
2. α-synuclein Stimulation and Agonist Treatment:
-
Pre-treat the primary microglial cultures with varying concentrations of the α7 nAChR agonist (e.g., this compound at 100 nM and 1 µM) for 24 hours.
-
Following pre-treatment, add the inflammatory stimulus, such as a 1 µM solution of α-synuclein fragment (amino acids 61-140), to the wells.
-
Co-incubate the cells with the agonist and α-synuclein for an additional 24 hours.
3. Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO) Assay: Collect the cell culture supernatant and measure the concentration of nitrite, a stable metabolite of NO, using the Griess reagent.
-
TNF-α ELISA: Quantify the concentration of TNF-α in the cell culture supernatant using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.
In Vitro Anti-Inflammatory Assay in Macrophage Cell Line (RAW264.7)
This protocol is a generalized method for assessing the anti-inflammatory effects of α7 nAChR agonists on LPS-stimulated macrophages.
1. Cell Culture:
-
Culture the RAW264.7 macrophage cell line in DMEM supplemented with 10% FBS and antibiotics.
-
Seed the cells in 24-well plates at an appropriate density and allow them to adhere overnight.
2. LPS Stimulation and Agonist Treatment:
-
Pre-treat the cells with the α7 nAChR agonist (e.g., PNU-282987) at desired concentrations for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) at a concentration of 100 ng/mL for 24 hours.
3. Cytokine Analysis:
-
Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 using ELISA or a multiplex cytokine assay.
Signaling Pathways and Experimental Workflow
The anti-inflammatory effects of α7 nAChR agonists are primarily mediated through the cholinergic anti-inflammatory pathway. The following diagrams illustrate this pathway and a typical experimental workflow.
Caption: α7 nAChR activation by an agonist triggers the JAK2/STAT3 signaling cascade, leading to the inhibition of NF-κB and subsequent suppression of pro-inflammatory cytokine gene transcription.
Caption: A generalized workflow for assessing the anti-inflammatory effects of α7 nAChR agonists in vitro.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Inflammation Regulation via an Agonist and Antagonists of α7 Nicotinic Acetylcholine Receptors in RAW264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inflammation Regulation via an Agonist and Antagonists of α7 Nicotinic Acetylcholine Receptors in RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The α7 nicotinic acetylcholine receptor agonist PNU-282987 ameliorates sepsis-induced acute kidney injury through CD4+CD25+ regulatory T cells in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Protective Effect of the α7 Nicotinic Receptor Agonist PNU-282987 on Dopaminergic Neurons Against 6-Hydroxydopamine, Regulating Anti-neuroinflammatory and the Immune Balance Pathways in Rat [frontiersin.org]
- 6. Cholinergic agonists regulate JAK2/STAT3 signaling to suppress endothelial cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming JN403's Mechanism of Action through Antagonism
A Comparative Guide for Researchers
This guide provides an objective comparison of experimental data demonstrating the mechanism of action of JN403, a selective α7 nicotinic acetylcholine (B1216132) receptor (nAChR) agonist. The central role of receptor antagonism in confirming this mechanism is highlighted through supporting experimental data and detailed protocols. This information is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to this compound
This compound is an orally active and selective agonist for the α7 nicotinic acetylcholine receptor[1]. It has been investigated for its potential therapeutic effects in central nervous system disorders[1][2]. The compound's selectivity for the α7 nAChR is a key characteristic, and its agonistic activity has been demonstrated in various in vitro systems[3]. Understanding and confirming its mechanism of action is crucial for its development as a therapeutic agent.
The Role of Antagonists in Mechanism of Action Studies
To definitively establish that the observed effects of an agonist like this compound are mediated by its intended target, specific antagonists are employed. Antagonists are molecules that bind to the same receptor as an agonist but do not provoke the biological response. By demonstrating that a specific antagonist can block the effects of the agonist, researchers can confirm that the agonist's action is target-specific. In the case of this compound, the selective α7 nAChR antagonist, Methyllycaconitine (MLA), has been utilized to confirm its mechanism of action[3].
Quantitative Data Summary
The following table summarizes the in vitro characterization of this compound and the inhibitory effect of the α7 nAChR antagonist, MLA. The data is compiled from functional assays in recombinant cell systems.
| Parameter | Cell System | Agonist | Antagonist | Result | Reference |
| Agonist Potency (pEC₅₀) | GH3 cells expressing human α7 nAChR | This compound | - | 7.0 | [3] |
| Agonist Efficacy (Eₘₐₓ) | GH3 cells expressing human α7 nAChR | This compound | - | 85% (compared to epibatidine) | [3] |
| Agonist Potency (pEC₅₀) | Xenopus oocytes expressing human α7 nAChR | This compound | - | 5.7 | [3] |
| Agonist Efficacy (Eₘₐₓ) | Xenopus oocytes expressing human α7 nAChR | This compound | - | 55% (compared to epibatidine) | [3] |
| Antagonism | GH3 cells expressing human α7 nAChR | This compound | Methyllycaconitine (MLA, 100nM) | Agonistic effects of this compound were blocked | [3] |
| Antagonism | Xenopus oocytes expressing human α7 nAChR | This compound | Methyllycaconitine (MLA, 100nM) | Agonistic effects of this compound were blocked | [3] |
Experimental Protocols
Detailed methodologies for the key experiments that generated the data above are crucial for reproducibility and validation.
1. Calcium Influx Assay in GH3 Cells
-
Cell Culture: GH3 cells were stably transfected to express the human α7 nicotinic acetylcholine receptor.
-
Assay Principle: Activation of the α7 nAChR, a ligand-gated ion channel, leads to an influx of calcium ions (Ca²⁺) into the cell. This influx can be quantified using a Ca²⁺-sensitive fluorescent dye.
-
Procedure:
-
Cells were plated in a suitable microplate format.
-
Cells were loaded with a Ca²⁺-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
For antagonism studies, cells were pre-incubated with the antagonist, Methyllycaconitine (MLA), at a concentration of 100 nM.
-
The agonist, this compound, was then added at various concentrations to stimulate the receptor.
-
The change in fluorescence intensity, corresponding to the intracellular Ca²⁺ concentration, was measured using a fluorescence plate reader.
-
The pEC₅₀ (the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect) and Eₘₐₓ (the maximum effect of the agonist) were calculated from the dose-response curves.
-
2. Electrophysiology in Xenopus Oocytes
-
Oocyte Preparation: Xenopus laevis oocytes were injected with cRNA encoding the human α7 nicotinic acetylcholine receptor.
-
Assay Principle: The two-electrode voltage-clamp technique was used to measure the ion currents flowing across the oocyte membrane upon receptor activation.
-
Procedure:
-
Injected oocytes were placed in a recording chamber and perfused with a standard saline solution.
-
The oocyte membrane potential was clamped at a holding potential (e.g., -70 mV).
-
For antagonism studies, the antagonist, Methyllycaconitine (MLA), was pre-applied in the perfusion solution.
-
The agonist, this compound, was then applied at various concentrations.
-
The resulting inward currents, carried by cations flowing through the activated α7 nAChR channels, were recorded.
-
The pEC₅₀ and Eₘₐₓ were determined from the current-concentration relationship.
-
Signaling Pathway and Experimental Logic
The following diagrams illustrate the signaling pathway of this compound at the α7 nAChR and the logical workflow for confirming its mechanism of action using an antagonist.
Caption: Signaling pathway of this compound at the α7 nicotinic acetylcholine receptor.
Caption: Logical workflow for confirming this compound's mechanism of action using an antagonist.
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The selective nicotinic acetylcholine receptor alpha7 agonist this compound is active in animal models of cognition, sensory gating, epilepsy and pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, in vitro characterization of a novel nicotinic acetylcholine receptor alpha7 selective agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Pharmacokinetics of JN403 and Other α7 Nicotinic Acetylcholine Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the preclinical pharmacokinetic profiles of the selective α7 nicotinic acetylcholine (B1216132) receptor (nAChR) agonist JN403 and other notable α7 agonists. Due to the limited availability of publicly accessible quantitative pharmacokinetic data for this compound, this comparison primarily focuses on its qualitative characteristics alongside quantitative data for other well-characterized α7 agonists, namely GTS-21 (DMXB-A) and SSR180711.
Executive Summary
Data Presentation: Preclinical Pharmacokinetics in Rodents
The following table summarizes key pharmacokinetic parameters for GTS-21 and SSR180711 in rats, the most commonly used preclinical species for such studies. It is important to note that direct, head-to-head comparative studies are limited, and experimental conditions may vary between studies.
| Parameter | GTS-21 (in Rats) | SSR180711 (in Rats) | This compound (in Rats and Mice) |
| Route of Administration | Oral (p.o.) | Oral (p.o.) | Oral (p.o.) and Intravenous (i.v.) |
| Bioavailability (%) | ~23-27%[1] | Data not available | Data not available |
| Brain Penetration | Rapidly crosses the blood-brain barrier | Rapidly penetrates into the brain[2] | Rapidly penetrates into the brain[3] |
| ID50 for Brain Receptor Occupancy (p.o.) | Not reported | 8 mg/kg[2] | Not reported |
Data for this compound is qualitative, based on available literature. Quantitative values for Cmax, Tmax, Half-life, Clearance, and Volume of Distribution for this compound are not publicly available.
Experimental Protocols
The following sections describe generalized experimental methodologies typical for preclinical pharmacokinetic studies in rodents. Specific protocols for the cited data may vary.
Animal Models
Pharmacokinetic studies are commonly conducted in male Sprague-Dawley or Wistar rats, and various strains of mice. Animals are typically housed in controlled environments with regulated light-dark cycles and access to food and water. For oral administration studies, animals are often fasted overnight to ensure gastric emptying and reduce variability in absorption.
Drug Administration
-
Oral (p.o.) Administration: The test compound is typically dissolved or suspended in a suitable vehicle, such as water, saline, or a solution containing a solubilizing agent like carboxymethylcellulose. The formulation is administered directly into the stomach using an oral gavage needle.
-
Intravenous (i.v.) Administration: For intravenous dosing, the compound is dissolved in a sterile, isotonic vehicle suitable for injection. The solution is administered into a prominent vein, commonly the tail vein in both rats and mice.
Blood Sample Collection
Blood samples are collected at predetermined time points after drug administration to characterize the plasma concentration-time profile. Common methods for serial blood sampling in rodents include:
-
Tail Vein Sampling: Small volumes of blood are collected from the lateral tail vein.
-
Saphenous Vein Sampling: The saphenous vein on the hind limb is another site for repeated, small-volume blood collection.
-
Retro-orbital Sinus Sampling: This method allows for the collection of larger blood volumes but is often performed under anesthesia and may be a terminal procedure.
-
Cardiac Puncture: This is a terminal procedure for collecting a large volume of blood directly from the heart, typically performed under deep anesthesia or post-euthanasia.
Collected blood is usually placed in tubes containing an anticoagulant (e.g., EDTA or heparin) and then centrifuged to separate the plasma, which is stored frozen until analysis.
Bioanalytical Methods
The concentration of the drug and its potential metabolites in plasma samples is quantified using validated bioanalytical methods. A widely used and highly sensitive technique is:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method involves the separation of the analyte from plasma components using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC), followed by detection and quantification using a tandem mass spectrometer. This technique offers high selectivity and sensitivity, allowing for the accurate measurement of low drug concentrations.
Mandatory Visualization
α7 Nicotinic Acetylcholine Receptor Signaling Pathway
Activation of the α7 nAChR, a ligand-gated ion channel, leads to the influx of cations, primarily Ca2+. This increase in intracellular calcium triggers a cascade of downstream signaling events that are implicated in neuronal function and inflammation.
References
- 1. Metabolism and disposition of GTS-21, a novel drug for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SSR180711, a novel selective alpha7 nicotinic receptor partial agonist: (1) binding and functional profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The selective nicotinic acetylcholine receptor alpha7 agonist this compound is active in animal models of cognition, sensory gating, epilepsy and pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Therapeutic Window of JN403 in Comparison to Similar α7 Nicotinic Acetylcholine Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of Preclinical and Clinical Data
The development of selective agonists for the α7 nicotinic acetylcholine (B1216132) receptor (nAChR) holds significant promise for the treatment of cognitive deficits in neurological and psychiatric disorders. A key determinant of a drug candidate's potential for success is its therapeutic window—the range between the minimally effective dose and the dose at which unacceptable toxicity occurs. This guide provides a comparative assessment of the therapeutic window of JN403, a selective α7 nAChR agonist, alongside similar compounds: EVP-6124 (encenicline), TC-5619, and PNU-282987. This analysis is based on available preclinical efficacy data and safety/tolerability information from both preclinical and clinical studies.
Comparative Analysis of Therapeutic Window Parameters
Direct comparison of the therapeutic window requires robust preclinical toxicology data, specifically the No-Observed-Adverse-Effect Level (NOAEL) and the median lethal dose (LD50). Unfortunately, comprehensive public data on these specific parameters for this compound and its comparators is limited. Therefore, this guide utilizes available in vivo effective doses from preclinical studies and reported safety and tolerability data from clinical trials to provide a qualitative and extrapolated comparison.
| Compound | Target | Preclinical Efficacious Dose (Rodent Models) | Route of Administration | Therapeutic Area of Investigation | Highest Tolerated Dose (Human Clinical Trials) | Key Adverse Events Reported in Humans |
| This compound | α7 nAChR Agonist | 30 mg/kg (mouse model of Parkinson's disease) | Not specified | Central Nervous System Disorders | Data not available | Data not available |
| EVP-6124 (Encenicline) | α7 nAChR Partial Agonist | 0.3 mg/kg (rat, novel object recognition test)[1] | Oral | Alzheimer's Disease, Schizophrenia | Single doses up to 180 mg (well-tolerated)[2][3] | Gastrointestinal side effects[1] |
| TC-5619 | α7 nAChR Full Agonist | 0.1 - 0.3 mg/kg (rodent models of schizophrenia) | Oral/Subcutaneous | Schizophrenia | Single doses up to 406 mg (limited by orthostatic hypotension)[4][5] | Insomnia, increased ALT, orthostatic hypotension[4] |
| PNU-282987 | α7 nAChR Agonist | 1 - 20 mg/kg (various rodent models) | Intraperitoneal/Intravenous | Neuropathic pain, Inflammation, Schizophrenia | Data not available | Data not available |
Note: The therapeutic window is a complex measure that can be influenced by species, formulation, and the specific therapeutic and toxic endpoints being measured. The data presented here is for comparative purposes and should be interpreted with caution.
Signaling Pathway of α7 Nicotinic Acetylcholine Receptor Agonists
Activation of the α7 nicotinic acetylcholine receptor, a ligand-gated ion channel, by agonists like this compound and its comparators leads to the influx of calcium ions. This influx triggers a cascade of downstream signaling events that are believed to underlie the therapeutic effects of these compounds on cognition and inflammation.
Experimental Protocols
A thorough assessment of a compound's therapeutic window relies on well-defined experimental protocols for evaluating both efficacy and toxicity.
Efficacy Assessment: Behavioral Assays in Rodents
1. Novel Object Recognition (NOR) Test (used for EVP-6124)
-
Principle: This test assesses learning and memory in rodents. It is based on the innate tendency of rodents to spend more time exploring a novel object than a familiar one.
-
Procedure:
-
Habituation: The animal is allowed to freely explore an empty open-field arena for a set period (e.g., 5-10 minutes) to acclimate to the environment.
-
Training/Familiarization Phase (T1): Two identical objects are placed in the arena, and the animal is allowed to explore them for a defined duration (e.g., 5-10 minutes).
-
Retention Interval: The animal is returned to its home cage for a specific period (e.g., 1 hour to 24 hours).
-
Test Phase (T2): One of the familiar objects is replaced with a novel object. The animal is returned to the arena, and the time spent exploring each object is recorded.
-
-
Data Analysis: A discrimination index is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher discrimination index indicates better memory.
2. Prepulse Inhibition (PPI) of the Startle Reflex (used for TC-5619)
-
Principle: PPI is a measure of sensorimotor gating, a neurological process that filters out irrelevant stimuli. Deficits in PPI are observed in disorders like schizophrenia.
-
Procedure:
-
Acclimation: The animal is placed in a startle chamber with a constant background white noise for an acclimation period.
-
Test Session: The session consists of a series of trials presented in a pseudo-random order:
-
Pulse-alone trials: A loud acoustic stimulus (the "pulse") is presented to elicit a startle response.
-
Prepulse-pulse trials: A weaker acoustic stimulus (the "prepulse") is presented shortly before the pulse.
-
No-stimulus trials: Only background noise is present.
-
-
Measurement: The startle response (a whole-body flinch) is measured by a sensor under the chamber.
-
-
Data Analysis: PPI is calculated as the percentage reduction in the startle response in prepulse-pulse trials compared to pulse-alone trials: [1 - (Startle response on prepulse-pulse trial / Startle response on pulse-alone trial)] * 100%.
Toxicity Assessment: Standard Preclinical Toxicology Studies
While specific data for the mentioned compounds is not publicly available, standard preclinical toxicology studies to determine LD50 and NOAEL are crucial for defining the therapeutic window.
1. Acute Toxicity Study (to determine LD50)
-
Principle: To determine the median lethal dose (LD50), the dose at which 50% of the test animals are expected to die after a single administration.
-
Procedure (following OECD Guideline 423 - Acute Toxic Class Method):
-
Animals (typically rats or mice) are divided into groups and administered a single dose of the test substance via a relevant route (e.g., oral, intravenous).
-
A stepwise procedure is used, starting with a dose expected to have some toxic effect.
-
The outcome (mortality or survival) in the first group determines the dose for the next group (higher or lower).
-
Animals are observed for a set period (e.g., 14 days) for signs of toxicity and mortality.
-
-
Data Analysis: The LD50 value is estimated based on the mortality data from the different dose groups.
2. Repeated Dose Toxicity Study (to determine NOAEL)
-
Principle: To identify the No-Observed-Adverse-Effect Level (NOAEL), the highest dose at which no adverse effects are observed after repeated administration over a defined period.
-
Procedure (e.g., 28-day or 90-day study in rodents):
-
Animals are divided into several dose groups, including a control group.
-
The test substance is administered daily for the duration of the study.
-
Animals are monitored for clinical signs of toxicity, changes in body weight, food and water consumption.
-
At the end of the study, blood and urine samples are collected for hematology and clinical chemistry analysis, and a full necropsy and histopathological examination of organs are performed.
-
-
Data Analysis: The NOAEL is the highest dose level that does not produce any statistically or biologically significant adverse effects compared to the control group.
Logical Workflow for Therapeutic Window Assessment
The assessment of a compound's therapeutic window is a critical step in the drug development process, integrating data from both efficacy and toxicity studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Role of α7 nicotinic receptor in the immune system and intracellular signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacodynamics, pharmacokinetics, safety, and tolerability of encenicline, a selective α7 nicotinic receptor partial agonist, in single ascending-dose and bioavailability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase 2 Trial of an Alpha-7 Nicotinic Receptor Agonist (TC-5619) in Negative and Cognitive Symptoms of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Randomized Exploratory Trial of an Alpha-7 Nicotinic Receptor Agonist (TC-5619) for Cognitive Enhancement in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
Validating Procognitive Effects Beyond Rodents: A Comparative Guide to α7 nAChR Agonists
For Researchers, Scientists, and Drug Development Professionals
The quest for effective procognitive agents to treat debilitating conditions like Alzheimer's disease and schizophrenia has identified the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR) as a promising therapeutic target. While numerous agonists have shown efficacy in rodent models, the critical step of validating these findings in non-rodent, particularly non-human primate (NHP), models is essential for predicting clinical success. This guide provides a comparative overview of the procognitive effects of JN403, a selective α7 nAChR agonist with established preclinical efficacy in rodents, alongside alternative α7 nAChR agonists that have been evaluated in non-human primate models.
Introduction to this compound
This compound is a potent and selective partial agonist for the α7 nAChR. Studies in rodent models have demonstrated its ability to enhance learning and memory, suggesting its potential as a cognitive enhancer. However, to date, there is a lack of publicly available data on the efficacy of this compound in non-human primate models, a crucial step for translational validation.
Comparative Analysis in Non-Human Primate Models
To contextualize the potential of this compound, this guide compares its known characteristics with α7 nAChR agonists that have been studied in NHP cognitive tasks. The primary alternatives discussed are EVP-6124 (Encenicline) , BMS-933043 , and GTS-21 (DMXB-A) . These compounds have been evaluated in established NHP cognitive paradigms, providing valuable benchmark data.
Quantitative Data Summary
The following table summarizes the procognitive effects of these selected α7 nAChR agonists in non-human primate models. Data for this compound in rodents is included for a baseline comparison.
| Compound | Species | Cognitive Task | Key Findings | Dosage | Reference |
| This compound | Mouse | Social Recognition Test | Facilitates learning/memory performance. | 0.3 - 3 mg/kg (p.o.) | Feuerbach et al., 2009 |
| EVP-6124 (Encenicline) | Cynomolgus Monkey | Visuo-spatial Paired Associates Learning (vsPAL) | Attenuated scopolamine-induced cognitive deficits. Effective at a single dose, showing an inverted U-shaped dose-response curve.[1][2] | 0.01 mg/kg (i.m.) | Malberg et al., 2017[1][2] |
| BMS-933043 | Cynomolgus Monkey | Visuo-spatial Paired Associates Learning (vsPAL) | Attenuated scopolamine-induced cognitive deficits across a wider dose range compared to EVP-6124.[1][2] | 0.01 - 0.1 mg/kg (i.m.) | Malberg et al., 2017[1][2] |
| GTS-21 (DMXB-A) | Rhesus Monkey | Object Retrieval-Detour Task | Significantly attenuated ketamine-induced cognitive impairment.[3] | 0.03 mg/kg | Murphy et al., 2013[3] |
Signaling Pathway and Experimental Workflow
The procognitive effects of α7 nAChR agonists are mediated through the modulation of cholinergic signaling, which plays a crucial role in learning and memory. The following diagrams illustrate the proposed signaling pathway and a typical experimental workflow for evaluating these compounds in NHP models.
Figure 1. Simplified signaling pathway of α7 nAChR agonists in enhancing cognitive function.
Figure 2. General experimental workflow for testing procognitive drugs in NHP models.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used in the cited non-human primate studies.
Visuo-spatial Paired Associates Learning (vsPAL) Task
-
Model: Cynomolgus Monkeys (Macaca fascicularis)
-
Objective: To assess visuos-patial learning and memory, domains affected in Alzheimer's disease.
-
Apparatus: The task is typically administered using a computer-based system with a touch-sensitive screen (e.g., CANTAB).
-
Procedure:
-
Impairment Induction: A cognitive deficit is induced using an antagonist like scopolamine (e.g., 15-20 µg/kg, i.m.), administered 30 minutes prior to testing.[1][2]
-
Drug Administration: The test compound (e.g., EVP-6124, BMS-933043) or vehicle is administered intramuscularly (i.m.) at a specified time before the task begins (e.g., 60 minutes prior).[1][2]
-
Task Execution:
-
The monkey is presented with a screen showing a number of boxes.
-
One by one, the boxes are opened in a randomized order to reveal a unique pattern.
-
After all patterns are shown, the patterns are displayed in the center of the screen, one at a time.
-
The monkey must touch the box where that pattern was originally located.
-
-
Primary Measures: The key performance metrics are the number of correct responses on the first attempt and the total number of errors.
-
Object Retrieval-Detour Task
-
Model: Rhesus Monkeys (Macaca mulatta)
-
Objective: To assess prefrontal cortex-dependent cognitive flexibility and problem-solving.
-
Apparatus: A testing apparatus that requires the monkey to detour around a transparent barrier to retrieve a food reward.
-
Procedure:
-
Impairment Induction: Ketamine, an NMDA receptor antagonist, is administered to induce cognitive impairment relevant to schizophrenia (e.g., 0.3 mg/kg, i.m.).[3]
-
Drug Administration: The test compound (e.g., GTS-21) is administered prior to ketamine (e.g., 15 minutes before).[3]
-
Task Execution:
-
A food reward is placed in a clear box that is open on one side.
-
The monkey is positioned in front of the box, with the transparent front acting as a barrier.
-
To retrieve the reward, the monkey must inhibit the prepotent response of reaching directly forward and instead make a detour reach to the side opening.
-
-
Primary Measures: Performance is typically measured by the percentage of successful retrievals within a set time limit.
-
Conclusion and Future Directions
While this compound has shown promise in rodent models, its translation to clinical efficacy requires validation in higher-order species. The data from EVP-6124, BMS-933043, and GTS-21 in non-human primates provide a valuable framework for this next step. These studies demonstrate that α7 nAChR agonists can successfully ameliorate pharmacologically-induced cognitive deficits in NHPs.[1][2][3] Future studies on this compound should aim to employ similar NHP models and cognitive tasks, such as the vsPAL or object retrieval-detour tasks, to benchmark its performance against these established alternatives. Such data will be critical for determining the therapeutic potential of this compound and guiding its further development for treating cognitive impairments in human neurological and psychiatric disorders.
References
- 1. Nicotinic alpha 7 receptor agonists EVP-6124 and BMS-933043, attenuate scopolamine-induced deficits in visuo-spatial paired associates learning | PLOS One [journals.plos.org]
- 2. Nicotinic alpha 7 receptor agonists EVP-6124 and BMS-933043, attenuate scopolamine-induced deficits in visuo-spatial paired associates learning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The nicotinic α7 receptor agonist GTS-21 improves cognitive performance in ketamine impaired rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of JN403: A Procedural Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of JN403, a selective α7 nicotinic acetylcholine (B1216132) receptor agonist. The following procedures are designed to ensure the safety of laboratory personnel and compliance with standard chemical waste management protocols.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented below. This information is crucial for understanding the handling and disposal requirements of the compound.
| Property | Value | Reference |
| Chemical Name | (1-Aza-bicyclo[2.2.2]oct-3(S)--yl)-carbamic acid 1(S)-(2-fluoro-phenyl)-ethyl ester | [1] |
| CAS Number | 942606-12-4 | [1] |
| Molecular Formula | C16H21FN2O2 | [1] |
| Molecular Weight | 292.35 g/mol | [1] |
| Appearance | Solid powder | [1] |
| Purity | >98% | [1] |
| Shipping Condition | Shipped under ambient temperature as a non-hazardous chemical. | [1] |
| Storage Condition | Short term (days to weeks): 0 - 4 °C, dry and dark. Long term (months to years): -20 °C. | [1] |
Disposal Workflow
The proper disposal of this compound involves a series of steps to ensure safety and environmental protection. The following diagram illustrates the recommended workflow for the disposal of this compound waste.
Step-by-Step Disposal Procedures
1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing appropriate PPE, including:
-
Safety glasses or goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
Laboratory coat
2. Waste Segregation: Proper segregation of waste is critical. This compound waste should be categorized as follows:
-
Uncontaminated Solid Waste: Empty, uncontaminated containers, packaging, and paper towels.
-
Contaminated Solid Waste: Gloves, absorbent pads, and other materials that have come into direct contact with this compound.
-
Liquid Waste: Solutions containing this compound.
-
Sharps Waste: Needles, syringes, or broken glass contaminated with this compound.
3. Uncontaminated Solid Waste Disposal:
-
Empty containers should be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or acetone). The rinsate should be collected and disposed of as chemical waste.
-
After rinsing, the containers can be disposed of in the regular laboratory trash, provided they are not considered hazardous waste containers by your institution.
4. Contaminated Solid Waste Disposal:
-
Collect all solid waste contaminated with this compound in a designated, clearly labeled hazardous waste container.
-
The container should be a durable, leak-proof plastic bag or drum.
-
Label the container with "Hazardous Waste," the name of the chemical (this compound), and the date.
5. Liquid Waste Disposal:
-
Collect all liquid waste containing this compound in a designated, sealed, and properly labeled hazardous waste container.
-
The container should be compatible with the solvents used.
-
Do not mix incompatible waste streams.
6. Sharps Waste Disposal:
-
Place all sharps contaminated with this compound in a designated sharps container.
-
The container should be puncture-resistant and leak-proof.
-
Label the sharps container with "Hazardous Waste," the name of the chemical (this compound), and the date.
7. Packaging and Labeling:
-
Ensure all waste containers are securely sealed and properly labeled according to your institution's and local regulations.
-
The label should clearly identify the contents as "this compound Waste" and include any other required hazard information.
8. Final Disposal:
-
Store the labeled waste containers in a designated hazardous waste accumulation area.
-
Arrange for pickup and disposal by your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor.
Disclaimer: The disposal procedures outlined above are based on general laboratory safety principles and the available information for this compound. Always consult your institution's specific waste disposal guidelines and your local regulations to ensure full compliance. If a Safety Data Sheet (SDS) for this compound becomes available, its recommendations should be followed.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
